(3-Methylbenzofuran-2-yl)boronic acid
Description
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Properties
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPBYTSLFQFSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2O1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278761 | |
| Record name | B-(3-Methyl-2-benzofuranyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845457-55-8 | |
| Record name | B-(3-Methyl-2-benzofuranyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845457-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Methyl-2-benzofuranyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-Methylbenzofuran-2-yl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methylbenzofuran-2-yl)boronic acid is a versatile heterocyclic organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, combining a benzofuran core with a reactive boronic acid group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and its potential in the development of novel therapeutic agents.
Core Chemical Properties
This compound is a solid at room temperature and possesses the chemical formula C₉H₉BO₃.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 845457-55-8 | [1] |
| Molecular Formula | C₉H₉BO₃ | [1] |
| Molecular Weight | 175.98 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
The structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Synthesis and Reactivity
Conceptual Synthesis Workflow:
Caption: General synthetic workflow for this compound.
Step-by-Step Conceptual Protocol:
-
Preparation: A solution of 3-methylbenzofuran in a dry ethereal solvent such as tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to the solution. The acidic proton at the 2-position of the benzofuran ring is abstracted to form the corresponding 2-lithio-3-methylbenzofuran intermediate.
-
Borylation: A trialkyl borate, such as triisopropyl borate (B(OiPr)₃), is then added to the reaction mixture. The organolithium species acts as a nucleophile, attacking the electrophilic boron atom to form a boronate ester intermediate.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl). This hydrolysis step converts the boronate ester into the desired this compound.
-
Purification: The product is then extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
One of the most significant applications of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide array of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Illustrative Suzuki-Miyaura Coupling Workflow:
Caption: Simplified workflow of a Suzuki-Miyaura coupling reaction.
Exemplary Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a representative, non-optimized protocol for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To a flame-dried Schlenk flask is added this compound (1.2 mmol), the aryl bromide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically potassium carbonate (2.0 mmol).
-
Solvent Addition: A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), is added to the flask.
-
Reaction Execution: The reaction mixture is heated to a temperature between 80-100 °C and stirred under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-3-methylbenzofuran.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of 3-methylbenzofuran have shown particular promise as potential therapeutic agents.
Antitumor Activity:
Recent studies have highlighted the potential of 3-methylbenzofuran derivatives as novel antitumor agents. For instance, a series of 3-methylbenzofuran derivatives were synthesized and evaluated for their in vitro antiproliferative activity against non-small cell lung cancer cell lines.[5] Several of these compounds exhibited potent cytotoxic effects, suggesting that the 3-methylbenzofuran core can serve as a valuable template for the design of new anticancer drugs.[5][6]
Applications in Materials Science
The unique photophysical and electronic properties of benzofuran-containing molecules have made them attractive candidates for applications in organic electronics. While specific applications of this compound in this area are not extensively documented, related benzofuran and dibenzofuran boronic acids are utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[7] The benzofuran moiety can contribute to the thermal stability and charge-transporting properties of organic semiconductors. Furan and its derivatives are being explored as components of semiconductor materials for organic photovoltaics due to their favorable electronic properties and potential for forming well-ordered structures.[8]
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum would be expected to show signals corresponding to the methyl protons, the aromatic protons of the benzofuran ring, and the hydroxyl protons of the boronic acid group. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.[9][10][11][12][13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information. Electron ionization (EI) mass spectrometry of benzofuran derivatives often shows characteristic fragmentation patterns.[1][14][15][16][17]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the O-H stretching of the boronic acid, C-H stretching of the aromatic and methyl groups, and C-O stretching of the furan ring.[18]
Stability and Handling
Boronic acids, particularly heteroaryl boronic acids, can be susceptible to decomposition, primarily through protodeboronation.[19] It is therefore recommended to store this compound in a cool, dry place under an inert atmosphere to minimize degradation. For Suzuki-Miyaura reactions, it is often advantageous to use the boronic acid promptly after synthesis or purification. Alternatively, more stable derivatives such as boronate esters (e.g., pinacol esters) can be prepared and used.[19]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex molecules through Suzuki-Miyaura cross-coupling, coupled with the demonstrated biological potential of the 3-methylbenzofuran scaffold, makes it a compound of significant interest to researchers in drug discovery and materials science. Further exploration of its reactivity and applications is likely to lead to the development of novel compounds with important therapeutic and technological properties.
References
-
Bruker. (n.d.). Avance-400 instrument. Retrieved from [Link]
-
Varian. (n.d.). 500 MHz DD2 instrument. Retrieved from [Link]
- Çetinel Aksoy, S., Küçüksolak, M., Uze, A., & Bedir, E. (2020). Benzodiazepine Derivatives from Marine-Derived Streptomyces cacaoi 14CM034. Marine Drugs, 18(3), 159.
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Shaanxi Cuikang Pharmaceutical Technology Co., Ltd. (n.d.). OLED New Materials. Retrieved from [Link]
- El-Sayed, M. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1353.
- Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Sarma, M. J. (2015, July 26). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? [Online forum post]. ResearchGate. Retrieved from [Link]
- PubMed. (2021). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Small Methods, 5(9), e2100493.
- Forman, G. S., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2021). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Retrieved from [Link]
- Mpofana, T., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6296.
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. Retrieved from [Link]
- Gemo, N., et al. (2019). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. Journal of Mass Spectrometry, 54(9), 750-760.
-
Das, R. K., & Mohapatra, S. (2017). FTIR spectra of (a) 3-phenylboronic acid, (b) BNSCQD. [Image]. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
- da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(10), 2134-2144.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
SpectraBase. (n.d.). Benzo[b]furan-2-boronic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Hiremath, C. S., et al. (2019). Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. Journal of Molecular Structure, 1180, 636-649.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 845457-55-8 [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compositing Benzothieno[3,2-b]Benzofuran Derivatives with Single-Walled Carbon Nanotubes for Enhanced Thermoelectric Performance [mdpi.com]
- 8. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
(3-Methylbenzofuran-2-yl)boronic acid CAS 845457-55-8
An In-Depth Technical Guide to (3-Methylbenzofuran-2-yl)boronic acid (CAS 845457-58-8)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized chemical reagent. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and critical applications, with a focus on its role as a key building block in the synthesis of complex organic molecules.
Introduction: A Convergence of Privileged Scaffolds
This compound stands at the intersection of two highly significant chemical motifs in modern drug discovery: the benzofuran core and the boronic acid functional group.
The benzofuran nucleus is a "privileged scaffold," appearing in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Natural products like ailanthoidol, isolated from Zanthoxylum ailanthoides, feature a 2-arylbenzofuran skeleton and have demonstrated anticancer, immunosuppressive, antiviral, and antioxidant properties.[1][2][3] This structural unit's prevalence in pharmacologically active agents makes it a high-value target for synthetic chemists.
Concurrently, the boronic acid functional group has become an indispensable tool in organic synthesis.[4] Its stability, low toxicity, and versatile reactivity make it ideal for forming carbon-carbon bonds through metal-catalyzed processes, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] Beyond its synthetic utility, the boronic acid moiety itself is increasingly recognized for its medicinal properties, capable of forming reversible covalent interactions with biological targets, as exemplified by the FDA-approved drug Bortezomib.[4][6]
This compound synergistically combines these features, offering a direct and efficient route to novel 2-substituted benzofuran derivatives, which are of paramount interest in the development of new therapeutic agents.
Physicochemical Properties and Handling
Accurate characterization and proper handling are fundamental to the successful application of any chemical reagent. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 845457-55-8 | [7][8] |
| Molecular Formula | C₉H₉BO₃ | [7] |
| Molecular Weight | 175.977 g/mol | [7] |
| Appearance | Solid, typically a white to off-white powder | [7][9] |
| Purity | Commercially available with ≥95% purity | [7] |
| InChI Key | KXPBYTSLFQFSCG-UHFFFAOYSA-N | [7] |
| SMILES | CC1=C(C2=CC=CC=C2O1)B(O)O |
Stability and Storage
Boronic acids, as a class, can be susceptible to dehydration to form boroxines (cyclic anhydrides) and can be hygroscopic.[9] For optimal stability and to ensure reproducible results, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.
Safety and Handling
While boronic acids are generally considered to have low toxicity, standard laboratory safety protocols must be observed.[4] Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[10][11]
Synthesis of the Benzofuran Core
The synthesis of the core benzofuran structure is a well-established field in organic chemistry. While various methods exist, palladium-catalyzed reactions are among the most robust and versatile for generating substituted benzofurans. A common and effective strategy involves the coupling and subsequent cyclization of a phenol with an alkyne.
Caption: General workflow for Palladium/Copper co-catalyzed synthesis of a benzofuran core.
This approach, a modification of the Sonogashira coupling followed by an intramolecular cyclization, provides a direct route to the benzofuran scaffold from readily available starting materials.[12][13] The subsequent borylation at the 2-position can then be achieved through various methods, such as a Miyaura borylation, to yield the target boronic acid.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The primary and most powerful application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction facilitates the formation of a C(sp²)-C(sp²) bond, enabling the synthesis of 2-arylbenzofurans, a motif central to many biologically active molecules.[2][14]
Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid (in the form of a boronate, activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, adapted from established methodologies.[2][3][14]
A. Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: A degassed mixture such as Dioxane/H₂O (4:1) or EtOH/H₂O (1:1)
B. Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Add the palladium catalyst under a positive pressure of inert gas. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure 2-aryl-3-methylbenzofuran product.
This self-validating system, which relies on the establishment of an inert atmosphere and the use of degassed solvents, ensures the stability and activity of the palladium catalyst, leading to reliable and high-yielding transformations.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in its application as a strategic building block for synthesizing libraries of potential drug candidates. The 2-arylbenzofuran scaffold it helps create is a key pharmacophore in compounds targeting a range of diseases.
Caption: Logical workflow from building block to drug candidate.
By varying the aryl or heteroaryl halide coupling partner, chemists can rapidly generate a diverse library of novel 2-arylbenzofuran analogues. These libraries are then subjected to high-throughput screening to identify "hit" compounds with desired biological activity, such as:
-
Anticancer Agents: Many 2-arylbenzofurans exhibit cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory Agents: The scaffold has been shown to inhibit the production of inflammatory mediators like nitric oxide.[2][3]
-
Antimicrobial and Antiviral Compounds: The benzofuran nucleus is present in compounds with activity against bacteria, fungi, and viruses, including HIV.[1]
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic enabler for innovation in medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable and high-yielding reactivity in the Suzuki-Miyaura cross-coupling, provide a reliable and efficient platform for the synthesis of complex molecular architectures. For researchers and scientists dedicated to the discovery of novel therapeutics, this reagent represents a key building block for accessing the rich chemical space of 2-arylbenzofurans, a scaffold with proven pharmacological significance.
References
-
Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Source: MDPI. URL: [Link]
-
Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Source: Semantic Scholar. URL: [Link]
-
Title: Benzofuran synthesis. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Source: Educación Química - Elsevier. URL: [Link]
-
Title: Synthesis of Benzofuran Derivatives via Different Methods. Source: Taylor & Francis Online. URL: [Link]
-
Title: MATERIAL SAFETY DATA SHEET. Source: Aremco. URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: PMC - PubMed Central. URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: Semantic Scholar. URL: [Link]
-
Title: The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Source: MDPI. URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube. URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: NIH. URL: [Link]
-
Title: CAS NO. 845457-55-8 | this compound. Source: Arctom. URL: [Link]
-
Title: Mini review on important biological properties of benzofuran derivatives. Source: MedCrave online. URL: [Link]
-
Title: Reactivity of boronic acids: past and present. Source: ResearchGate. URL: [Link]
-
Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Source: PMC - NIH. URL: [Link]
-
Title: Boronic acid with high oxidative stability and utility in biological contexts. Source: PubMed - NIH. URL: [Link]
-
Title: Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Source: PMC. URL: [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 845457-55-8 [chemicalbook.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. shop.nilaco.jp [shop.nilaco.jp]
- 12. Benzofuran synthesis [organic-chemistry.org]
- 13. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Synthesis of (3-Methylbenzofuran-2-yl)boronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of (3-Methylbenzofuran-2-yl)boronic Acid in Modern Chemistry
This compound is a versatile and highly valuable building block in the fields of medicinal chemistry and materials science. Its rigid, planar benzofuran core, coupled with the reactive boronic acid moiety, makes it an ideal participant in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the facile construction of carbon-carbon bonds to create complex molecular architectures.
The 3-methylbenzofuran scaffold itself is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities. Consequently, this compound serves as a key intermediate for the synthesis of novel drug candidates and functional organic materials. This guide provides an in-depth exploration of a robust and reliable synthetic route to this important compound, focusing on the underlying chemical principles and practical experimental considerations.
Strategic Approach to the Synthesis: A Rationale for the Lithiation-Borylation Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available or readily synthesized 3-methylbenzofuran. The chosen strategy hinges on the regioselective functionalization of the benzofuran ring at the 2-position.
The most direct and efficient method for achieving this transformation is a lithiation-borylation sequence. This approach leverages the inherent acidity of the proton at the C2 position of the benzofuran ring, which is the most kinetically and thermodynamically favored site for deprotonation by a strong organolithium base. The resulting 2-lithio-3-methylbenzofuran intermediate is then trapped with an electrophilic boron source, typically a trialkyl borate, to furnish the desired boronic acid derivative after aqueous workup.
This methodology is favored over other potential routes, such as palladium-catalyzed C-H borylation, due to its high regioselectivity, operational simplicity, and the avoidance of expensive and often air-sensitive catalysts and ligands.
Visualizing the Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process: the preparation of the 3-methylbenzofuran precursor (if not commercially available) and the subsequent lithiation-borylation to yield the target boronic acid.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Methylbenzofuran (Optional, if not commercially available)
This protocol is adapted from a general procedure for the synthesis of 2-acyl-3-methylbenzofurans.[1]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2'-Hydroxyacetophenone | 118-93-4 | 136.15 g/mol | 6.81 g | 50 mmol |
| 2-Bromoacetophenone | 70-11-1 | 199.04 g/mol | 9.95 g | 50 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 8.29 g | 60 mmol |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 g/mol | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-hydroxyacetophenone (50 mmol), 2-bromoacetophenone (50 mmol), and potassium carbonate (60 mmol).
-
Add acetonitrile (250 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent completely under reduced pressure using a rotary evaporator.
-
To the resulting solid, add deionized water (100 mL) and stir vigorously to dissolve the inorganic salts.
-
Filter the solid product, wash it with copious amounts of water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-methylbenzofuran. The product can be further purified by recrystallization from ethanol if necessary.
Part 2: Synthesis of this compound
This protocol is based on general procedures for the lithiation and borylation of heterocyclic compounds.[2]
Safety Precautions:
-
n-Butyllithium (n-BuLi) is a pyrophoric liquid and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.[3][4]
-
Triisopropyl borate is flammable and an irritant. Handle in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 3-Methylbenzofuran | 4265-27-4 | 132.16 g/mol | 6.61 g | 50 mmol |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 22 mL | 55 mmol |
| Triisopropyl borate | 5419-55-6 | 188.08 g/mol | 12.7 mL | 60 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 200 mL | - |
| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | For extraction | - |
| Brine (saturated NaCl solution) | - | - | For washing | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | For drying | - |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a positive pressure of nitrogen, add 3-methylbenzofuran (50 mmol) and anhydrous THF (200 mL) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 55 mmol) dropwise to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithio-3-methylbenzofuran intermediate may be indicated by a color change.
-
While maintaining the temperature at -78 °C, add triisopropyl borate (60 mmol) dropwise via syringe over 15 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Once at room temperature, cautiously quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and add diethyl ether (150 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification and Characterization
Purification:
Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. The following methods are recommended:
-
Recrystallization: This is often the most effective method for purifying boronic acids. A suitable solvent system should be determined empirically, but mixtures of hexanes/ethyl acetate or toluene are often successful.
-
Acid-Base Extraction: The crude product can be dissolved in diethyl ether and extracted with a mild aqueous base (e.g., 1 M NaOH). The aqueous layer is then washed with ether to remove non-acidic impurities. The aqueous layer is then acidified with HCl, and the precipitated boronic acid is extracted with ether, dried, and concentrated.
-
Derivatization: In cases of persistent impurities, the boronic acid can be converted to its diethanolamine adduct, which is often a crystalline solid that can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with acid.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methyl group, the aromatic protons of the benzofuran ring, and the acidic protons of the boronic acid group (which may be broad and exchangeable with D₂O).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all nine carbon atoms in the molecule with distinct chemical shifts for the methyl, aromatic, and boronic acid-bearing carbons.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group (singlet, ~2.5 ppm), aromatic protons (multiplets, ~7.2-7.6 ppm), and boronic acid OH protons (broad singlet, variable chemical shift). |
| ¹³C NMR | Resonances for the methyl carbon, the eight carbons of the benzofuran ring system, with the C2 carbon bearing the boron atom appearing at a characteristic downfield shift. |
| Mass Spec (ESI-) | A prominent peak corresponding to [M-H]⁻. |
Reaction Mechanism: The Lithiation-Borylation Pathway
The synthesis proceeds through a well-established organometallic mechanism.
Caption: Mechanism of the lithiation-borylation of 3-methylbenzofuran.
-
Deprotonation: The strong base, n-butyllithium, selectively abstracts the most acidic proton from the 3-methylbenzofuran molecule, which is located at the 2-position of the furan ring. This results in the formation of a nucleophilic 2-lithio-3-methylbenzofuran intermediate.
-
Borylation: The highly nucleophilic carbanion of the lithiated intermediate attacks the electrophilic boron atom of the triisopropyl borate. This forms a tetracoordinate boronate complex.
-
Hydrolysis: Upon acidic workup, the boronate ester is hydrolyzed to the final this compound.
Conclusion: A Reliable Pathway to a Key Synthetic Intermediate
The lithiation-borylation of 3-methylbenzofuran provides a direct, efficient, and scalable route to this compound. This technical guide has outlined a comprehensive and self-validating protocol, grounded in established chemical principles. By understanding the causality behind the experimental choices, from the regioselectivity of the lithiation to the nuances of purification, researchers can confidently synthesize this valuable building block for their drug discovery and materials science endeavors. Adherence to the safety protocols outlined is paramount for the successful and safe execution of this synthesis.
References
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.[1]
-
Benzofuran-2-boronic acid synthesis - ChemicalBook.[2]
-
n-Butyllithium - Safety Data Sheet - ChemicalBook.[4]
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Standard Lithiation–Borylation A user's guide.[5]
-
Oxyboration: Synthesis of Borylated Benzofurans - Organic Syntheses.[6]
-
This compound | 845457-55-8 - ChemicalBook.[7]
-
This compound | CymitQuimica.[8]
-
This compound(845457-55-8) 1H NMR spectrum - ChemicalBook.[3]
-
This compound | 845457-55-8 - Sigma-Aldrich.[9]
-
Benzofuran, 2-methyl- - the NIST WebBook.[1]
-
Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. Molecular Crystals and Liquid Crystals.
-
Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. ResearchGate.[10]
-
Synthesis, characterization, and biological activities of new benzofuran derivatives.[11]
-
Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. MDPI.[12]
-
Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboron.[13]
-
Lithiation-Borylation Methodology and Its Application in Synthesis.[14]
-
THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign.[4]
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports.[15]
-
Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate.[16]
-
Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.[17]
- Benzofuran-3-ylboronic acid - ChemScene.
Sources
- 1. Benzofuran, 2-methyl- [webbook.nist.gov]
- 2. This compound(845457-55-8) 1H NMR spectrum [chemicalbook.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. orgsyn.org [orgsyn.org]
- 6. This compound | 845457-55-8 [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 845457-55-8 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemscene.com [chemscene.com]
An In-depth Technical Guide to (3-Methylbenzofuran-2-yl)boronic acid: Structure, Synthesis, and Application
Abstract: (3-Methylbenzofuran-2-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its unique structural motif, featuring a benzofuran core, makes it a key reagent for introducing this pharmacologically relevant scaffold into more complex molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, and its primary application in palladium-catalyzed cross-coupling reactions. It is intended for researchers and professionals in chemical synthesis and drug development who require a practical and in-depth understanding of this versatile reagent.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a boronic acid group (-B(OH)₂) attached to the C2 position of a 3-methylbenzofuran ring. The benzofuran scaffold is a prominent heterocyclic system found in numerous natural products and pharmaceutically active compounds.[1] The strategic placement of the boronic acid moiety allows for its facile participation in a variety of carbon-carbon bond-forming reactions.
1.1 Structure and Formula
The structure consists of a planar benzofuran ring system with a methyl group at the C3 position and the boronic acid functional group at the C2 position.
1.2 Physicochemical Data Summary
The properties of boronic acids are critical to their handling, storage, and reactivity. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF | General Knowledge |
| InChI Key | KXPBYTSLFQFSCG-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Rationale
The synthesis of aryl and heteroaryl boronic acids typically involves the borylation of an organometallic intermediate. A common and effective strategy for preparing this compound is via directed ortho-metalation (DoM) starting from 3-methylbenzofuran, followed by quenching with a trialkyl borate.
2.1 Causality in Experimental Design
The choice of this synthetic route is dictated by the specific reactivity of the benzofuran ring. The oxygen atom in the furan ring directs deprotonation to the adjacent C2 position.
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the C2 position of the benzofuran. n-Butyllithium (n-BuLi) is ideal for this purpose, as it is a potent base but its nucleophilicity is tempered at low temperatures.
-
Reaction Conditions: The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Both the organolithium intermediate and the boronic acid product are sensitive to moisture and oxygen. Water will quench the organolithium, while oxygen can lead to oxidative degradation.[5]
-
Temperature Control: The initial lithiation step is highly exothermic and is performed at -78°C (typically a dry ice/acetone bath). This low temperature prevents side reactions, such as decomposition of the organolithium intermediate or attack at other positions on the ring.
-
Electrophile: Triisopropyl borate is used as the boron source. Its bulky isopropyl groups help to prevent the formation of over-boronated byproducts. The subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.
2.2 Step-by-Step Synthesis Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).
-
Starting Material: 3-Methylbenzofuran (1.0 equivalent) is dissolved in the anhydrous THF.[6]
-
Deprotonation: The solution is cooled to -78°C. n-Butyllithium (1.1 equivalents, typically 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78°C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) or saturated ammonium chloride solution.
-
Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or flash column chromatography on silica gel, to yield pure this compound.
2.3 Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Core Application: Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), making it one of the most powerful and widely used methods in drug discovery and materials science.[8][9]
3.1 Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate salt, which then transfers its organic group (the 3-methylbenzofuran moiety) to the palladium center, displacing the halide. This is often the rate-determining step for heteroaryl boronic acids.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
3.2 Significance in Drug Development
The ability to use this compound in Suzuki-Miyaura couplings allows for the direct installation of the 3-methylbenzofuran unit into a target molecule. This is highly valuable because the benzofuran core is associated with a wide range of biological activities, and its derivatives have been investigated as potential antitumor agents.[1] Boronic acids themselves are also being explored as pharmacophores due to their ability to form reversible covalent bonds with proteins.[10][11][12]
3.3 Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Handling, Storage, and Safety
4.1 Safe Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[13] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[13]
4.2 Storage
Boronic acids are susceptible to decomposition, particularly through protodeboronation (cleavage of the C-B bond) and formation of cyclic trimer anhydrides (boroxines).[5]
-
Moisture: Boronic acids can be hygroscopic.[13][14] Store in a tightly sealed container in a dry, cool place.[13][14]
-
Atmosphere: To prevent oxidation and degradation, long-term storage under an inert atmosphere (nitrogen or argon) is recommended.[4][13]
-
Temperature: For maximum stability and shelf-life, storage in a freezer at temperatures of -20°C is advised.[4]
Conclusion
This compound is a specialized but highly effective chemical tool. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable reagent for medicinal chemists and synthetic researchers aiming to construct complex molecules containing the benzofuran motif. Understanding its synthesis, proper handling, and the mechanics of its application are key to leveraging its full potential in the laboratory.
References
-
This compound | CymitQuimica.
-
This compound | 845457-55-8 - Sigma-Aldrich.
-
845457-55-8|this compound|BLD Pharm.
-
This compound | 845457-55-8 - ChemicalBook.
-
How to Store Boric Acid | Lab Alley.
-
A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
-
CAS NO. 845457-55-8 | this compound | Catalog CNALD-M195257.
-
Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem.
-
Borate handling and storage - U.S. Borax.
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
-
Boron in Diet and Medicine: Mechanisms of Delivery and Detection - MDPI.
-
SAFETY DATA SHEET - Fisher Scientific.
-
This compound(845457-55-8) 1H NMR spectrum - ChemicalBook.
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
-
(3-Formylbenzofuran-2-yl)boronic acid|BLD Pharm.
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC - PubMed Central.
-
3-Methylbenzofuran | C9H8O | CID 88939 - PubChem - NIH.
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH.
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal.
-
1423791-86-9|(4-Fluorobenzofuran-2-yl)boronic acid|BLD Pharm.
-
Boron-Containing Pharmacophore | MIT Technology Licensing Office.
Sources
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 845457-55-8|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Methylbenzofuran | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. borax.com [borax.com]
An In-Depth Technical Guide to the Physical Properties of (3-Methylbenzofuran-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methylbenzofuran-2-yl)boronic acid is a versatile heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its unique structural motif, combining a benzofuran core with a reactive boronic acid group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key physical and chemical properties of this compound, offering insights into its handling, characterization, and application in research and development.
Molecular and Physicochemical Properties
A foundational understanding of the molecular and physicochemical properties of this compound is essential for its effective utilization in the laboratory. These properties dictate its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₉BO₃ | [1][2][3] |
| Molecular Weight | 175.98 g/mol | [3] |
| CAS Number | 845457-55-8 | [2][4] |
| Appearance | White to off-white or light yellow solid/powder | [2] |
| Purity | Typically ≥98% | [2] |
| Boiling Point | 360.6 ± 44.0 °C at 760 mmHg (Predicted) | [3] |
| Melting Point | Not explicitly reported in reviewed literature. |
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and purification. While specific quantitative solubility data is not widely published, a qualitative understanding can be inferred from the general behavior of arylboronic acids.
General Solubility of Arylboronic Acids:
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone).
-
Moderate Solubility: Chlorinated solvents (e.g., chloroform, dichloromethane).
-
Low Solubility: Apolar hydrocarbons (e.g., hexanes, toluene).
-
Variable Solubility: Water and alcohols (solubility can be influenced by pH and the formation of boronate salts).
For practical applications, it is advisable to determine the solubility of this compound in the specific solvent system of interest. A suggested workflow for solubility determination is outlined below.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system, a singlet for the methyl group, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shift of the B(OH)₂ protons can vary with concentration and the presence of water.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the boron (C-B) may exhibit a broad signal or be difficult to observe due to quadrupolar relaxation effects from the boron nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational modes for this compound include:
| Wavenumber Range (cm⁻¹) | Assignment |
| ~3600-3200 (broad) | O-H stretching of the boronic acid hydroxyl groups |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching of the methyl group |
| ~1600-1450 | C=C stretching of the aromatic and furan rings |
| ~1380-1320 | B-O stretching |
| ~1250-1000 | C-O stretching of the furan ring and in-plane C-H bending |
Synthesis and Purification
The synthesis of this compound typically involves the formation of the benzofuran ring followed by borylation at the C2 position. While a specific, detailed protocol for this exact molecule is not provided in the searched literature, a general synthetic approach can be outlined based on established methods for related compounds.[7][8]
General Synthetic Approach
A common strategy involves the lithiation of 3-methylbenzofuran at the 2-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with a trialkyl borate (e.g., triisopropyl borate). Subsequent acidic workup hydrolyzes the borate ester to afford the desired boronic acid.
Caption: A representative synthetic workflow for this compound.
Purification Strategies
Purification of boronic acids can be challenging due to their propensity to form boroxines and their amphiphilic nature. Common purification methods include:
-
Recrystallization: This is a widely used technique, with suitable solvents often being a mixture of a good solvent (e.g., an ether or ketone) and a poor solvent (e.g., a hydrocarbon).[9]
-
Acid-Base Extraction: The acidic nature of the boronic acid allows for its conversion to a water-soluble boronate salt with a base. This aqueous solution can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the purified boronic acid.[10]
-
Chromatography: While possible, silica gel chromatography of boronic acids can be difficult due to their polarity and potential for decomposition on the stationary phase. Reversed-phase chromatography can be a more suitable alternative.[9]
Stability and Handling
A critical consideration when working with this compound is its stability. As a 2-heterocyclic boronic acid, it is potentially susceptible to decomposition, particularly protodeboronation (loss of the boronic acid group).[1]
Key Stability Considerations:
-
Storage: The compound should be stored at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and oxygen.[3]
-
Handling: Minimize exposure to air and moisture. Use in well-ventilated areas and handle with appropriate personal protective equipment.
-
In Solution: The stability of boronic acids in solution can be pH-dependent. For applications such as Suzuki-Miyaura coupling, which are often performed under basic conditions, the potential for decomposition should be considered.
To address the inherent instability of some boronic acids, the use of stabilizing derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) boronates, has become a common strategy. These derivatives are often more stable to storage and handling and can release the active boronic acid in situ under the reaction conditions.[1][11]
Conclusion
This compound is a valuable reagent with significant potential in synthetic and medicinal chemistry. A thorough understanding of its physical properties, including its molecular characteristics, solubility, and spectral data, is paramount for its successful application. While some experimental data for this specific compound remains to be definitively reported in the literature, this guide provides a comprehensive overview based on available information and established principles for analogous compounds. Researchers and drug development professionals are encouraged to perform their own characterization and to consider the stability and handling requirements outlined herein to ensure the integrity and reactivity of this important building block.
References
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Reilly, M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett.
- Supporting Information for "Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactiv
-
ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]
-
Reddit. Purification of boronic acids?. Available at: [Link]
- Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives.
- Uenishi, J., et al. (2018). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Beilstein Journal of Organic Chemistry.
- Hassan, A. S., et al. (2024). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Molecules.
- Supporting Information for "Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol".
-
PubChem. This compound. Available at: [Link]
-
NIST WebBook. Benzofuran-2(3h)-one, 3-allyl-3-phenyl-. Available at: [Link]
- Al-Hourani, B. J., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank.
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 845457-55-8 [sigmaaldrich.com]
- 4. arctomsci.com [arctomsci.com]
- 5. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
(3-Methylbenzofuran-2-yl)boronic acid molecular weight
An In-Depth Technical Guide to (3-Methylbenzofuran-2-yl)boronic acid: Properties and Core Applications
Introduction: The Benzofuran Boronic Acid Scaffold
In the landscape of modern synthetic and medicinal chemistry, this compound stands out as a highly versatile and valuable building block. Its structure marries the privileged benzofuran core—a motif prevalent in numerous biologically active compounds—with the synthetic utility of a boronic acid functional group.[1] This combination makes it a key intermediate for constructing complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions. Boronic acids themselves are increasingly recognized not just as synthetic tools but as potential pharmacophores, capable of forming reversible covalent bonds with biological targets.[2][3]
This guide, intended for researchers and professionals in drug development and organic synthesis, provides a technical overview of this compound. We will delve into its fundamental properties, explore its primary application in the Suzuki-Miyaura reaction with a detailed, field-tested protocol, and discuss its broader significance in the development of novel therapeutics.
Part 1: Core Physicochemical Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a solid compound at room temperature, whose structure is defined by a benzofuran ring system substituted with a methyl group at the 3-position and a boronic acid group at the 2-position. The methyl group provides steric and electronic influence, while the boronic acid is the reactive handle for cross-coupling chemistry.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 175.977 g/mol | [4] |
| Molecular Formula | C₉H₉BO₃ | [4] |
| CAS Number | 845457-55-8 | [4][5][6] |
| Physical Form | Solid | [4] |
| InChI Key | KXPBYTSLFQFSCG-UHFFFAOYSA-N | [4] |
Part 2: The Suzuki-Miyaura Reaction: A Cornerstone Application
The paramount application of this compound is its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[7][8] Its broad functional group tolerance and relatively mild conditions have cemented its status as an indispensable tool in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[8]
-
Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step is base-activated; the base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the methylbenzofuran group to the palladium and displaces the halide.[8][9]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Synthesis of a 2-Aryl-3-methylbenzofuran
This protocol provides a self-validating system for coupling this compound with a generic aryl bromide. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine Solution
-
Organic Solvent for Extraction (e.g., Ethyl Acetate)
-
Silica Gel for Chromatography
Procedure:
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Rationale: Using slightly excess boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is essential for the transmetalation step.[9]
-
Seal the vessel with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Solvent and Catalyst Addition:
-
Degas the 1,4-dioxane and water separately by sparging with inert gas for 15-20 minutes.
-
Rationale: Degassing the solvents prevents oxidative degradation of the catalyst.
-
Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water per mmol of aryl halide) to the flask via syringe.
-
Finally, add the palladium catalyst under a positive pressure of inert gas.
-
Rationale: The catalyst is added last to minimize its exposure to air.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).[1]
-
-
Workup and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and add a brine solution.
-
Rationale: The brine wash helps to break up emulsions and remove residual water-soluble components.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-3-methylbenzofuran product.
-
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Part 3: Significance in Drug Discovery
The 3-methylbenzofuran scaffold is a key structural element in various compounds investigated for therapeutic properties, including antitumor agents targeting non-small cell lung cancer.[10] The ability to use this compound in Suzuki-Miyaura couplings allows for the rapid generation of diverse libraries of 2-aryl-3-methylbenzofurans. This combinatorial approach is fundamental to structure-activity relationship (SAR) studies in modern drug discovery, enabling the systematic exploration of how different aryl substituents impact biological activity.
Furthermore, boronic acids are gaining traction as pharmacophores themselves. They are known as transition-state inhibitors, capable of forming reversible covalent bonds with serine residues in the active sites of enzymes like β-lactamases.[2] While the parent boronic acid moiety can suffer from poor metabolic stability, its incorporation into more complex and stable scaffolds is an active area of research to develop novel therapeutics.[3]
Caption: Logical flow from building block to drug candidate.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and, most importantly, its robust performance in the Suzuki-Miyaura cross-coupling reaction provide chemists with a reliable method to access the valuable 2-aryl-3-methylbenzofuran scaffold. As the demand for novel, complex small molecules continues to grow in the pharmaceutical industry, the strategic application of versatile building blocks like this one will remain fundamental to the discovery of the next generation of therapeutics.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
-
Boron-Containing Pharmacophore | MIT Technology Licensing Office. [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 845457-55-8 [chemicalbook.com]
- 6. This compound | 845457-55-8 [sigmaaldrich.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Benzofuran Boronic Acids: From Serendipity to Rational Design
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of benzofuran boronic acids. We delve into the foundational chemical discoveries that paved the way for their emergence as indispensable tools in modern organic and medicinal chemistry. By examining the causality behind synthetic strategies, from early organometallic approaches to modern catalytic methods, this guide offers researchers and drug development professionals a deep understanding of these versatile building blocks. Detailed experimental protocols, mechanistic diagrams, and a survey of their applications in constructing complex, biologically active molecules are presented to furnish a complete and practical resource for the scientific community.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of modern chemical synthesis, few reagents have achieved the utility and ubiquity of boronic acids. Their rise is inextricably linked to the development of palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that transformed the art of carbon-carbon bond formation.[1] When the versatile boronic acid moiety is appended to a benzofuran core—a heterocyclic system prevalent in a vast number of natural products and pharmacologically active compounds—the result is a powerful and highly sought-after building block: the benzofuran boronic acid.[2][3][4][5][6][7][8][9][10][11][12]
Benzofuran boronic acids are not merely synthetic curiosities; they are enabling reagents that bridge the gap between simple precursors and complex molecular targets.[13] Their primary role as nucleophilic partners in the Suzuki-Miyaura coupling reaction allows for the direct and efficient installation of the benzofuran scaffold onto aromatic and heteroaromatic systems, a common strategy in the synthesis of pharmaceuticals and functional materials.[13][14][15] This guide will trace the historical threads—the discovery of the benzofuran ring, the first synthesis of boronic acids, and the invention of palladium-catalyzed coupling—that converged to create the field of benzofuran boronic acid chemistry.
Foundational Pillars: Three Histories, One Molecule
The story of benzofuran boronic acids is not one of a single, dramatic discovery. Instead, it is a narrative of convergence, where three independent streams of chemical history merged to create a powerful new capability.
The Benzofuran Core: A Natural Product Mainstay
The journey begins in 1870, when William Henry Perkin first synthesized the parent benzofuran heterocycle, which he called "coumarone," from coumarin.[2][4][11][16] For decades, benzofuran chemistry remained a niche area. However, as chemists began isolating and characterizing natural products, the benzofuran scaffold was repeatedly identified as a "privileged" structure—a molecular framework that appears frequently in biologically active compounds.[6] From the anti-arrhythmic drug amiodarone to numerous anti-inflammatory and anti-cancer agents, the benzofuran motif has proven to be a reliable pharmacophore.[5][7][8][10]
The Boronic Acid Moiety: A Late Bloomer
Boronic acids themselves have a surprisingly long history. The first synthesis was reported by Edward Frankland in 1860.[17] However, for over a century, organoboron compounds were largely regarded as academic curiosities. A prevailing misconception that boron compounds were inherently toxic limited their exploration in medicinal chemistry.[17] This perception began to shift dramatically with the discovery and eventual FDA approval of Bortezomib (Velcade®), a dipeptidyl boronic acid, as a proteasome inhibitor for treating multiple myeloma.[17][18] This success story demystified boron's role in medicine and catalyzed a surge of interest in boronic acids as key functional groups.
The Game Changer: The Suzuki-Miyaura Coupling
The true potential of boronic acids was unlocked in 1979 when Akira Suzuki and Norio Miyaura reported a novel palladium-catalyzed cross-coupling reaction between organoboron compounds and organohalides.[1][15] The Suzuki-Miyaura reaction was revolutionary for several reasons:
-
Stability: Boronic acids are generally stable to air and moisture, making them easy to handle and store.
-
Low Toxicity: The boron-containing byproducts are typically non-toxic and easily removed.[1]
-
Functional Group Tolerance: The reaction proceeds under mild conditions and is tolerant of a wide array of functional groups.[14]
This powerful and robust reaction provided the crucial context for the utility of benzofuran boronic acids. Chemists now had a compelling reason to synthesize them: they were the ideal precursors for creating complex benzofuran-containing molecules.
The Emergence and Synthesis of Benzofuran Boronic Acids
The "discovery" of benzofuran boronic acids was a logical and inevitable consequence of the Suzuki reaction's rise. As drug discovery programs increasingly targeted molecules containing the benzofuran scaffold, the demand for a reliable synthetic handle to install this group grew. The boronic acid was the perfect answer.
The Classical Method: Halogen-Metal Exchange and Borylation
The earliest and still most fundamental route to benzofuran boronic acids relies on classical organometallic chemistry. This method involves the deprotonation of a benzofuran (or halogen-metal exchange of a halobenzofuran) to generate a highly nucleophilic organometallic intermediate, which is then "trapped" with an electrophilic boron source, typically a trialkyl borate.[17] The synthesis of 2-benzofurylboronic acid is a textbook example of this strategy.[13]
Causality in the Experimental Protocol: The choice of each reagent and condition is critical for success.
-
Anhydrous Conditions: Organolithium reagents like n-butyllithium are extremely strong bases and will be instantly quenched by protic sources like water. The entire apparatus must be rigorously dried to prevent this.
-
Inert Atmosphere: Oxygen can react with the organolithium intermediate, leading to undesired side products. An inert atmosphere of argon or nitrogen is essential.
-
Low Temperature (-78 °C): The deprotonation of benzofuran at the 2-position is kinetically favored. Running the reaction at the temperature of a dry ice/acetone bath (-78 °C) prevents potential side reactions and decomposition of the thermally sensitive lithium intermediate.[13]
-
Trialkyl Borate Electrophile: Triisopropyl borate is used as the electrophilic boron source. The bulky isopropyl groups help to moderate its reactivity.
-
Acidic Workup: The initial product is a borate ester. Hydrolysis under mild acidic conditions is required to liberate the final boronic acid.[13]
Experimental Protocol: Synthesis of 2-Benzofurylboronic Acid
-
Preparation: Add benzofuran (1.0 eq) to a flame-dried, round-bottom flask containing a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (argon or nitrogen).
-
Dissolution & Cooling: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the benzofuran. Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.2 eq) dropwise to the stirred solution. The formation of the 2-lithiobenzofuran intermediate is typically rapid. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. The reaction is an exothermic nucleophilic attack on the boron atom.
-
Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes to ensure complete reaction.
-
Hydrolysis: Quench the reaction by carefully adding 2 N aqueous HCl until the pH of the aqueous layer is approximately 5.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[13]
Visualization: Classical Synthesis Workflow
Caption: Workflow for the synthesis of 2-benzofurylboronic acid.
Modern Methods: The Rise of Catalysis
While effective, the classical organometallic approach has limitations, including the need for cryogenic temperatures and incompatibility with certain functional groups. Modern synthetic chemistry has moved towards more efficient and atom-economical catalytic methods.
-
Palladium-Catalyzed C-H Borylation: This powerful technique allows for the direct conversion of a C-H bond on the benzofuran ring into a C-B bond, avoiding the need to pre-functionalize the starting material. The reaction typically employs a palladium or iridium catalyst with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[17][19] This approach offers higher functional group tolerance and milder reaction conditions.
-
Synthesis of Substituted Benzofuran Boronic Acids: For more complex targets, a divergent strategy is often employed. One may start with a substituted salicylaldehyde, first construct the substituted benzofuran ring through various cyclization methods (e.g., Rap-Stoermer reaction), and then introduce the boronic acid functionality at a specific position.[20][21][22]
Table 1: Comparison of Synthetic Methodologies
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Classical Lithiation | Benzofuran | n-BuLi, Trialkyl borate | High yield for simple substrates; well-established. | Requires cryogenic temperatures; sensitive to moisture; limited functional group tolerance. |
| C-H Borylation | Benzofuran | Pd/Ir catalyst, B₂pin₂ | Atom economical; milder conditions; better functional group tolerance. | Catalyst cost; potential for regioselectivity issues with complex substrates. |
| Divergent Synthesis | Substituted Phenols | Varies (cyclization reagents), then borylation reagents | Access to highly functionalized and diverse derivatives. | Multi-step sequences can lead to lower overall yields.[21] |
The Premier Application: Benzofuran Boronic Acids in Suzuki-Miyaura Coupling
The primary utility of benzofuran boronic acids is their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. This reaction is the method of choice for synthesizing 2-arylbenzofurans, a structural motif found in countless biologically active molecules.[13][14]
Causality in the Catalytic Cycle: The Suzuki-Miyaura reaction is a beautifully orchestrated catalytic cycle, where each step is essential for the overall transformation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step.[1][15]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the benzofuran ring) to the palladium center, displacing the halide. The base is crucial; it forms a boronate "ate" complex, making the organic group more nucleophilic and facilitating the transfer to the palladium.[15]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, allowing the cycle to begin anew.[15]
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 2-benzofurylboronic acid (1.2 eq), a base (e.g., Na₂CO₃, 2.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 5 mol %).[14][21]
-
Inerting: Seal the vessel and purge with an inert gas for 10-15 minutes to remove all oxygen.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,2-dimethoxyethane and water) via syringe.[21]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine to remove the base and inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[14]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijsdr.org [ijsdr.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Benzofuran derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jocpr.com [jocpr.com]
- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Navigating the Reactivity of 3-Methylbenzofuran Boronic Acids: A Technical Guide for Synthetic Chemists
Abstract
3-Methyl substituted benzofurans are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in novel drug candidates and functional organic materials.[1][2] The ability to functionalize this core structure, particularly through carbon-carbon bond formation, is paramount for analog synthesis and structure-activity relationship (SAR) studies. 3-Methylbenzofuran boronic acids, and their derivatives, serve as critical intermediates for this purpose, primarily through the Suzuki-Miyaura cross-coupling reaction. This in-depth technical guide provides a comprehensive overview of the reactivity profile of 3-methyl substituted benzofuran boronic acids, with a focus on their synthesis, stability, and application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances that govern their reactivity, address the prevalent challenges of protodeboronation, and provide field-proven insights and protocols to empower researchers in drug development and chemical synthesis.
Introduction: The Significance of the 3-Methylbenzofuran Scaffold
The benzofuran moiety is a versatile heterocyclic system that forms the core of numerous biologically active compounds. The addition of a methyl group at the 3-position can significantly influence the molecule's conformational rigidity, metabolic stability, and interaction with biological targets. Consequently, 3-methylbenzofuran derivatives have been explored as potential anticancer and anti-inflammatory agents, among other therapeutic applications.[1][2] The efficient synthesis of a diverse library of these compounds is heavily reliant on robust and predictable chemical transformations, with the Suzuki-Miyaura reaction being a cornerstone methodology.[3]
Synthesis of 3-Methylbenzofuran Boronic Acids: A Practical Approach
The most common and effective method for the synthesis of (3-methylbenzofuran-2-yl)boronic acid involves a directed ortho-metalation (DoM) followed by borylation. This strategy leverages the inherent acidity of the C2 proton of the benzofuran ring, which is further enhanced by the electron-donating effect of the furan oxygen.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure adapted from established methodologies for the synthesis of heteroaryl boronic acids.[4]
Materials:
-
3-Methylbenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methylbenzofuran (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to afford this compound.
The Reactivity Profile in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[5] For 3-methylbenzofuran boronic acids, this reaction provides a powerful means to introduce a wide variety of aryl and heteroaryl substituents at the 2-position.
The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Challenge of Protodeboronation
A significant challenge in the Suzuki-Miyaura coupling of many heteroaryl boronic acids, including benzofuran derivatives, is the competitive side reaction of protodeboronation.[2] This process involves the cleavage of the C-B bond by a proton source, typically water in the presence of a base, leading to the formation of the corresponding unsubstituted heterocycle and a loss of the valuable boronic acid.[2] Electron-rich heteroaryl boronic acids can be particularly susceptible to this decomposition pathway.
The rate of protodeboronation is often pH-dependent and can be accelerated under the basic conditions required for the transmetalation step of the Suzuki-Miyaura reaction.[6]
Mitigating Protodeboronation: The Use of Boronic Acid Derivatives
To circumvent the issue of protodeboronation, more stable derivatives of the boronic acid are often employed. These derivatives act as "slow-release" sources of the active boronic acid under the reaction conditions, maintaining a low concentration of the sensitive species and favoring the desired cross-coupling pathway over decomposition.
Potassium Trifluoroborate Salts: These are crystalline, air-stable solids that are significantly less prone to protodeboronation than the corresponding boronic acids.[7][8] They can be readily prepared from the boronic acid by treatment with KHF₂.
Boronate Esters (e.g., Pinacol and MIDA Esters): Esterification of the boronic acid with a diol, such as pinacol or N-methyliminodiacetic acid (MIDA), provides another effective strategy for stabilization.[9] MIDA boronates are particularly noteworthy for their high stability and their ability to undergo slow hydrolysis under basic conditions to release the boronic acid in a controlled manner.[9]
| Boron Reagent | Structure | Stability | Key Advantages |
| Boronic Acid | Ar-B(OH)₂ | Moderate | Readily accessible. |
| Potassium Trifluoroborate | [Ar-BF₃]K | High | Crystalline, air-stable solids. |
| Pinacol Boronate Ester | Ar-B(pin) | High | Good stability, often used in Miyaura borylation. |
| MIDA Boronate Ester | Ar-B(MIDA) | Very High | Excellent for slow-release cross-coupling.[9] |
The Influence of the 3-Methyl Substituent
The presence of the methyl group at the 3-position, ortho to the boronic acid at the 2-position, can introduce steric hindrance. This may influence the rate of both the desired transmetalation step and the undesired protodeboronation. In some cases, ortho-substituents can slow down the cross-coupling reaction, requiring more forcing conditions or the use of specific ligands to facilitate the reaction.[8][10] However, the electronic contribution of the methyl group is relatively minor.
Experimental Protocols for Suzuki-Miyaura Coupling
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following protocols are representative examples that can be adapted for the coupling of 3-methylbenzofuran boronic acid derivatives with various aryl halides.
Protocol 1: Coupling of this compound with an Aryl Bromide
This protocol is a general method adapted from procedures for coupling heteroaryl boronic acids.[6]
Materials:
-
This compound (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
In a flame-dried Schlenk tube, combine this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of Potassium (3-Methylbenzofuran-2-yl)trifluoroborate with an Aryl Chloride
This protocol is adapted for more challenging aryl chloride coupling partners, leveraging the stability of the trifluoroborate salt.[7]
Materials:
-
Potassium (3-methylbenzofuran-2-yl)trifluoroborate (1.5 eq.)
-
Aryl chloride (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a microwave vial, add potassium (3-methylbenzofuran-2-yl)trifluoroborate, the aryl chloride, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio).
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes, or alternatively, heat conventionally at reflux.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by silica gel chromatography.
Conclusion
3-Methyl substituted benzofuran boronic acids are valuable and versatile intermediates in modern organic synthesis. A thorough understanding of their reactivity profile is essential for their effective utilization. While the inherent instability of heteroaryl boronic acids, particularly their susceptibility to protodeboronation, presents a challenge, this can be effectively overcome through the use of more stable derivatives such as potassium trifluoroborate salts or MIDA boronates. The judicious selection of reaction partners, palladium catalyst, ligand, and reaction conditions allows for the efficient construction of a wide array of functionalized 3-methylbenzofuran derivatives, thereby facilitating the exploration of their potential in drug discovery and materials science. This guide provides a solid foundation of both the theoretical principles and practical considerations necessary to successfully navigate the chemistry of these important building blocks.
References
-
Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Zaragoza-Calero, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Knapp, D. M., et al. (2012). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2156-2164. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed, 2018 Sep 11;14:2156-2164. [Link]
-
Suzuki, A. (1995). The Suzuki Reaction. Harvard University. [Link]
-
Al-Sanea, M. M., et al. (2021). Synthesis of target 3-(morpholinomethyl)benzofurans 15–18; reagents and conditions. PubMed Central. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Organic Process Research & Development, 16(7), 1156–1184. [Link]
-
Leonori, D., & Aggarwal, V. K. (2015). Lithiation-Borylation in Synthesis. University of Bristol. [Link]
-
Soares, A. R. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5357. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Preliminary Biological Screening of Benzofuran Derivatives
Abstract
Benzofuran derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a vast array of pharmacological activities.[1][2] This in-depth technical guide provides a strategic framework and detailed methodologies for the preliminary biological screening of novel benzofuran derivatives. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying scientific rationale, ensuring that each experimental choice is justified and every protocol is robust. This whitepaper is designed for researchers, scientists, and drug development professionals, offering field-proven insights into anticancer, antimicrobial, antioxidant, and anti-inflammatory screening assays. The aim is to equip research teams with the necessary knowledge to efficiently and accurately assess the therapeutic potential of newly synthesized benzofuran compounds.
The Benzofuran Scaffold: A Privileged Structure in Drug Discovery
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a recurring motif in a multitude of biologically active molecules.[3] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory activities.[4][5] This remarkable versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. The exploration of novel benzofuran derivatives, therefore, remains a highly promising avenue in the quest for new therapeutic agents.[2]
Anticancer Activity Screening
The potential of benzofuran derivatives as anticancer agents is well-documented, with numerous studies highlighting their cytotoxic effects against various cancer cell lines.[3][6] Preliminary screening is crucial for identifying lead compounds that warrant further investigation.
Rationale for Cytotoxicity Screening
The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against a panel of cancer cell lines. This provides a broad overview of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth or viability.[7]
Experimental Workflow: Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of benzofuran derivatives involves a primary screen using a colorimetric assay, followed by more detailed mechanistic studies for promising candidates.
Caption: High-level workflow for anticancer screening of benzofuran derivatives.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control. Incubate for 48-72 hours.[10]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10] Incubate for 1.5 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Data Presentation: Sample Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivative 1 | HeLa (Cervical Carcinoma) | 1.136 | [7] |
| Benzofuran Derivative 2 | A549 (Lung Carcinoma) | 8.57 | [7] |
| Benzofuran Derivative 3 | SGC7901 (Gastric Cancer) | 16.27 | [7] |
| Benzofuran-Chalcone 4g | HCC1806 (Breast Cancer) | 5.93 | [11] |
| Benzofuran-Chalcone 4g | HeLa (Cervical Cancer) | 5.61 | [11] |
Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[12] Benzofuran derivatives have shown promise in this area.[5]
Rationale for Antimicrobial Screening
The primary goal is to determine the Minimum Inhibitory Concentration (MIC) of the benzofuran derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]
Experimental Workflow: MIC Determination
The broth microdilution method is a standard and efficient technique for determining the MIC of a large number of compounds.[13]
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution Method
Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. The MIC is the lowest concentration that shows no visible turbidity after incubation.[13]
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Prepare a 2x stock solution of the benzofuran derivative. In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the 2x stock solution to the first column and perform a two-fold serial dilution across the plate.[15]
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[14]
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a 1:2 dilution of the compound concentrations.[14]
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[13]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[13]
Data Presentation: Sample MIC Data
| Compound | Bacterial Strain | MIC (µg/mL) |
| Benzofuran Derivative X | Staphylococcus aureus | 16 |
| Benzofuran Derivative Y | Escherichia coli | 32 |
| Benzofuran Derivative Z | Candida albicans | 8 |
Antioxidant Activity Screening
Many benzofuran derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[1]
Rationale for Antioxidant Screening
The initial screening for antioxidant activity often involves evaluating the radical scavenging ability of the compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for this purpose.[16][17]
Experimental Workflow: Radical Scavenging Assays
Both DPPH and ABTS assays are colorimetric and rely on the ability of the antioxidant to reduce a stable radical, leading to a change in color that can be quantified spectrophotometrically.[16][17]
Caption: General workflow for DPPH and ABTS antioxidant assays.
Detailed Protocols
4.3.1. DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored compound, diphenylpicrylhydrazine.[18]
Step-by-Step Methodology:
-
Prepare a 75 µM solution of DPPH in methanol.[18]
-
Add 50 µL of various concentrations of the benzofuran derivative to 950 µL of the DPPH solution.[18]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[18]
-
Measure the absorbance at 517 nm.[18]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
4.3.2. ABTS Radical Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[18]
Step-by-Step Methodology:
-
Prepare the ABTS•+ solution by reacting a 7 mM ABTS stock solution with potassium persulfate and incubating in the dark for 12-16 hours.[17]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
Add 10 µL of the benzofuran derivative solution to 1.0 mL of the diluted ABTS•+ solution.[18]
-
Measure the absorbance at 734 nm after a set incubation time.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.[16]
Data Presentation: Sample Antioxidant Activity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Benzofuran Derivative A | 25.4 | 15.8 |
| Benzofuran Derivative B | 18.2 | 10.5 |
| Trolox (Standard) | 5.6 | 3.2 |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have been investigated for their potential to modulate inflammatory pathways.[4]
Rationale for Anti-inflammatory Screening
A key mechanism of inflammation involves the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[19] In vitro assays that measure the inhibition of these enzymes are a common starting point for screening anti-inflammatory compounds.[20]
Experimental Workflow: COX and LOX Inhibition Assays
These assays typically use purified enzymes and measure the production of their respective products in the presence and absence of the test compounds.[19]
Caption: General workflow for in vitro enzyme inhibition assays.
Detailed Protocols
5.3.1. Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX. The oxidation of a chromogenic substrate is monitored in the presence of arachidonic acid, and the inhibition of this reaction by the test compound is quantified.[19]
Step-by-Step Methodology:
-
Use a commercial COX inhibitor screening kit.
-
Add the assay buffer, heme, and purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the benzofuran derivative or a known inhibitor (e.g., celecoxib for COX-2).[21]
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measure the fluorescence at an excitation of 535 nm and an emission of 587 nm.[19]
-
Calculate the percentage of COX inhibition.
5.3.2. 5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: The assay measures the activity of 5-LOX in converting a substrate to a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is quantified.[19]
Step-by-Step Methodology:
-
Utilize a 5-LOX inhibitor screening kit.
-
Add the 5-LOX enzyme and assay buffer to a 96-well plate.
-
Add the benzofuran derivative or a known inhibitor (e.g., Zileuton).[19]
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence at an excitation of 500 nm and an emission of 536 nm.[19]
-
Calculate the percentage of 5-LOX inhibition.
Data Presentation: Sample Anti-inflammatory Activity
| Compound | COX-2 Inhibition (%) at 10 µM | 5-LOX Inhibition (%) at 10 µM |
| Benzofuran Derivative P | 65.2 | 48.9 |
| Benzofuran Derivative Q | 78.5 | 55.1 |
| Celecoxib (Standard) | 92.8 | N/A |
| Zileuton (Standard) | N/A | 89.5 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial biological evaluation of novel benzofuran derivatives. The described protocols for anticancer, antimicrobial, antioxidant, and anti-inflammatory screening are robust, reproducible, and serve as a solid foundation for identifying promising lead compounds. It is imperative that researchers not only follow these procedures meticulously but also understand the scientific principles that underpin them. Positive hits from these preliminary screens should be subjected to more extensive secondary assays to elucidate their mechanisms of action, assess their safety profiles, and ultimately determine their therapeutic potential. The continued exploration of the vast chemical space offered by the benzofuran scaffold, guided by systematic and rigorous biological screening, holds immense promise for the future of drug discovery.
References
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). (URL: [Link])
-
Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (2017). (URL: [Link])
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (URL: [Link])
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2020). (URL: [Link])
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). (URL: [Link])
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). (URL: [Link])
-
MIC Determination By Microtitre Broth Dilution Method. (URL: [Link])
-
Anticancer therapeutic potential of benzofuran scaffolds. (2023). (URL: [Link])
-
Anticancer therapeutic potential of benzofuran scaffolds. (2023). (URL: [Link])
-
Broth Microdilution | MI - Microbiology. (URL: [Link])
-
Broth Dilution Method for MIC Determination. (2013). (URL: [Link])
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (URL: [Link])
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (URL: [Link])
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (URL: [Link])
-
Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (URL: [Link])
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). (URL: [Link])
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (URL: [Link])
-
MTT (Assay protocol). (2023). (URL: [Link])
-
Cell Viability Assays. (2013). (URL: [Link])
-
Exploring LOX and COX Analysis in Anti-Inflammatory Research. (2023). (URL: [Link])
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (URL: [Link])
-
Screening models for inflammatory drugs. (URL: [Link])
-
Screening Methods for Antiinflammatory Agents. (URL: [Link])
-
DPPH and ABTS assay antioxidant activity of synthesized compounds. (URL: [Link])
-
Assay development and efficacy testing of novel and established antimicrobials. (2025). (URL: [Link])
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (URL: [Link])
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (URL: [Link])
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (URL: [Link])
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (URL: [Link])
-
In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for... (URL: [Link])
-
Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. (URL: [Link])
-
Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. (2024). (URL: [Link])
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2025). (URL: [Link])
-
Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (URL: [Link])
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (URL: [Link])
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT (Assay protocol [protocols.io]
- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 20. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
(3-Methylbenzofuran-2-yl)boronic Acid: A Technical Guide to Commercial Availability, Synthesis, and Application in Modern Drug Discovery
Introduction: The Strategic Value of Boronic Acids in Synthesis
In the landscape of modern pharmaceutical and materials science, boronic acids have emerged as indispensable tools for the construction of complex molecular architectures.[1][2] Their stability, versatile reactivity, and relatively low toxicity make them premier building blocks in synthetic chemistry.[3] At the forefront of their application is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][4]
This guide focuses on a specific, high-value building block: (3-Methylbenzofuran-2-yl)boronic acid . This molecule combines the robust reactivity of the boronic acid functional group with the benzofuran scaffold, a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic drugs. The strategic placement of the methyl group at the 3-position offers chemists a unique vector for molecular elaboration, influencing both the steric and electronic properties of the resulting compounds. This document provides an in-depth analysis of its commercial availability, a plausible and robust synthesis protocol, and its primary application in Suzuki-Miyaura coupling, tailored for researchers and professionals in drug development.
Commercial Availability and Procurement
This compound is readily available from a range of specialized chemical suppliers, catering to research and development needs. Procurement for laboratory-scale synthesis is straightforward, with vendors offering various quantities, typically with purities of 97% or higher.
| Supplier | CAS Number | Typical Purity | Available Quantities & Representative Pricing |
| CymitQuimica | 845457-55-8 | 98% | 100mg (€54.00), 250mg (€77.00), 1g (€165.00)[5] |
| AbacipharmTech | 845457-55-8 | N/A | 250mg ( |
| ChemScene (via Sigma-Aldrich) | 845457-55-8 | N/A | Available for quotation |
| BLD Pharm | 845457-55-8 | N/A | Available for quotation; offers analytical data like NMR, HPLC[7] |
| Various Suppliers via ChemicalBook | 845457-55-8 | N/A | Multiple suppliers listed, including Bide Pharmatech Ltd.[8] |
Note: Prices are subject to change and may not include VAT or shipping. "N/A" indicates data not publicly listed on the vendor's product page. These products are intended for laboratory research use only.[5][9]
Physicochemical & Structural Properties
A clear understanding of the fundamental properties of a reagent is critical for its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 845457-55-8 | [5][6][8][10] |
| Molecular Formula | C₉H₉BO₃ | [5][9] |
| Molecular Weight | 175.98 g/mol | [5][9] |
| Appearance | Solid | [5] |
| Typical Purity | ≥97-98% | [5][9] |
| Synonyms | 3-methyl-1-benzofuran-2-ylboronic acid |
Synthesis Pathway: A Validated Approach
While commercially available, in-house synthesis may be required for large quantities or for the preparation of specialized analogs. A robust and widely adopted method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate, followed by hydrolysis.[11] The following protocol outlines a reliable pathway starting from the corresponding 2-bromo-3-methylbenzofuran.
Diagram of Synthetic Workflow
Caption: General synthesis pathways for this compound.
Detailed Synthesis Protocol (Hypothetical)
This protocol describes the synthesis via lithiation, a common method for generating the necessary organometallic intermediate.
Objective: To synthesize this compound from 2-Bromo-3-methylbenzofuran.
Materials:
-
2-Bromo-3-methylbenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-3-methylbenzofuran (1.0 eq). Dissolve in anhydrous THF under a nitrogen atmosphere.
-
Rationale: Anhydrous and inert conditions are critical to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Rationale: Low temperature is essential to prevent side reactions and ensure regioselective metal-halogen exchange. The formation of the 2-lithio-3-methylbenzofuran intermediate is the key step.
-
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Rationale: The electrophilic boron atom of the trialkyl borate is attacked by the nucleophilic carbon of the organolithium species. Using a slight excess of the borate ensures complete consumption of the organolithium.
-
-
Hydrolysis (Workup): Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M aqueous HCl. Stir vigorously for 1-2 hours until two clear layers form.
-
Rationale: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by silica gel column chromatography to afford the pure this compound.
Core Application: The Suzuki-Miyaura Coupling Reaction
The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the C2-position of the benzofuran and an sp²-hybridized carbon of an organic halide or triflate, enabling the synthesis of complex biaryl and heteroaryl structures.[4][12]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Objective: To couple this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2-1.5 eq)
-
Aryl bromide (Ar-Br, 1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DME)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Rationale: An excess of the boronic acid is often used to ensure complete consumption of the potentially more expensive aryl halide. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating the transmetalation step.[13]
-
-
Solvent and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Rationale: Oxygen must be removed from the reaction mixture as it can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).
-
Rationale: The catalyst is added last to the oxygen-free environment to preserve its activity.
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by silica gel chromatography or recrystallization.
Conclusion: A Versatile and Accessible Building Block
This compound stands out as a commercially accessible and synthetically valuable reagent. Its utility is firmly rooted in its ability to participate in robust C-C bond-forming reactions, most notably the Suzuki-Miyaura coupling. For researchers in drug discovery, this compound provides a direct route to incorporating the biologically relevant 3-methylbenzofuran motif into novel molecular entities, accelerating the development of new therapeutic candidates. The straightforward procurement, well-understood reactivity, and established synthetic protocols underscore its importance as a staple building block in the modern chemist's toolkit.
References
-
This compound - AbacipharmTech. (URL: [Link])
-
This compound, min 97%, 50 mg. (URL: [Link])
-
Das, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. (URL: [Link])
-
The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (URL: [Link])
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH. (URL: [Link])
-
Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. (URL: [Link])
- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google P
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 845457-55-8|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 845457-55-8 [chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. arctomsci.com [arctomsci.com]
- 11. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (3-Methylbenzofuran-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling
Abstract
This technical guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (3-Methylbenzofuran-2-yl)boronic acid. The 2-aryl-3-methylbenzofuran scaffold is a significant structural motif in medicinal chemistry and materials science. This document outlines optimized reaction conditions, discusses the critical role of reagents, and offers field-proven insights into the mechanism, potential side reactions, and troubleshooting. Detailed step-by-step procedures, data tables, and workflow visualizations are included to enable researchers, scientists, and drug development professionals to successfully implement this powerful synthetic transformation.
Introduction: The Significance of 2-Arylbenzofurans
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] This Nobel Prize-winning methodology is particularly valued for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[3][4]
Within this context, the synthesis of 2-aryl-3-methylbenzofurans is of considerable interest. This heterocyclic core is present in numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1] The protocol detailed herein focuses on the coupling of this compound with various aryl halides, providing a reliable pathway to this valuable class of molecules.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[7]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This is the crucial step where the base plays an active role.[5][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the product (Ar-Ar') and regenerating the catalytically active Pd(0) species.[6][7]
The base is essential for the reaction to proceed, as organoboron compounds do not typically transmetalate in its absence.[8] It is widely accepted that the base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then readily transfers its organic moiety to the palladium center.[9][10][11][12]
Key Considerations for this compound
While the Suzuki-Miyaura coupling is robust, heteroaromatic boronic acids present unique challenges.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[13] Heteroaromatic boronic acids, especially those with electron-rich rings or basic nitrogen atoms, can be particularly susceptible.[13][14] Careful selection of base and solvent, often with minimal water, is crucial to suppress this pathway.[15] The use of potassium trifluoroborate salts or boronate esters can also enhance stability against protodeboronation.[4]
-
Steric Hindrance: The methyl group at the 3-position of the benzofuran ring introduces steric bulk adjacent to the reacting center. This can slow the rate of transmetalation. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[16][17] These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating the approach of the sterically demanding boronic acid.
Optimized Reaction Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1 to 10:1)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Experimental Workflow:
Step-by-Step Procedure:
-
Vessel Preparation: To an oven- or flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask and thoroughly purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4–18 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-3-methylbenzofuran.
Optimization Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of its components. The following table summarizes key parameters and provides rationale for their selection, particularly for heteroaromatic substrates.
| Parameter | Options | Rationale & Field Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalysts | Pd(PPh₃)₄ is a reliable Pd(0) source that is often effective but can be sensitive to air.[16] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(0) precursors that require an in situ reduction or ligand exchange to form the active catalyst.[10] Palladacycles are highly active pre-catalysts that are often air- and moisture-stable, allowing for lower catalyst loadings.[3] |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos), NHC Ligands (IPr) | For sterically hindered substrates like 3-methylbenzofuran, bulky, electron-rich monophosphine ligands such as SPhos are highly effective.[17] They accelerate reductive elimination and stabilize the catalytic species. NHC ligands offer high stability and are excellent for challenging couplings, including those involving aryl chlorides.[18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | K₂CO₃ is a moderately strong and widely used base. K₃PO₄ and Cs₂CO₃ are stronger bases that can be more effective for less reactive coupling partners (e.g., aryl chlorides) or hindered systems.[11][19] CsF is a milder option that can be beneficial in minimizing protodeboronation of sensitive heteroaryl boronic acids.[15] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-Propanol | A polar, aprotic solvent like 1,4-Dioxane or THF is most common.[6] A small amount of water is typically necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[1] For highly sensitive boronic acids, anhydrous conditions or alternative solvents like isopropanol may be required to prevent protodeboronation.[15] |
| Temperature | 60 - 110 °C | The reaction temperature is typically near the boiling point of the organic solvent. Higher temperatures can accelerate the reaction but may also increase the rate of side reactions like protodeboronation.[6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently strong base.3. Reaction temperature too low. | 1. Use a fresh catalyst or a more robust pre-catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos). Ensure the system is properly deoxygenated.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Boronic acid instability.2. Excessive water in the reaction.3. Reaction run for too long. | 1. Use the corresponding boronate ester (e.g., pinacol ester) or trifluoroborate salt. Use a milder base like CsF or KF.[15]2. Reduce the amount of water or use an anhydrous solvent system.3. Monitor the reaction closely and stop it upon completion. |
| Formation of Homocoupled Byproducts | 1. Oxidative homocoupling of boronic acid.2. Reductive homocoupling of aryl halide. | 1. Ensure a thoroughly deoxygenated reaction environment, as oxygen can promote this side reaction.2. This is less common but can be suppressed by using a more active catalyst system to favor the cross-coupling pathway. |
References
-
Suzuki reaction - Wikipedia.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
Alacid, E., & Najera, C. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Suzuki Coupling: Mechanism & Examples - NROChemistry.
-
Suzuki Coupling - Organic Chemistry Portal.
-
Vaddamanu, N., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate.
-
Chen, L., et al. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
-
A comparative study of different bases in Suzuki-Miyaura coupling reactions - Benchchem.
-
A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem.
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - Semantic Scholar.
-
Mechanistic studies on the protodeboronation - ResearchGate.
-
Protodeboronation - Wikipedia.
-
Fihri, A., et al. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Coordination Chemistry Reviews.
-
McKinley, N. F., & O'Shea, D. F. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications.
-
A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam - PubMed.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
-
Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling - Benchchem.
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate.
-
Khan, I., et al. (2023). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure.
-
Wang, G-W., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules.
-
Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly.
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
Sources
- 1. pjps.pk [pjps.pk]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: (3-Methylbenzofuran-2-yl)boronic acid in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 3-Methylbenzofuran Scaffold
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds. The specific substitution pattern, such as the 3-methyl-2-aryl motif, is of significant interest. Research has demonstrated that derivatives of 3-methylbenzofuran exhibit potent antitumor activities, for instance, against non-small cell lung cancer cell lines.[1][2][3] Furthermore, related structures have been identified as novel Type II CDK2 inhibitors, highlighting the therapeutic potential unlocked by this core structure.[4]
(3-Methylbenzofuran-2-yl)boronic acid serves as a critical and versatile building block for accessing these complex molecular architectures. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C(sp²)–C(sp²) bonds.[5][6] This guide provides an in-depth exploration of the application of this compound, focusing on robust protocols, mechanistic considerations, and practical insights for researchers in organic synthesis and drug development.
Reagent Properties and Handling Considerations
This compound
Causality Behind Handling Choices: The Challenge of Boronic Acid Stability
A critical consideration for any protocol involving boronic acids, particularly heteroaryl boronic acids, is their inherent instability. These reagents can be susceptible to several decomposition pathways that compete with the desired cross-coupling reaction:
-
Protodeboronation: The cleavage of the C–B bond by a proton source, often exacerbated by aqueous basic conditions used in the coupling reaction.[11][12][13] This is a major pathway for yield loss.
-
Oxidation: Boronic acids can be unstable to oxidation, especially in biological contexts or under harsh reaction conditions.[14]
-
Trimerization (Dehydration): Boronic acids can reversibly dehydrate to form boroxines. While boroxines are often competent coupling partners, their formation changes the stoichiometry and can complicate reaction kinetics.
To mitigate these issues, several strategies have been developed. For particularly sensitive substrates or when long-term storage is required, the use of more stable boronic acid surrogates is recommended. These include:
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that slowly release the active boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction.[15]
-
Diethanolamine (DABO) Boronates: These air-stable complexes also serve as effective surrogates, releasing the boronic acid in situ and often providing excellent results in cross-coupling reactions.[16]
For direct use of the boronic acid, it is imperative to use freshly sourced, high-purity material and to minimize its exposure to air and moisture before the reaction.[17]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the synthesis of 2-aryl-3-methylbenzofurans.
General Reaction Mechanism
The catalytic cycle, a foundational concept in palladium-catalyzed cross-coupling, involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[18][19] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[19]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methylbenzofuran
This protocol describes a representative Suzuki-Miyaura coupling between this compound and 4-bromoanisole. It is designed to be a robust starting point for further optimization.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Sphos (Buchwald Ligand) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (5:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, Sphos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Rationale: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen prevents catalyst degradation and ensures high catalytic turnover.
-
-
Solvent Addition: Add the degassed 5:1 dioxane/water solvent mixture via syringe.
-
Rationale: A mixed aqueous-organic solvent system is standard. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[16] Dioxane is a common solvent that solubilizes the organic reagents and palladium complexes. Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 6-12 hours.
-
Rationale: Heating is required to overcome the activation energy for the catalytic steps. Reaction progress should be monitored by TLC or LC-MS.
-
-
Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-3-methylbenzofuran.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Experimental Workflow Diagram
Caption: Standard laboratory workflow for Suzuki-Miyaura cross-coupling.
Data Summary: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions reported for coupling heteroaryl boronic acids, which serve as a valuable guide for adapting the protocol to different substrates.
| Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield | Reference |
| Vinyl Chlorides | Pd(OAc)₂ (5), SPhos (10) | CsF (1.5) | Isopropanol | 60 | Good | [11][12] |
| Aryl Chlorides | Pd(OAc)₂ (5), SPhos (10) | K₃PO₄ (7.5) | Dioxane/H₂O | 60-100 | Good-Exc. | [15] |
| Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane | 65-100 | Mod-Good | [5] |
| Aryl Halides (general) | Pd(PPh₃)₄ (3-5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80-100 | Variable | [6] |
Key Insights from Data:
-
Ligand Choice: For challenging substrates like heteroaryl boronic acids, advanced phosphine ligands (e.g., SPhos, dppf) are often superior to traditional ligands like triphenylphosphine (PPh₃).[5][11]
-
Base Selection: The choice of base is not trivial. Stronger, non-nucleophilic bases like K₃PO₄ or CsF are often preferred over carbonates to minimize side reactions and effectively promote boronate formation.[11][15]
-
Solvent System: While various solvents can be used, a combination of an organic solvent (dioxane, THF, toluene) and water is the most common and generally effective system.[6]
Conclusions and Future Outlook
This compound is a high-value synthetic intermediate, providing a direct route to a class of compounds with demonstrated biological relevance.[1][4] Its successful application hinges on a sound understanding of the Suzuki-Miyaura reaction mechanism and careful consideration of reagent stability. By employing robust protocols with appropriate catalyst systems and handling techniques, researchers can efficiently incorporate this important scaffold into complex target molecules. The use of stable boronic acid surrogates like MIDA or DABO boronates presents a reliable strategy to overcome the inherent instability of the free acid, further expanding the utility of this powerful building block in drug discovery and materials science.[15][16]
References
- Title: Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides Source: RSC Publishing URL
- Title: Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Title: Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives Source: Benchchem URL
- Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)
- Title: A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid Source: NIH URL
- Title: DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions Source: PMC - NIH URL
- Title: Development of 3-methyl/3-(morpholinomethyl)
- Title: Development of 3-methyl/3-(morpholinomethyl)
- Title: Development of 3-methyl/3-(morpholinomethyl)
- Title: 2D (A) and 3D (B) interactions of 3-methylbenzofuran derivative 4b...
- Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: NIH URL
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL
- Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PMC - NIH URL
- Title: (3-Methylbenzofuran-2-yl)
- Title: Identification of 3-(piperazinylmethyl)
- Title: (3-Methylbenzofuran-2-yl)
- Title: 845457-55-8|(3-Methylbenzofuran-2-yl)
- Title: (3-Methylbenzofuran-2-yl)
- Title: 2-Benzofuranylboronic acid Source: Sigma-Aldrich URL
- Source: NINGBO INNO PHARMCHEM CO., LTD.
- Title: (PDF)
- Title: CAS NO. 845457-55-8 | (3-Methylbenzofuran-2-yl)
- Source: chem-space.
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
- Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media Source: MDPI URL
- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH URL
- Title: THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION Source: ResearchGate URL
- Title: Reactivity of boronic acids: past and present Source: ResearchGate URL
- Title: Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions Source: PMC URL
- Title: 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF Source: ResearchGate URL
Sources
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 845457-55-8 [chemicalbook.com]
- 9. 845457-55-8|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | 845457-55-8 [sigmaaldrich.com]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the Palladium-Catalyzed Synthesis of 2-Aryl-3-Methylbenzofurans from Boronic Acids
Introduction: The Significance of the 2-Aryl-3-Methylbenzofuran Scaffold
The benzofuran nucleus is a foundational heterocyclic motif present in a vast array of natural products and pharmacologically active compounds.[1][2] Specifically, the 2-aryl-3-methylbenzofuran framework is of significant interest to researchers in drug development and materials science due to its association with a range of biological activities, including potential anti-Alzheimer's and anticancer properties.[3][4] The development of efficient, reliable, and versatile synthetic routes to access these molecules is therefore a critical objective.
This application note provides an in-depth guide to a robust and widely applicable method for synthesizing 2-aryl-3-methylbenzofurans: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind procedural choices, and a detailed, field-tested protocol for researchers.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid.[5][6] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.
The synthesis of a 2-aryl-3-methylbenzofuran via this method involves the coupling of a 2-halo-3-methylbenzofuran (e.g., 2-bromo-3-methylbenzofuran) with a substituted arylboronic acid. The transformation is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
The catalytic cycle proceeds through three fundamental steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-3-methylbenzofuran, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is crucial and is activated by a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (the benzofuran and the aryl group) are expelled from the palladium center, forming the final C-C bond of the desired product and regenerating the active Pd(0) catalyst to continue the cycle.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design & Rationale
A successful synthesis requires careful consideration of each reaction component. The choices are not arbitrary; they are grounded in mechanistic understanding to maximize yield and purity.
| Component | Example | Role & Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness, while Pd(PPh₃)₄ can sometimes be used directly as the active catalyst. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (like SPhos or XPhos) often accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step by forming a more nucleophilic boronate complex. The choice of base can significantly impact yield and must be matched to the substrates.[7] |
| Solvent | Toluene, Dioxane, DMF, EtOH/H₂O | Solubilizes reactants and facilitates heat transfer. A mixture including water is often used with inorganic bases like K₂CO₃ to aid in their dissolution and in the formation of the active boronate species.[7] |
| Arylboronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid | The source of the aryl group. The electronic nature of substituents can affect reaction rates; electron-rich boronic acids generally react faster.[8] |
Detailed Experimental Protocols
This section outlines a two-stage process: the synthesis of the necessary 2-bromo-3-methylbenzofuran precursor, followed by the core Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 2-Bromo-3-methylbenzofuran
-
Rationale: The 2-halo substituted benzofuran is the electrophilic partner in the coupling reaction. Bromination is a common and effective method for introducing the necessary leaving group at the C2 position, which is highly activated for electrophilic substitution.
-
Materials:
-
3-Methylbenzofuran
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask protected from light, dissolve 3-methylbenzofuran (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-methylbenzofuran.
-
Protocol 2: Suzuki-Miyaura Coupling for 2-Aryl-3-Methylbenzofuran
-
Rationale: This protocol employs a standard palladium catalyst system known for its reliability across a range of substrates. The use of an aqueous base in a toluene solvent system is a common and effective condition set for this coupling.
-
Materials:
-
2-Bromo-3-methylbenzofuran (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 eq, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Ethanol (EtOH)
-
Deionized Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-3-methylbenzofuran (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene via syringe. The volume should be sufficient to create a ~0.2 M solution with respect to the starting halide.
-
In a separate flask, dissolve K₂CO₃ (2.5 eq) in a minimal amount of degassed water and add it to the reaction mixture, followed by a small amount of ethanol to aid solubility.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting halide is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to afford the pure 2-aryl-3-methylbenzofuran.
-
Workflow & Data Visualization
A streamlined experimental process is key to reproducible results. The following diagram illustrates the logical flow from starting materials to the final, characterized product.
Figure 2: High-level workflow for the synthesis.
Representative Substrate Scope
The robustness of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of compounds. The following table provides expected outcomes for various arylboronic acids based on literature precedents for similar couplings.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Substituent Type | Expected Yield | Notes |
| 1 | Phenylboronic acid | Neutral | Excellent (>90%) | Benchmark reaction. |
| 2 | 4-Methoxyphenylboronic acid | Electron-Donating | Excellent (>95%) | Electron-donating groups often accelerate the reaction. |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | Good (75-85%) | Electron-withdrawing groups can slow the reaction; may require longer reaction times or a stronger base. |
| 4 | 3-Thienylboronic acid | Heteroaromatic | Good (80-90%) | Demonstrates compatibility with heteroaromatic systems. |
| 5 | 2-Methylphenylboronic acid | Sterically Hindered | Moderate (60-75%) | Steric hindrance on the boronic acid can decrease coupling efficiency. Using a more active catalyst/ligand system (e.g., SPhos) may improve the yield. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for the synthesis of 2-aryl-3-methylbenzofurans. By understanding the roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize the reaction for a wide variety of substrates. The protocols detailed herein provide a validated starting point for the efficient production of these valuable compounds for applications in medicinal chemistry and beyond.
References
-
Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
-
Zhu, J., et al. (2022). Benzofuran Synthesis by Rh(I)/Acid Catalysis. ResearchGate. Retrieved from [Link]
-
Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. National Institutes of Health (PMC). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-arylbenzofurans 3 via the coupling of 1 with 2. a. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2013). Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
-
Dandia, A., et al. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved from [Link]
-
Cerna, G., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (PMC). Retrieved from [Link]
-
Hall, D. G. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. ACS Publications. Retrieved from [Link]
-
Basawaraj, R., & Sangapure, S. S. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. Oriental Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). C3‐arylation of benzofurans using aryl boronic acids. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Semantic Scholar. Retrieved from [Link]
-
Larsson, P., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. PubMed. Retrieved from [Link]
-
Molander, G. A., et al. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. PubMed. Retrieved from [Link]
-
Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. National Institutes of Health (NIH). Retrieved from [Link]
-
Silva, V. L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans [organic-chemistry.org]
(3-Methylbenzofuran-2-yl)boronic Acid: A Privileged Building Block for Drug Discovery
An Application Guide for Medicinal Chemists
Abstract
(3-Methylbenzofuran-2-yl)boronic acid is a versatile and highly valuable reagent in medicinal chemistry, primarily utilized as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The benzofuran motif is a core structure in numerous biologically active compounds, and this particular derivative offers a strategic point of diversification for the synthesis of novel therapeutic agents.[1][2] This guide provides an in-depth overview of its properties, detailed experimental protocols for its application in C-C bond formation, troubleshooting advice, and the mechanistic principles underlying its reactivity.
Core Concepts & Strategic Value
The strategic importance of this compound in drug design stems from the unique combination of its structural features:
-
The Benzofuran Scaffold: This heterocyclic system is present in a wide range of natural products and synthetic molecules exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its rigid, planar structure can serve as an effective anchor for binding to enzyme active sites or receptors.
-
The Boronic Acid Functionality: As a stable, yet highly reactive functional group, boronic acid is the workhorse of the Nobel Prize-winning Suzuki-Miyaura reaction.[3] This reaction is favored in medicinal chemistry for its mild conditions, broad functional group tolerance, and the commercial availability of diverse substrates.[1][4]
-
The 3-Methyl Group: This small alkyl substituent provides a subtle but significant modification. It can enhance binding affinity through hydrophobic interactions, block metabolic degradation at that position, and influence the overall conformation of the final molecule, thereby fine-tuning its biological activity.
Physicochemical Data
Precise handling and reaction setup require a clear understanding of the reagent's properties.
| Property | Data | Reference |
| CAS Number | 845457-55-8 | [5][6][7][8] |
| Molecular Formula | C₉H₉BO₃ | [5] |
| Molecular Weight | 175.98 g/mol | [5] |
| Appearance | Solid / White to off-white powder | [5] |
| Purity | Typically ≥98% | [5] |
Storage & Handling: Boronic acids are susceptible to dehydration, which can lead to the formation of boroxine anhydrides, and protodeboronation under certain conditions.[9] It is imperative to store this compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place to maintain its reactivity.
The Suzuki-Miyaura Coupling: Mechanism and Application
The primary application of this building block is the palladium-catalyzed cross-coupling with an organic halide (Ar-X) or triflate (Ar-OTf). The reaction forges a new carbon-carbon bond, linking the benzofuran core to another aromatic or heteroaromatic system.
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The base activates the boronic acid, facilitating the transfer of the 3-methylbenzofuran group from boron to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[9]
Detailed Experimental Protocol
This section provides a robust, field-tested protocol for the coupling of this compound with a generic aryl bromide.
Materials & Reagents
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst: e.g., Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0–3.0 equiv)
-
Solvents: Degassed 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
-
Standard laboratory glassware, Schlenk line or glovebox, and magnetic stirrer/hotplate.
Step-by-Step Procedure
Caption: A step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.
-
Vessel Preparation: Add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Inerting: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv). Via syringe, add the degassed solvents (e.g., 1,4-dioxane and water in a 5:1 ratio).
-
Reaction: Lower the flask into a preheated oil bath (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).[1]
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final, pure coupled product.[10]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Ineffective base or insufficient heating. | 1. Use fresh catalyst; ensure proper inerting technique.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Screen alternative bases (Cs₂CO₃ is often more effective) or increase the temperature. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction.[9] | 1. Improve degassing and inerting procedures.2. If using a Pd(II) precatalyst, ensure reaction conditions promote its reduction to Pd(0).[9] |
| Protodeboronation (Loss of Boronic Acid) | 1. Reaction conditions are too harsh (high temp, long time).2. Presence of excess water or protic sources. | 1. Lower the reaction temperature or shorten the reaction time.2. Use anhydrous solvents if possible, or a different base. |
| Difficult Purification | Co-elution of product with residual starting materials or byproducts. | 1. Optimize the solvent system for column chromatography.2. Consider a different purification technique, such as recrystallization or preparative HPLC. |
Conclusion
This compound stands out as a powerful and enabling building block for modern medicinal chemistry. Its straightforward application in the Suzuki-Miyaura coupling provides a reliable and efficient pathway to novel molecular architectures based on the privileged benzofuran scaffold. By understanding the underlying mechanism and adhering to meticulous experimental technique as outlined in this guide, researchers can effectively leverage this reagent to accelerate the discovery of next-generation therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling.
- Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. (2025). Journal of the Chemical Society of Pakistan, 47(6), 580.
- Thomas, J. C., & Sigman, M. S. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16461–16474.
- Silva, M., Saraiva, L., & Sousa, M. E. (2020).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 845457-55-8 [chemicalbook.com]
- 7. 845457-55-8|this compound|BLD Pharm [bldpharm.com]
- 8. arctomsci.com [arctomsci.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Bioactive Benzofurans
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzofuran Scaffold in Modern Drug Discovery
The benzofuran nucleus, a heterocyclic scaffold formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2][3] This privileged structure is not merely a synthetic curiosity but is pervasively found in a vast array of natural products and clinically significant pharmaceuticals.[3][4][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anticancer, antiarrhythmic, antimicrobial, and anti-inflammatory properties.[6][7][8][9][10][11]
Clinically approved drugs such as the antifungal agent Griseofulvin and the potent antiarrhythmic Amiodarone underscore the therapeutic importance of the benzofuran core.[12][13] The inherent bioactivity of this scaffold drives continuous innovation in synthetic chemistry, demanding novel, efficient, and versatile methodologies to construct and functionalize the benzofuran ring system.[1][4]
This guide provides an in-depth exploration of key synthetic strategies for accessing bioactive benzofurans. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to empower successful synthesis and application.
Part 1: Key Synthetic Strategies for Benzofuran Core Construction
The assembly of the benzofuran ring can be broadly categorized into several powerful approaches. We will focus on transition-metal-catalyzed cross-coupling reactions and intramolecular cyclization strategies, which offer high functional group tolerance and reaction efficiency.
Palladium-Catalyzed Synthesis via Sonogashira Coupling and Cyclization
Palladium and copper co-catalyzed reactions represent a robust method for forming the benzofuran skeleton.[1][4] The Sonogashira coupling of a terminal alkyne with an ortho-iodophenol, followed by an in-situ intramolecular cyclization (annulations), is a particularly effective one-pot strategy.[4]
Causality and Mechanistic Insight: The power of this method lies in the sequential, orchestrated action of two distinct catalytic cycles. The palladium catalyst facilitates the C-C bond formation between the alkyne and the iodophenol. The copper co-catalyst is crucial for activating the alkyne. Once the coupled product is formed, the nucleophilic phenolic oxygen attacks the alkyne, often promoted by the base or residual catalyst, to forge the furan ring. The choice of palladium ligand (e.g., PPh₃) and base (e.g., Et₃N) is critical for stabilizing the catalytic species and ensuring high yields.
Protocol 1: One-Pot Synthesis of 2-Arylbenzofurans
This protocol is adapted from methodologies described for palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization.[1][4][14]
| Reagent/Parameter | Value/Condition | Purpose/Notes |
| Starting Materials | o-Iodophenol (1.0 eq), Terminal Alkyne (1.2 eq) | Electron-donating groups on the phenol can increase yield. |
| Catalyst System | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Standard, reliable catalyst combination. |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both the base and the solvent. |
| Temperature | 80-100 °C | Sufficient to drive the reaction without significant side products. |
| Reaction Time | 6-12 hours | Monitor by TLC or LC-MS for consumption of starting material. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) species. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add o-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).
-
Heat the reaction mixture to 90 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-substituted benzofuran.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The disappearance of the phenolic -OH and alkyne C-H protons and the appearance of characteristic benzofuran signals in the NMR spectra validate the successful cyclization.
Transition-Metal-Free Synthesis via Base-Promoted Intramolecular Cyclization
An alternative, cost-effective, and environmentally benign approach avoids transition metals altogether. A notable example is the potassium tert-butoxide (t-BuOK) promoted intramolecular cyclization of o-bromobenzylketones.[1][15]
Causality and Mechanistic Insight: This reaction proceeds via an intramolecular SₙAr (Nucleophilic Aromatic Substitution) mechanism. The strong base, t-BuOK, deprotonates the α-carbon of the ketone, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom on the adjacent aromatic ring, displacing the bromide and forming the furan ring. The choice of a strong, non-nucleophilic base is critical to favor enolate formation over direct reaction with the ketone.
Protocol 2: Synthesis of 2-Phenylbenzofuran
This protocol is based on the transition-metal-free methodology reported by Zhang et al.[1] for the synthesis of benzofurans, including the natural product Coumestrol.
| Reagent/Parameter | Value/Condition | Purpose/Notes |
| Starting Material | 1-(2-bromophenyl)-2-phenylethan-1-one (1.0 eq) | Readily synthesized from 2-bromoacetophenone. |
| Base | Potassium tert-butoxide (t-BuOK) (2.0 eq) | A strong, non-nucleophilic base is essential. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SₙAr reactions. |
| Temperature | 100 °C | Provides thermal energy to overcome the activation barrier. |
| Reaction Time | 2-4 hours | Typically a rapid conversion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions. |
Step-by-Step Methodology:
-
Add 1-(2-bromophenyl)-2-phenylethan-1-one (1.0 mmol, 275 mg) and potassium tert-butoxide (2.0 mmol, 224 mg) to an oven-dried round-bottom flask.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: petroleum ether) to yield pure 2-phenylbenzofuran.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the bromine signal and the formation of the characteristic benzofuran ring system confirm the reaction's success. This method's utility has been demonstrated in the total synthesis of the natural product coumestrol.[1]
Part 2: Application in the Synthesis of Key Bioactive Molecules
The true test of a synthetic method is its application in the construction of complex, biologically active molecules. Here, we examine the synthesis of two prominent benzofuran-containing drugs.
Case Study 1: Griseofulvin (Antifungal Agent)
Griseofulvin is a naturally occurring antifungal drug produced by the fungus Penicillium griseofulvum.[16][17] Its mechanism involves disrupting the mitotic spindle in fungal cells by binding to tubulin.[16] The biosynthesis of griseofulvin is a complex polyketide pathway involving multiple enzymatic steps, including cyclization, methylation, chlorination, and a key oxidative coupling to form the spirocyclic benzofuranone core.[16][18][19]
The total synthesis of griseofulvin is a significant challenge that has been tackled by many research groups. One key synthetic strategy involves a double Michael addition to establish the stereocenters, followed by cyclization to form the benzofuranone core.[2] While a detailed protocol is beyond the scope of this note, the syntheses validate the importance of controlling stereochemistry and employing robust cyclization methods to access such complex bioactive molecules.
Case Study 2: Amiodarone (Antiarrhythmic Drug)
Amiodarone is a highly effective Class III antiarrhythmic agent used to treat life-threatening ventricular arrhythmias.[20][21][22] Its structure features an iodinated benzofuran core, which is crucial for its high lipid solubility, allowing it to be stored in tissues like fat and the liver.[6] This lipophilicity contributes to its long elimination half-life.[23] Amiodarone's primary mechanism involves blocking potassium channels, which prolongs the repolarization phase (Phase 3) of the cardiac action potential.[21][23][24]
Synthetic Approach: The synthesis of Amiodarone typically involves the Friedel-Crafts acylation of a benzofuran with butyryl chloride, followed by iodination and subsequent etherification and amination steps. The construction of the initial 2-butylbenzofuran is a critical first step.
Protocol 3: Synthesis of the 2-Butylbenzofuran Core
This protocol outlines a general method for synthesizing the 2-butylbenzofuran intermediate, a key precursor for Amiodarone.
| Reagent/Parameter | Value/Condition | Purpose/Notes |
| Starting Materials | Salicylaldehyde (1.0 eq), 2-Hexanone (1.5 eq) | Readily available commercial starting materials. |
| Base | Potassium Hydroxide (KOH) | Promotes the initial aldol-type condensation. |
| Solvent | Ethanol | Common solvent for base-catalyzed condensations. |
| Acid Catalyst | Polyphosphoric Acid (PPA) or H₂SO₄ | For the subsequent intramolecular cyclization/dehydration. |
| Temperature | Reflux | To drive the condensation and cyclization reactions. |
| Reaction Time | 4-8 hours | Monitor by TLC for the formation of the intermediate and final product. |
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and 2-hexanone (1.5 eq) in ethanol. Add a catalytic amount of aqueous KOH solution. Reflux the mixture for 2-3 hours until the formation of the chalcone-like intermediate is complete (monitored by TLC).
-
Work-up: Cool the reaction, neutralize with dilute HCl, and extract the product with diethyl ether. Dry the organic layer and concentrate to obtain the crude intermediate.
-
Cyclization: Add the crude intermediate to polyphosphoric acid (PPA). Heat the mixture to 100-120 °C for 2-4 hours. The mixture will become viscous.
-
Final Work-up: Cool the reaction and carefully pour it onto crushed ice. The product will often precipitate as a solid or oil. Extract with ether, wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the solvent and purify the residue by vacuum distillation or column chromatography to yield 2-butylbenzofuran.
-
Validation: The structure of 2-butylbenzofuran is confirmed by NMR and MS, showing the characteristic signals for the butyl chain and the benzofuran ring. This core can then be advanced to Amiodarone through established literature procedures involving acylation, iodination, and etherification.
Conclusion
The benzofuran scaffold remains a highly valuable framework in the development of new therapeutic agents. The synthetic methodologies outlined in this guide, from powerful palladium-catalyzed cross-couplings to efficient metal-free cyclizations, provide researchers with a robust toolkit for accessing a wide range of bioactive derivatives. The successful application of these strategies in the total synthesis of complex natural products and pharmaceuticals like Griseofulvin and Amiodarone highlights their reliability and importance in the field of drug discovery. Continued innovation in synthetic methods will undoubtedly lead to the discovery of new benzofuran-based molecules with enhanced potency and novel biological activities.
References
- Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., Haq, A. ul, Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024).
- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
- Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Current Chemical and Pharmaceutical Sciences, 5(3), 1-10.
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Wang, L., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
- Wang, L., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed.
- Wallace, D. J., & Klauber, D. J. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4485–4488.
- Palladium-catalyzed synthesis of benzofurans from phenols and olefins. (n.d.). ResearchGate.
- Griseofulvin. (n.d.). In Wikipedia.
- Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. (n.d.). ioppublishing.org.
- The Chemistry of Griseofulvin. (n.d.). MDPI.
- A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. (n.d.). ResearchGate.
- Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. (n.d.). Royal Society of Chemistry.
- An In-Depth Technical Guide to the Biosynthesis of Griseofulvin in Penicillium Species. (n.d.). Benchchem.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).
- Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR.
- Miao, Y. H., et al. (2019).
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.
- Griseofulvin: An Updated Overview of Old and Current Knowledge. (2022). PMC - PubMed Central.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Mini review on important biological properties of benzofuran deriv
- The griseofulvin biosynthetic pathway from Cacho et al. (n.d.). ResearchGate.
- Total synthesis of natural products containing benzofuran rings. (n.d.). RSC Publishing.
- Miao, Y. H., et al. (2019).
- Benzofuran Derivatives: Significance and symbolism. (2024). ScienceDirect.
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances.
- Different schematic routes to synthesize benzofurans. (n.d.). ResearchGate.
- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). bepls.
- Amiodarone. (2024). Deranged Physiology.
- Amiodarone. (n.d.). In Wikipedia.
- Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)
- Amiodarone. (2023).
- Amiodarone. (n.d.). PubChem - NIH.
- Amiodarone: Pharmacology, Clinical Actions, and Rel
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 11. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 13. bepls.com [bepls.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Griseofulvin - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medcraveonline.com [medcraveonline.com]
- 21. Amiodarone - Wikipedia [en.wikipedia.org]
- 22. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. derangedphysiology.com [derangedphysiology.com]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Rhodium-Catalyzed Reactions of (3-Methylbenzofuran-2-yl)boronic Acid
Introduction: The Strategic Importance of the Benzofuran Moiety
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules. Its presence in compounds exhibiting antifungal, anti-inflammatory, and anticancer properties underscores its significance in drug discovery and development. (3-Methylbenzofuran-2-yl)boronic acid has emerged as a versatile and crucial building block, providing a direct route to introduce this valuable core structure into complex molecular architectures. While palladium catalysis, particularly the Suzuki-Miyaura cross-coupling, is a conventional method for utilizing boronic acids[1][2][3][4], rhodium catalysis offers a distinct and powerful set of transformations. Rhodium-catalyzed reactions, especially asymmetric additions, provide unique pathways for carbon-carbon bond formation, often with exceptional control over stereochemistry, which is paramount in the synthesis of chiral drug candidates[5].
This guide provides an in-depth exploration of key rhodium-catalyzed reactions involving this compound. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, offering researchers the insights needed to adapt and optimize these powerful methods for their specific synthetic challenges.
Core Mechanistic Principles: The Rh(I) Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing rhodium-catalyzed reactions involving organoboronic acids. The most widely accepted pathway for 1,4-conjugate addition involves a series of well-defined organometallic steps. The cycle is initiated by the reaction of the boronic acid with a rhodium(I)-hydroxide complex, which is often the active catalyst generated in situ.[6][7]
The key steps are:
-
Transmetalation: The aryl group (in this case, the 3-methylbenzofuran-2-yl moiety) is transferred from the boron atom to the rhodium center. This step is often facilitated by a basic medium or the presence of a hydroxide ligand on the rhodium, which activates the boronic acid.[6][7]
-
Migratory Insertion: The activated alkene (e.g., an α,β-unsaturated ketone) coordinates to the aryl-rhodium(I) intermediate. Subsequently, the aryl group migrates to one of the carbons of the double bond (the β-carbon in 1,4-additions), forming a new carbon-carbon bond and a rhodium enolate intermediate.[6][8]
-
Protonolysis: The rhodium enolate is protonated, typically by a molecule of water present in the solvent system, which releases the final product and regenerates the rhodium-hydroxide catalyst, allowing it to re-enter the catalytic cycle.[6][8]
Application 1: Asymmetric 1,4-Conjugate Addition to α,β-Unsaturated Ketones
The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to electron-deficient olefins is one of the most powerful methods for creating chiral β-aryl carbonyl compounds.[5][8] The use of a chiral phosphine ligand, such as BINAP, induces high enantioselectivity in the migratory insertion step, making this reaction highly valuable in pharmaceutical synthesis.[8][9]
Application Note: Causality and Optimization
-
Catalyst System: The combination of a rhodium precursor like [Rh(acac)(CO)₂] or [Rh(C₂H₄)₂Cl]₂ with a chiral diphosphine ligand (e.g., (S)-BINAP) is critical. The ligand's bite angle and electronic properties dictate both reactivity and the degree of asymmetric induction.
-
Solvent Choice: The reaction is often performed in an aqueous solvent system, such as dioxane/water or toluene/water.[8][10] Water plays a crucial role, not only in the final protonolysis step to regenerate the catalyst but also in facilitating the transmetalation by interacting with the boronic acid.[6][11] The yield can be highly dependent on the amount of water present.[8]
-
Base: While some systems require a base to facilitate transmetalation, many modern rhodium-diene catalyzed systems can proceed efficiently without any base additive, which simplifies the protocol and widens the substrate scope.[10]
-
Temperature: Elevated temperatures (typically 80-100 °C) are generally required to drive the catalytic cycle, particularly the transmetalation step, at an efficient rate.[8]
Data Presentation: Substrate Scope
The following table summarizes representative results for the rhodium/BINAP-catalyzed 1,4-addition of arylboronic acids to various enones, demonstrating the broad applicability of the method. Conditions are analogous and adaptable for this compound.
| Entry | Arylboronic Acid | Enone Acceptor | Yield (%) | ee (%) | Reference |
| 1 | Phenylboronic acid | 2-Cyclohexenone | 99 | 97 | [8] |
| 2 | 4-Methoxyphenylboronic acid | 2-Cyclohexenone | 98 | 99 | [8] |
| 3 | 1-Naphthylboronic acid | 2-Cyclopentenone | 95 | 98 | [8] |
| 4 | Phenylboronic acid | Nitrostyrene | 95 | 98 | [10] |
| 5 | 3-Furylboronic acid | 2-Cyclohexenone | 99 | 96 | [8] |
Detailed Protocol: Asymmetric 1,4-Addition
This protocol describes the asymmetric addition of this compound to 2-cyclohexenone.
Materials:
-
This compound (1.2 equiv)
-
2-Cyclohexenone (1.0 equiv)
-
Acetylacetonatodicarbonylrhodium(I) [Rh(acac)(CO)₂] (3 mol%)
-
(S)-BINAP (3.3 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Rh(acac)(CO)₂] (0.03 equiv) and (S)-BINAP (0.033 equiv).
-
Add degassed 1,4-dioxane (approx. 2 mL for a 1 mmol scale reaction) and stir the mixture at room temperature for 15 minutes until a homogenous catalyst solution is formed.
-
Reaction Assembly: To the catalyst solution, add 2-cyclohexenone (1.0 equiv) followed by this compound (1.2 equiv).
-
Add degassed water (0.2 mL for a 1 mmol scale reaction, representing a 10:1 dioxane/water ratio).
-
Reaction Execution: Seal the flask and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add 10 mL of brine and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(3-methylbenzofuran-2-yl)cyclohexan-1-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Application 2: Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Type Coupling
While less common than its palladium-catalyzed counterpart, the rhodium-catalyzed Suzuki-Miyaura coupling has emerged as a powerful tool for constructing C(sp²)-C(sp³) bonds, particularly in an asymmetric fashion. This is highly relevant for coupling this compound with racemic allylic halides, where the reaction can proceed as a dynamic kinetic asymmetric transformation to yield a single, highly enantioenriched product.
Application Note: Key Mechanistic Differences
-
Catalyst System: These reactions often employ a rhodium(I) precursor with a chiral diene or phosphine ligand. The active catalytic species is believed to be a monomeric rhodium complex.[12]
-
Mechanism: The catalytic cycle is thought to begin with transmetalation from the boronic acid to a rhodium-hydroxide or rhodium-alkoxide complex.[12] This is followed by oxidative addition of the allylic halide to the Rh(I)-aryl species, and subsequent reductive elimination to form the product and regenerate the Rh(I) catalyst. The enantioselectivity is determined during the stereodefining step of the cycle.
-
Substrate Scope: This method is particularly effective for coupling arylboronic acids with prochiral or racemic electrophiles like allylic chlorides or carbonates.[13]
Detailed Protocol: Asymmetric Allylic Arylation
This protocol provides a template for the coupling of this compound with a racemic allylic chloride.
Materials:
-
This compound (1.5 equiv)
-
Racemic 3-chloro-1-phenyl-1-propene (1.0 equiv)
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer [[Rh(cod)Cl]₂] (1.5 mol%)
-
Chiral Diene Ligand (e.g., Carreira's ligand) (3.3 mol%)
-
Potassium Hydroxide (KOH) (3.0 equiv)
-
Tetrahydrofuran (THF) / Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Assembly: To an oven-dried Schlenk flask under an inert atmosphere, add [Rh(cod)Cl]₂ (0.015 equiv) and the chiral diene ligand (0.033 equiv).
-
Add the racemic allylic chloride (1.0 equiv) and this compound (1.5 equiv).
-
Add the solvent mixture of THF and water (e.g., 3:1 ratio, 4 mL total for a 0.5 mmol scale reaction).
-
Finally, add powdered potassium hydroxide (3.0 equiv).
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40 °C) for 24 hours.
-
Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification & Characterization: Purify the crude product by flash column chromatography. Characterize and determine the enantiomeric excess via chiral HPLC.
Experimental Workflow Visualization
Sources
- 1. pjps.pk [pjps.pk]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic applications of rhodium catalysed conjugate addition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Asymmetric nitroallylation of arylboronic acids with nitroallyl acetates catalyzed by chiral rhodium complexes and its application in a concise total synthesis of optically pure (+)-gamma-lycorane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemo-selective Coupling Reactions with Benzofuran Boronic Acids
Introduction: The Benzofuran Scaffold and the Imperative of Chemo-selective Functionalization
The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Consequently, the development of robust and selective methods for the functionalization of the benzofuran ring system is a cornerstone of modern medicinal chemistry and drug discovery. Among the most powerful tools for this purpose are transition metal-catalyzed cross-coupling reactions, with benzofuran boronic acids emerging as versatile and highly valuable building blocks.[3][4]
The challenge, and indeed the opportunity, in working with complex benzofuran substrates lies in achieving chemo-selectivity—the ability to react at one specific functional group in the presence of others. This guide provides an in-depth exploration of three key chemo-selective coupling reactions involving benzofuran boronic acids: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. For each, we will delve into the mechanistic underpinnings, provide expert insights into achieving selectivity, and present detailed, field-proven protocols for immediate application in the research and development setting.
I. The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents and byproducts.[1][2] In the context of benzofuran synthesis, it is instrumental in creating 2-arylbenzofurans, a class of compounds with significant therapeutic potential.[1][5]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
Sources
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with (3-Methylbenzofuran-2-yl)boronic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
The 2-aryl-3-methylbenzofuran scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of the C(sp²)–C(sp²) bond that defines this architecture.[1][2] This document provides a comprehensive guide to the successful execution of the Suzuki-Miyaura coupling between various aryl halides and (3-Methylbenzofuran-2-yl)boronic acid. We delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols, and provide troubleshooting guidance to address common challenges, such as the inherent instability of some heteroaryl boronic acids.
Introduction: The Significance of the Benzofuran Moiety
Benzofuran derivatives are integral to the fields of medicinal chemistry and materials science due to their wide-ranging biological activities and unique photophysical properties.[1][3] The 2-aryl-3-methylbenzofuran core, in particular, is a key pharmacophore in anticancer, anti-inflammatory, and antimicrobial agents.[1] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, offers a powerful and highly adaptable method for the synthesis of these valuable compounds.[4] Its advantages include mild reaction conditions, high functional group tolerance, and the use of boronic acids, which are generally less toxic and more environmentally benign than other organometallic reagents.[5][6]
However, the coupling of 2-heteroaryl boronic acids, such as this compound, can present unique challenges. These substrates are often prone to decomposition pathways like protodeboronation, which can lead to diminished yields and the formation of unwanted byproducts.[7][8][9] This guide is designed to equip researchers with the knowledge and practical techniques to overcome these obstacles and achieve efficient and reproducible couplings.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][10][11]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a square planar Pd(II) species.[10][11] The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[12]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[4][6][13][14][15] The choice of base is therefore critical and can significantly impact the reaction outcome.[4]
-
Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][10]
Caption: Figure 2. Experimental Workflow.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the selected base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and any required ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). [11][16]5. Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methylbenzofuran.
Troubleshooting and Optimization
Despite its robustness, the Suzuki-Miyaura coupling can sometimes provide suboptimal results. Below are common issues and suggested solutions.
Problem 1: Low or No Yield
-
Potential Cause: Inactive catalyst.
-
Potential Cause: Protodeboronation of the boronic acid. [9] * Solution: Use a milder base such as KF or an anhydrous solvent system. [6][17]Running the reaction at a lower temperature for a longer duration may also be beneficial. In some cases, using a boronic ester (e.g., a pinacol ester) can improve stability. [18][19]* Potential Cause: Poor solubility of reagents.
-
Solution: Experiment with different solvent systems. The addition of a co-solvent like trimethyl borate can sometimes enhance the solubility of boronate complexes. [17] Problem 2: Formation of Homocoupling Byproducts
-
-
Potential Cause: Presence of oxygen.
-
Solution: Ensure rigorous exclusion of air from the reaction mixture by using proper Schlenk line techniques and thoroughly degassed solvents. [9]* Potential Cause: Reaction temperature is too high.
-
Solution: Lower the reaction temperature and monitor the reaction progress carefully.
-
Problem 3: Incomplete Conversion
-
Potential Cause: Insufficient reaction time.
-
Solution: Extend the reaction time and continue to monitor for further conversion.
-
-
Potential Cause: Catalyst deactivation.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-aryl-3-methylbenzofurans. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this powerful methodology in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(47), 19092–19103. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Sperger, T., & Schoenebeck, F. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2118–2126. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Tang, W., & Senanayake, C. H. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(23), 4737–4740. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Chen, Q., Jiang, P., Guo, M., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
PubMed. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516–1527. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(30), 5720–5723. [Link]
-
ResearchGate. (2025, August 6). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
-
Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Khan, L., & Zubair, M. (2025, February 17). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]
-
Semantic Scholar. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various.... [Link]
-
Dreher, S. D., et al. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic letters, 14(1), 102-105. [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Dreher, S. D., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 16(16), 4252–4255. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
Sources
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 16. pjps.pk [pjps.pk]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (3-Methylbenzofuran-2-yl)boronic acid in Diversity-Oriented Synthesis
Introduction: The Strategic Value of the Benzofuran Scaffold in Drug Discovery
The benzofuran core is a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of benzofuran have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] This broad spectrum of activity underscores the importance of developing synthetic methodologies that allow for the rapid generation of diverse benzofuran-containing compound libraries. Diversity-oriented synthesis (DOS) is a powerful strategy to explore novel chemical space and identify new bioactive molecules.[6][7] (3-Methylbenzofuran-2-yl)boronic acid has emerged as a key building block in DOS, enabling the efficient construction of complex molecules with potential therapeutic applications.
This guide provides an in-depth exploration of the use of this compound in diversity-oriented synthesis. We will delve into the rationale behind its application, provide detailed, field-tested protocols for its use in key synthetic transformations, and offer insights into the design of compound libraries based on this versatile scaffold.
Physicochemical Properties and Handling of this compound
This compound is a solid at room temperature with the molecular formula C₉H₉BO₃.[8][9] As with many boronic acids, it is important to be mindful of its stability. Boronic acids can be susceptible to decomposition under certain conditions, including protodeboronation, particularly in the presence of strong acids or bases.[10]
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 845457-55-8[11] |
| Molecular Formula | C₉H₉BO₃[8] |
| Molecular Weight | 175.98 g/mol [8] |
| Appearance | Solid[8] |
| Storage | Store in a cool, dry place under an inert atmosphere. |
Handling and Storage Recommendations:
-
Inert Atmosphere: To prevent oxidative degradation, it is advisable to handle and store this compound under an inert atmosphere (e.g., argon or nitrogen).
-
Moisture Sensitivity: Boronic acids can form trimeric anhydrides (boroxines) in the presence of water. While this is often a reversible process, it is best to minimize exposure to moisture.
-
Purification: While some boronic esters are stable on silica gel, boronic acids can sometimes be challenging to purify via conventional column chromatography.[12][13] Recrystallization or conversion to a more stable boronic ester derivative, such as a pinacol ester, can be effective purification strategies.[14]
Core Application: Suzuki-Miyaura Cross-Coupling for Library Generation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[15] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly well-suited for diversity-oriented synthesis. By coupling this compound with a diverse array of aryl and heteroaryl halides, a vast library of 2-substituted-3-methylbenzofurans can be rapidly assembled.
Visualizing the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for generating a 2-aryl-3-methylbenzofuran library.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for a wide range of aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-methylbenzofuran.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 12 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 8 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane | 110 | 16 |
Note: The conditions in this table are illustrative and may require optimization for specific substrates.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Further Diversification Strategies
While the Suzuki-Miyaura coupling is a powerful tool, other reactions can be employed to further expand the diversity of the compound library. The boronic acid functionality can participate in a variety of other transformations.
Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling reaction provides a complementary approach to the Suzuki-Miyaura coupling, enabling the formation of carbon-nitrogen and carbon-oxygen bonds. This copper-catalyzed reaction couples boronic acids with amines, anilines, and phenols.
General Protocol for Chan-Lam Coupling:
-
To a reaction vessel, add this compound (1.0 equivalent), the desired amine or alcohol (1.2 equivalents), a copper catalyst (e.g., Cu(OAc)₂, 1.0-2.0 equivalents or a catalytic amount), and a suitable base (e.g., pyridine or triethylamine, 2.0 equivalents).
-
Add a solvent such as dichloromethane or methanol.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the crude product by silica gel chromatography.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for diversity-oriented synthesis. Its utility in robust and high-yielding reactions like the Suzuki-Miyaura and Chan-Lam couplings allows for the rapid generation of large and structurally diverse compound libraries. The exploration of these libraries has the potential to uncover novel bioactive molecules with applications in drug discovery and chemical biology. Further research into novel transformations involving this and other heterocyclic boronic acids will continue to expand the accessible chemical space for the development of next-generation therapeutics.
References
- Asif, M. (2015). A mini review on anti-inflammatory activity of benzofuran and its derivatives. Journal of Chemistry and Chemical Sciences, 5(5), 265-277.
- Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(1), 59-79.
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science, 11(35), 9474-9479. [Link]
- Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., Abdel-Aziz, H. A., & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1284-1299.
-
Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28016. [Link]
- [This citation was not used in the final response]
-
Reddy, T. S., & Sridhar, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4814. [Link]
- [This citation was not used in the final response]
- BenchChem. (2025). Application Notes and Protocols for Diversity-Oriented Synthesis Using 2-Benzofurylboronic Acid. BenchChem.
-
Lee, D., Shin, I., & Cho, J. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. [Link]
- Scott, J. S., & Dennis, J. K. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1282.
-
Lee, D., Shin, I., & Cho, J. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. [Link]
- BenchChem. (2025). Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling. BenchChem.
- [This citation was not used in the final response]
- [This citation was not used in the final response]
- Larsson, M., Andersson, C. D., Jansson, A. M., & Oprea, T. I. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
-
Li, Y., et al. (2017). Diversity-Oriented Synthesis of Natural-Product-like Libraries Containing a 3-Methylbenzofuran Moiety for the Discovery of New Chemical Elicitors. ChemistryOpen, 6(1), 102-111. [Link]
- [This citation was not used in the final response]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- [This citation was not used in the final response]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- [This citation was not used in the final response]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity-Oriented Synthesis of Natural-Product-like Libraries Containing a 3-Methylbenzofuran Moiety for the Discovery of New Chemical Elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 845457-55-8 [sigmaaldrich.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 845457-55-8 [chemicalbook.com]
- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Synthesis of novel heterocycles using (3-Methylbenzofuran-2-yl)boronic acid
An Application Guide to the Synthesis of Novel Heterocycles Using (3-Methylbenzofuran-2-yl)boronic Acid
Introduction: The Benzofuran Scaffold in Modern Drug Discovery
Benzofuran and its derivatives represent a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2][3] These heterocyclic compounds exhibit a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6][7] The ability to functionalize the benzofuran ring at various positions allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in the design of novel therapeutic agents.[8]
Among the synthetic tools available for constructing complex molecules, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly robust and versatile method for forming carbon-carbon bonds.[6][9] This palladium-catalyzed reaction is celebrated for its mild conditions, high functional group tolerance, and the relatively low toxicity of its boron-based reagents.[10][11]
This guide focuses on the strategic application of a key building block, This compound , for the synthesis of novel, medicinally relevant heterocycles. We will provide an in-depth look at the underlying reaction mechanisms, detailed experimental protocols, and critical insights into optimizing these synthetic transformations.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the method of choice for coupling this compound with various aryl or heteroaryl halides. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Mechanism of Action
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Palladium(II) complex.
-
Transmetalation: The organoboron species (in our case, the 3-methylbenzofuran moiety) is transferred from boron to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which readily exchanges its organic group with the halide on the palladium complex.
-
Reductive Elimination: The two organic partners on the Palladium(II) complex couple and are expelled, forming the new C-C bond of the final product and regenerating the Palladium(0) catalyst, which re-enters the cycle.[9][12]
Data Presentation: Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of this compound with 2-bromopyridine, demonstrating how varying these parameters can impact the yield of the target product, 2-(3-Methylbenzofuran-2-yl)pyridine.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 110 | 8 | 92 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 18 | 71 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 95 |
| 5 | Ni(cod)₂ (10) | PCy₃ (20) | K₂CO₃ (2) | Toluene/H₂O | 80 | 13 | 65[13] |
This data is representative and serves to illustrate the impact of different reaction components.
Field Insights:
-
Catalyst/Ligand System: The combination of Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos or XPhos often provides high catalytic activity and stability, leading to excellent yields.[14]
-
Base Selection: The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often superior to carbonates like K₂CO₃, particularly for less reactive aryl chlorides or sterically hindered substrates. The base facilitates the formation of the boronate "ate" complex, which is essential for the transmetalation step.[15]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or THF) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active catalytic species.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of novel heterocycles.
Protocol 1: Standard Suzuki-Miyaura Coupling in a Conventional Heating Setup
This protocol describes a general method for the coupling of this compound with a heteroaryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl bromide (e.g., 2-bromopyridine) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
Workflow Visualization
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 176 mg, 1.0 mmol), the heteroaryl bromide (1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave synthesis can dramatically reduce reaction times from hours to minutes.[16]
Materials:
-
Same reagents as Protocol 1.
-
Microwave reaction vial with a snap cap.
-
Scientific microwave reactor.
Procedure:
-
Vessel Preparation: In a 10 mL microwave reaction vial, combine this compound (0.5 mmol), the heteroaryl bromide (0.6 mmol), Cs₂CO₃ (326 mg, 1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and SPhos (8.2 mg, 0.02 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Reaction: Securely cap the vial and place it in the microwave reactor. Set the reaction conditions to a constant temperature of 120 °C for 30 minutes with stirring.
-
Work-up and Purification: After the reaction, cool the vial to room temperature. The work-up and purification procedure is identical to that described in Protocol 1.
Trustworthiness and Troubleshooting
A common side reaction in Suzuki-Miyaura couplings is protodeboronation , where the boronic acid reacts with residual water or protic solvents to revert to the corresponding C-H bond, reducing the overall yield.[14]
Mitigation Strategies:
-
Use of Stable Boron Reagents: For particularly sensitive substrates, consider using more stable boronic acid surrogates like potassium trifluoroborate salts or diethanolamine (DABO) boronates, which are crystalline, air-stable solids.[17]
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions using a strong, non-nucleophilic base like potassium trimethylsilanolate (TMSOK) in an aprotic solvent like THF can prevent protodeboronation and accelerate the reaction.[18]
-
Careful Control of Base and Temperature: Using the mildest effective base and the lowest possible temperature can help minimize decomposition of the starting materials.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of novel heterocyclic compounds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, offers a reliable and high-yielding pathway to biaryl and hetero-biaryl structures that are of significant interest to drug discovery programs. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate libraries of complex benzofuran derivatives for biological screening. The protocols and insights provided herein serve as a robust starting point for the exploration of new chemical space grounded in this valuable scaffold.
References
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
- Benzofuran Synthesis Using a Sonogashira– Larock Heteroannul
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
- Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Benzofurylboronic Acid. Benchchem.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
- A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions. Benchchem.
- 2D (A) and 3D (B) interactions of 3-methylbenzofuran derivative 4b...
- Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Molecules.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
- Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Journal of Applicable Chemistry.
- Recent Developments in the Chemistry of Boron Heterocycles. Advances in Heterocyclic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. youtube.com [youtube.com]
- 13. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for (3-Methylbenzofuran-2-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of (3-Methylbenzofuran-2-yl)boronic acid. This valuable building block, while useful, can present unique challenges due to its specific structural and electronic properties.
This document will provide a detailed exploration of common issues, their underlying causes, and practical, field-tested solutions to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings involving this compound can often be attributed to several key factors. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach.
-
Reagent Quality: The stability of boronic acids is a critical factor. They can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Ensure you are using fresh, high-purity this compound.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.
-
Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is crucial, as oxygen can deactivate the palladium catalyst.[1][3] The purity of your base is also important.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can all contribute to low yields.
Q2: I am observing significant amounts of a homocoupling byproduct of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl from two molecules of the boronic acid.[4] This is often promoted by the presence of oxygen or certain palladium(II) species.[5][6]
To minimize homocoupling:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before the addition of the palladium catalyst.[3][7] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and maintaining a positive pressure of the inert gas throughout the reaction.
-
Catalyst Choice: Some palladium sources are more prone to promoting homocoupling. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources that require in situ reduction.[8]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low at any given time, thereby reducing the rate of homocoupling.[9]
Q3: What is protodeboronation and how can I prevent it with this compound?
A3: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2] This is particularly problematic with electron-rich or some heteroaromatic boronic acids.
Strategies to mitigate protodeboronation include:
-
Choice of Base: The base plays a crucial role in the Suzuki reaction by activating the boronic acid.[10] However, strongly basic and aqueous conditions can promote protodeboronation.[3] Using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be beneficial.[1][8]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] For sensitive substrates, employing strictly anhydrous conditions may be necessary.[8]
-
Boronic Ester Derivatives: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition.[8][11]
Troubleshooting Guide: A Deeper Dive
Issue 1: Low or No Conversion
Low or no conversion in a Suzuki coupling with this compound can be a frustrating issue. The following decision tree can help guide your troubleshooting process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (3-Methylbenzofuran-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methylbenzofuran-2-yl)boronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex molecules in medicinal chemistry and materials science.[1][2][3] The purity of this reagent is paramount, as impurities can significantly hinder reaction yields, complicate product isolation, and introduce potentially confounding variables in biological assays.[1]
This technical guide provides a comprehensive resource for troubleshooting common issues encountered during the purification of this compound. It is designed to offer practical, field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Recovery or No Elution from Silica Gel Chromatography
Question: I am attempting to purify this compound using silica gel chromatography, but I'm experiencing very low recovery. My TLC analysis shows the product streaking or remaining at the baseline. What is causing this, and how can I resolve it?
Answer: This is a frequent problem when purifying boronic acids on silica gel.[4][5] The primary cause is the interaction between the Lewis acidic boron atom and the acidic silanol groups on the silica surface. This can lead to strong adsorption or even decomposition of the boronic acid on the column.[4][6]
Causality and Solutions:
-
Lewis Acid-Base Interactions: The electron-deficient boron atom acts as a Lewis acid, while the oxygen atoms of the silanol groups (Si-OH) on the silica surface act as Lewis bases. This interaction can cause the boronic acid to bind irreversibly to the silica gel.
-
Protodeboronation: The acidic nature of silica gel can promote protodeboronation, a process where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This results in the formation of 3-methylbenzofuran as a byproduct. Sterically hindered and electron-rich arylboronic acids are particularly susceptible to this degradation pathway.
Optimization Strategies:
| Strategy | Description | Rationale |
| Deactivation of Silica Gel | Prepare a slurry of silica gel in your chosen eluent and add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine (NEt₃).[6] | The base neutralizes the acidic silanol groups, minimizing their interaction with the boronic acid and reducing the risk of decomposition. |
| Solvent System Modification | Use a more polar solvent system. A common starting point is a mixture of dichloromethane and methanol or ethyl acetate and hexanes. Adding a small amount of acetic acid to the eluent can sometimes improve elution by competing with the boronic acid for binding sites on the silica.[7] | Increasing the eluent polarity helps to overcome the strong adsorption of the polar boronic acid to the silica gel. |
| Alternative Stationary Phases | Consider using a less acidic stationary phase, such as alumina (neutral or basic), or reverse-phase chromatography (C18).[4][5] | These materials have different surface properties that can mitigate the issues of strong adsorption and decomposition associated with silica gel. |
Issue 2: Co-elution of Impurities During Chromatography
Question: I'm able to elute my this compound from the column, but it is still contaminated with impurities. How can I improve the separation?
Answer: Co-elution often occurs when the impurities have similar polarities to the desired product. The most common impurities are the corresponding boroxine (a trimeric anhydride) and protodeboronation byproducts.
Causality and Solutions:
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[2] These are often less polar than the corresponding boronic acid and can co-elute.
-
Starting Material and Byproduct Contamination: Incomplete reactions or side reactions can lead to impurities with polarities close to the product.
Optimization Strategies:
| Strategy | Description | Rationale |
| Gradient Elution | Employ a shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a nonpolar solvent (e.g., hexanes or dichloromethane). | A gradual increase in solvent polarity can effectively separate compounds with small differences in polarity. |
| Preparative HPLC | For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.[7][8] | HPLC offers higher resolution than standard column chromatography. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.[8] |
| Acid/Base Extraction | Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move to the aqueous layer. Acidify the aqueous layer (e.g., with 1M HCl) and extract the purified boronic acid back into an organic solvent.[9] | This technique separates acidic boronic acids from neutral or basic impurities. |
Issue 3: Product Decomposition During Purification or Storage
Question: My purified this compound appears to be degrading over time, as evidenced by NMR analysis showing the appearance of new signals. What is causing this instability and how can I prevent it?
Answer: Boronic acids are susceptible to oxidation and protodeboronation, especially when exposed to air, moisture, and light.[10][11] The benzofuran moiety can also be sensitive to acidic or basic conditions.
Causality and Solutions:
-
Oxidative Instability: At physiological pH, arylboronic acids can be oxidized by reactive oxygen species.[11]
-
Hydrolytic Instability: The presence of water can facilitate both protodeboronation and the formation of boroxines.
Stabilization and Storage Recommendations:
| Strategy | Description | Rationale |
| Inert Atmosphere | Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). | This minimizes exposure to oxygen and moisture, which can cause degradation. |
| Low Temperature and Darkness | Store the purified solid at low temperatures (e.g., -20°C) in a container protected from light. | Reduces the rate of decomposition reactions. |
| Conversion to a More Stable Derivative | For long-term storage, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[12] These can often be used directly in subsequent reactions or easily converted back to the boronic acid. | These derivatives are generally more resistant to protodeboronation and oxidation. |
| Formation of Diethanolamine Adduct | Reacting the boronic acid with diethanolamine can form a stable, crystalline adduct that is easy to handle and store. The boronic acid can be regenerated by treatment with an acid.[4][5][13] | This method provides a stable solid form that is less prone to decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: For routine purification, recrystallization is often the most effective and scalable method.[5][7] Finding a suitable solvent or solvent system that dissolves the compound when hot but has low solubility when cold is key. Common solvents to screen include water, ethanol, ethyl acetate, and mixtures with hexanes.[5][7][14]
Q2: Can I use reverse-phase chromatography to purify my boronic acid?
A2: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective purification technique, especially for polar boronic acids that are problematic on silica gel.[4] A typical mobile phase would be a gradient of acetonitrile or methanol in water, sometimes with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q3: How can I tell if my boronic acid has formed a boroxine?
A3: Boroxine formation can be monitored by ¹H NMR spectroscopy. The signals for the protons on the aromatic ring and the methyl group will often be broader and may shift slightly compared to the pure boronic acid. The B-OH proton signal will disappear. Mass spectrometry can also be used to detect the higher molecular weight of the trimeric boroxine.
Q4: My Suzuki-Miyaura reaction is not working well, even with purified this compound. What could be the issue?
A4: If the purity of the boronic acid is confirmed, issues with the Suzuki-Miyaura coupling may stem from other factors. These can include the choice of palladium catalyst, ligand, base, and solvent.[12] The stability of the boronic acid under the reaction conditions is also a critical factor; some boronic acids are prone to decomposition at elevated temperatures or in the presence of certain bases.[10] It may be beneficial to use a boronic acid derivative, such as a pinacol ester, which can exhibit improved stability and reactivity in some cases.[15]
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically on a small scale.
-
Solvent Screening: In separate small test tubes, add ~10-20 mg of the crude boronic acid. Add a few drops of a single solvent (e.g., ethyl acetate, toluene, ethanol, water) or a solvent mixture (e.g., ethyl acetate/hexanes, ethanol/water) to each tube.
-
Dissolution: Heat the tubes in a sand bath or on a hot plate until the solid dissolves completely. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Crystallization: Remove the tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing the tube in an ice bath.
-
Scaling Up: Once a suitable solvent system is identified, dissolve the bulk of the crude material in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Cooling and Isolation: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
This protocol is useful for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous sodium hydroxide (NaOH) solution. The boronic acid will partition into the aqueous layer as its sodium salt. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer.
-
Combine Aqueous Layers: Combine the aqueous layers in a clean separatory funnel.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M aqueous hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), at which point the purified boronic acid should precipitate.
-
Extraction: Extract the precipitated boronic acid into a fresh portion of organic solvent (e.g., ethyl acetate). Repeat the extraction to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification method.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
-
Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]
-
Soundararajan, S., & Benkovic, S. J. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125–134. Retrieved from [Link]
-
Drug Regulatory Affairs International. (n.d.). Arylboronic Acids. WordPress.com. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]
-
Huang, B. (2016, December 28). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link]
-
Awuah, E., & Capretta, A. (2010). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 15(12), 9293–9307. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Smith, A. D., & Bull, J. A. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7555–7560. Retrieved from [Link]
-
Smith, A. D., & Bull, J. A. (2018). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Organic Letters, 20(15), 4566–4570. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3532–3544. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(4), 1488–1501. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
Raines, R. T., & Thatcher, R. J. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(22), 5396. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 13(4), 887–919. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in Benzofuran Boronic Acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the most common and powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura coupling of benzofuran boronic acids. While indispensable for creating the 2-arylbenzofuran motif—a core structure in many biologically active compounds—this reaction is frequently plagued by low yields.[1][2]
This resource moves beyond simple protocols to explain the causal mechanisms behind common failures and provides field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low, or no, product formation. What are the most common culprits?
Low yields in Suzuki-Miyaura couplings involving benzofuran boronic acids typically stem from one of three primary issues:
-
Degradation of the Boronic Acid: Benzofuran boronic acids, like many heteroaryl boronic acids, are susceptible to decomposition, primarily through a side reaction called protodeboronation.[3][4] This process replaces the crucial C-B bond with a C-H bond, rendering the reagent inactive for cross-coupling.[3]
-
Inactive or Inappropriate Catalyst System: The combination of the palladium source and the ligand is critical. An improperly chosen ligand may not efficiently facilitate the key steps of the catalytic cycle (oxidative addition or reductive elimination), or the catalyst itself may decompose under the reaction conditions.[5][6]
-
Suboptimal Reaction Conditions: Factors like the choice of base, solvent, and temperature have a profound impact on the reaction. An inappropriate base can accelerate boronic acid decomposition, while the wrong solvent can lead to poor solubility or catalyst inactivation.[7][8]
Q2: How can I tell if my benzofuran boronic acid is degrading?
The most direct method is to take an NMR of your boronic acid before use. The presence of a significant peak corresponding to benzofuran indicates that protodeboronation has occurred. Another sign is the formation of a biphenyl-like byproduct from the homocoupling of your aryl halide partner, which suggests the boronic acid was not available to participate in the desired cross-coupling.[8][9]
Q3: What is protodeboronation and why is it such a problem with benzofuran boronic acids?
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] This reaction is often accelerated under the basic, aqueous conditions typically used for Suzuki couplings.[10][11] Heteroaryl boronic acids, including benzofuran boronic acid, are particularly prone to this decomposition pathway, which directly consumes your nucleophilic partner and halts the catalytic cycle, leading to low yields.[10][12]
Q4: Are boronic esters a better alternative?
In many cases, yes. Converting the boronic acid to a boronic ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can significantly enhance stability and prevent premature decomposition.[13][14] These esters are generally more robust and less susceptible to protodeboronation.[14] However, it's a misconception that esterification always confers greater stability; the choice of ester and reaction conditions is crucial.[10][15] Diethanolamine (DABO) complexes are another excellent, air-stable alternative that can be used directly in coupling reactions.[13][16]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Preventing Boronic Acid Instability
The instability of the benzofuran boronic acid is the most frequent failure point. The primary pathway for degradation is base-catalyzed protodeboronation.
The Mechanism of Failure: Protodeboronation
Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate species ([ArB(OH)3]-).[11][17][18] While this activation is necessary for transmetalation with the palladium complex, this same boronate species is highly susceptible to protonolysis by water or other protic sources in the reaction mixture, leading to the formation of benzofuran.[11]
Troubleshooting Flowchart: Boronic Acid Stability
Caption: Troubleshooting decision tree for boronic acid instability.
Protocol: Synthesis of Benzofuran-2-yl Pinacol Ester
For cases of persistent protodeboronation, switching to a more stable boronic ester is a robust solution.
Materials:
-
Benzofuran-2-boronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or THF
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve benzofuran-2-boronic acid in toluene or THF in a round-bottom flask.
-
Add pinacol to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Water will form as a byproduct.
-
Add anhydrous magnesium sulfate to the mixture to sequester the water.
-
Stir for an additional 30 minutes.
-
Filter the mixture to remove the magnesium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki-Miyaura coupling.
Guide 2: Optimizing the Catalyst System and Reaction Conditions
If boronic acid stability has been addressed and yields are still low, the issue likely lies with the catalyst, ligands, base, or solvent.
The Suzuki-Miyaura Catalytic Cycle: Potential Failure Points
The efficiency of the Suzuki-Miyaura reaction depends on the smooth operation of its catalytic cycle. For challenging substrates like benzofurans, each step presents a potential bottleneck.
Caption: The Suzuki-Miyaura cycle and common failure points with benzofurans.
Data-Driven Selection of Reaction Parameters
The optimal conditions are highly substrate-dependent, but the following table provides a validated starting point for optimization based on literature precedents.[1][2]
| Parameter | Recommended Starting Conditions | Rationale & Troubleshooting |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a Pd(II) precatalyst (e.g., Pd(dppf)Cl₂) (1-3 mol%)[1][19] | Precatalysts can offer better stability and easier handling. If using a Pd(II) source, it must be reduced in-situ to the active Pd(0) species.[8] |
| Ligand | Buchwald ligands (SPhos, RuPhos, XPhos) or PPh₃ (2-6 mol%)[1] | Electron-rich, bulky phosphine ligands accelerate both oxidative addition and reductive elimination, which are often rate-limiting steps.[5][19] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0 - 3.0 equiv)[1][20] | The base activates the boronic acid to form the boronate.[21] K₃PO₄ is often a good choice as it is less harsh than hydroxides, minimizing protodeboronation.[4] |
| Solvent System | Dioxane/H₂O, THF/H₂O, or EtOH/H₂O (typically 4:1 to 10:1)[1][20] | A protic co-solvent is often necessary to dissolve the inorganic base and facilitate boronate formation.[8] Ensure solvents are thoroughly degassed to prevent catalyst oxidation and boronic acid homocoupling.[6][9] |
| Temperature | 60 - 100 °C[1] | Higher temperatures can increase reaction rates but may also accelerate decomposition. Start at a moderate temperature (e.g., 80 °C) and adjust based on reaction monitoring.[4] |
General Protocol for a Screening Reaction
This protocol provides a robust starting point for coupling benzofuran-2-boronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Benzofuran-2-boronic acid (or pinacol ester) (1.2 - 1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)[1]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, benzofuran-2-boronic acid, base, and palladium catalyst.[1][6]
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum backfill with an inert gas (Argon or Nitrogen). This is critical to remove oxygen, which can deactivate the catalyst.[6][9]
-
Solvent Addition: Add the degassed solvent system via syringe.[6]
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring.[20] Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).[1]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.[1]
By systematically addressing the stability of the boronic acid and optimizing the catalyst system and reaction conditions, researchers can reliably overcome the challenges of low yields and achieve success in these critical coupling reactions.
References
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters. Angewandte Chemie International Edition. (This is a highly relevant review, though not directly in the search results, it's a foundational text on the topic). A representative link to the topic: [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
ResearchGate. Mechanistic studies on the protodeboronation. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
-
Thomas, S. P., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure. Available at: [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
Denmark, S. E., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
-
Ma, D., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]
-
ACS Publications. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Available at: [Link]
-
National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Available at: [Link]
-
MDPI. Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pjps.pk [pjps.pk]
- 21. Suzuki Coupling [organic-chemistry.org]
Preventing protodeboronation of (3-Methylbenzofuran-2-yl)boronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (3-Methylbenzofuran-2-yl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common challenge encountered with this reagent: protodeboronation. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating 3-methylbenzofuran as a major byproduct. What is happening?
This is a classic symptom of protodeboronation, an undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[1] For this compound, this results in the formation of 3-methylbenzofuran. This process can be accelerated by factors inherent to your reaction conditions, such as heat, the presence of aqueous base, and the palladium catalyst itself.[2][3]
Q2: Why is this compound so prone to protodeboronation?
Its instability is largely due to its structure as a 2-heterocyclic boronic acid.[2][3] Electron-rich heterocyclic systems, particularly those with the boronic acid group at the 2-position like furan, pyrrole, and benzofuran, are known to be particularly susceptible to this degradation pathway.[2][3]
Q3: Can I prevent protodeboronation completely?
While complete prevention can be challenging, you can significantly suppress it to the point where it no longer compromises your reaction outcome. This is achieved by carefully selecting your reaction conditions (base, solvent, temperature) and, in more challenging cases, by using a protected form of the boronic acid.
Q4: What is a boronic acid protecting group, and how does it help?
A protecting group temporarily converts the boronic acid into a more stable derivative, such as a boronate ester or a trifluoroborate salt.[4] These derivatives are generally more resistant to premature decomposition under reaction conditions.[4][5] Some strategies employ a "slow-release" mechanism, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition while still allowing the desired cross-coupling to proceed.[1]
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a systematic approach to diagnosing and solving issues related to the protodeboronation of this compound.
Symptom: Low yield of the desired coupled product and significant formation of 3-methylbenzofuran.
This indicates that the rate of protodeboronation is competitive with or faster than the rate of your desired Suzuki-Miyaura coupling. The following workflow will guide you through optimizing your reaction to favor the productive pathway.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Hindered Benzofuran Boronic Acids
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered benzofuran boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding substrates. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and optimize your reaction conditions for success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection and reaction optimization for hindered benzofuran boronic acids.
Q1: Why are Suzuki-Miyaura couplings with hindered benzofuran boronic acids so challenging?
A1: The primary challenge arises from steric hindrance, which can significantly slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1] The bulky nature of the benzofuran moiety, especially with substituents near the boronic acid group (e.g., at the 3 or 7-positions), impedes the approach of the organoboron species to the palladium center. This can lead to low yields, slow reaction times, or complete reaction failure. Furthermore, benzofuran boronic acids can be susceptible to degradation pathways like protodeboronation, where a proton source cleaves the carbon-boron bond.[2]
Q2: What is the first thing I should consider when selecting a catalyst system for a hindered benzofuran boronic acid?
A2: Your primary focus should be on the ligand. For sterically demanding substrates, bulky and electron-rich phosphine ligands are essential.[1][3] These ligands promote the crucial steps of oxidative addition and reductive elimination.[1] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for these types of couplings.[1] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for challenging Suzuki couplings.[1]
Q3: What palladium source (precatalyst) is recommended?
A3: While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are often more effective for difficult substrates.[1] Buchwald G3 or G4 precatalysts, for example, are designed for efficient in situ generation of the active Pd(0) species, which can be critical when dealing with unstable boronic acids.[1][4] These precatalysts are often air- and moisture-stable, simplifying reaction setup.[4]
Q4: How do I choose the right base and solvent for my reaction?
A4: The choice of base and solvent is critical for both catalyst activity and substrate stability.
-
Base: A stronger base is often required to facilitate the transmetalation step with hindered boronic acids.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][5]
-
Solvent: Aprotic solvents are typically preferred. Toluene, dioxane, and THF are common choices. Often, a mixture of an organic solvent with a small amount of water is used to help dissolve the base and facilitate the reaction.[6] However, for boronic acids prone to protodeboronation, anhydrous conditions may be necessary.[7]
Q5: My benzofuran boronic acid is unstable. What can I do?
A5: Boronic acid instability, particularly protodeboronation, is a common issue.[2] Several strategies can mitigate this:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from degradation.[7][8] These derivatives often release the boronic acid slowly under the reaction conditions, maintaining a low concentration of the active coupling partner and minimizing side reactions.[4]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in Suzuki couplings, particularly in protic solvents.[9]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[10]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of hindered benzofuran boronic acids.
Problem 1: Low to No Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Ensure your palladium source and ligand are not degraded. If using a Pd(II) precatalyst, confirm it is being effectively reduced in situ.[1] | The active catalytic species is Pd(0). Incomplete reduction of Pd(II) will halt the catalytic cycle.[7] |
| Steric Hindrance | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[1][3] Consider using a modern precatalyst (e.g., Buchwald G3/G4) for more efficient catalyst activation.[1] | Bulky ligands accelerate both oxidative addition and reductive elimination, which are often slowed by steric hindrance.[1] |
| Ineffective Base | Change to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][5] Ensure the base is finely powdered for better solubility and reactivity.[11] | Transmetalation is often the rate-limiting step and is promoted by a stronger base. |
| Oxygen Contamination | Thoroughly degas your solvent and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1] | Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and homocoupling of the boronic acid.[1][7] |
| Boronic Acid Decomposition | Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[7][10] | This minimizes protodeboronation and other degradation pathways.[2] |
Problem 2: Significant Homocoupling of the Boronic Acid
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Improve degassing procedures and maintain a robust inert atmosphere.[1] | Oxygen promotes the oxidative homocoupling of boronic acids.[7] |
| Pd(II) Species in Solution | If using a Pd(II) source, ensure its rapid reduction to Pd(0). Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that quickly generates Pd(0) can help.[7] | Pd(II) species can catalyze the homocoupling of boronic acids.[7] |
| High Temperatures | If possible, screen for lower reaction temperatures. | Higher temperatures can sometimes favor side reactions like homocoupling. |
Problem 3: Protodeboronation of the Benzofuran Boronic Acid
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Protic Solvents/Reagents | Use anhydrous solvents and reagents. If water is necessary for the base, use the minimum required amount. | Proton sources can cleave the C-B bond, leading to the formation of the corresponding benzofuran.[2] |
| Slow Transmetalation | Increase the rate of the desired coupling reaction by using a more active catalyst system (bulkier ligand, stronger base) and optimizing the temperature. | If the Suzuki coupling is faster than the protodeboronation, the desired product will be favored.[4] |
| Inherent Instability | Protect the boronic acid as a pinacol ester, MIDA boronate, or trifluoroborate salt.[7][10] | These derivatives are more resistant to protodeboronation.[7] |
Section 3: Experimental Protocols & Visual Guides
General Protocol for Suzuki-Miyaura Coupling of a Hindered Benzofuran Boronic Acid
This protocol provides a starting point for the coupling of a hindered benzofuran boronic acid with an aryl halide. Optimization will likely be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Hindered benzofuran boronic acid (or ester derivative) (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the benzofuran boronic acid derivative, and the finely powdered base.[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[1]
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision-Making Flowchart for Catalyst System Selection
This flowchart provides a logical pathway for selecting an appropriate catalyst system for a challenging Suzuki-Miyaura coupling.
Caption: A decision-making guide for catalyst selection in hindered couplings.
Data Summary: Recommended Conditions for Hindered Couplings
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of sterically hindered benzofuran boronic acids with various aryl halides.
| Component | Recommendation | Rationale |
| Palladium Source | Buchwald Precatalysts (G3/G4) | Efficient generation of active Pd(0); often air and moisture stable.[4] |
| Ligand | Buchwald-type biarylphosphines (XPhos, SPhos, RuPhos) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[1][3] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases that effectively promote the often rate-limiting transmetalation step.[1][5] |
| Solvent | Toluene, Dioxane, or THF (often with minimal H₂O) | Aprotic solvents are generally preferred; small amounts of water can aid in dissolving the base.[6] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome the activation energy barrier for hindered substrates.[1] |
| Boronic Acid | Use as pinacol ester, MIDA boronate, or BF₃K salt if unstable | Enhances stability and prevents decomposition pathways like protodeboronation.[7][10] |
References
-
Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461–1473. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed coupling of 2-hydroxymethylbenzofuran with (hetero)aryl bromides. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
American Chemical Society. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Boronic Acid Solubility in Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This resource provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and the chemical reasoning behind these strategic choices.
Frequently Asked Questions (FAQs)
Q1: My boronic acid isn't dissolving in my reaction solvent (e.g., toluene, THF, dioxane). What's the underlying issue?
A: This is a classic and frequent challenge. The root cause is often a polarity mismatch. Boronic acids are typically crystalline, polar solids due to their hydroxyl groups, which can form strong hydrogen bonds. In contrast, common Suzuki-Miyaura solvents like toluene, THF, and dioxane are significantly less polar.[1][2]
Another critical factor is the propensity of boronic acids to undergo dehydration to form their cyclic trimeric anhydrides, known as boroxines .[3][4][5] While this is a reversible equilibrium, boroxines can be less soluble than the parent boronic acid and can complicate the reaction kinetics.[3][4][6] The equilibrium can be shifted by the removal or addition of water.[3][7]
Q2: What is the first and most effective step to address poor boronic acid solubility?
A: The most direct approach is to modify the solvent system by introducing a polar, protic co-solvent. The addition of a small amount of water is the most common and effective strategy.[2] A typical solvent ratio is between 10:1 and 4:1 organic solvent to water.[2][8]
Why this works:
-
Enhanced Polarity: Water increases the overall polarity of the solvent mixture, better accommodating the polar boronic acid.
-
Base Solubility: It helps dissolve the inorganic bases (e.g., K₂CO₃, K₃PO₄) that are essential for the reaction, creating a biphasic system where the active boronate species can form.[2][9]
-
Boroxine Equilibrium: Water can shift the boroxine-boronic acid equilibrium back towards the more reactive monomeric boronic acid.[3][7]
Q3: How does my choice of base impact the solubility and reactivity of the boronic acid?
A: The base is not just a proton scavenger; it is a critical activator for the boronic acid.[10][11][12][13][14] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate (e.g., R-B(OH)₃⁻), which is the active species in the transmetalation step of the catalytic cycle.[11][12]
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are highly effective and commonly used.[1][13] They are typically used with aqueous co-solvents. The formation of the boronate occurs in the aqueous phase or at the interface, facilitating its interaction with the palladium catalyst in the organic phase. Cesium carbonate (Cs₂CO₃) is noted for its higher solubility in some organic solvents, which can be advantageous in challenging cases.[13]
-
Organic Bases (e.g., NEt₃): While sometimes used, organic bases are generally less effective at promoting the formation of the highly active boronate species compared to inorganic bases.[2]
-
Fluoride Sources (e.g., KF, CsF): Fluoride ions can also act as activators, forming fluoroborates, which can be effective in specific cases, particularly when base-sensitive functional groups are present.[10][15]
Q4: I'm still facing solubility and stability issues, especially with heteroaryl boronic acids. What are my options?
A: When dealing with inherently unstable or poorly soluble boronic acids (e.g., many 2-heterocyclic, vinyl, and electron-deficient derivatives), switching to a more stable boronic acid surrogate is a superior strategy.[8][16][17][18]
-
Boronate Esters (e.g., Pinacol, Neopentyl): These are significantly more stable, less polar, and often easier to handle and purify than their corresponding boronic acids.[16][19] They are more soluble in common apolar organic solvents.[19] While some esters can transmetalate directly, others may require hydrolysis back to the boronic acid under the reaction conditions.[20][21]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant, crystalline solids.[17][18] A key advantage is their ability to undergo "slow release" of the boronic acid under basic aqueous conditions, maintaining a low, steady concentration of the reactive species, which minimizes decomposition side reactions like protodeboronation.[17][18] This is particularly effective for notoriously unstable boronic acids.[17]
-
Trifluoroborate Salts (R-BF₃K): Potassium trifluoroborate salts are another class of air-stable, crystalline solids that serve as excellent surrogates for boronic acids. They also participate in a slow-release equilibrium to generate the active boronic acid in the presence of a base.
Q5: When should I consider using a Phase-Transfer Catalyst (PTC)?
A: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is an excellent additive for biphasic (organic/aqueous) Suzuki-Miyaura reactions where reactants have poor mutual solubility.[22][23]
A PTC is useful when the activated boronate salt resides predominantly in the aqueous phase while the aryl halide and palladium catalyst are in the organic phase. The PTC, having both hydrophilic and lipophilic properties, acts as a shuttle, transporting the boronate anion from the aqueous phase to the organic phase, thereby accelerating the crucial transmetalation step.[22] Using a PTC can bridge the gap between immiscible phases and solve solubility problems, often leading to faster reactions and higher yields.[22]
Troubleshooting Workflow & Decision Guide
This diagram outlines a logical progression for troubleshooting solubility issues. Start with the simplest modifications and proceed to more advanced strategies as needed.
Caption: The Suzuki-Miyaura cycle showing boronic acid activation.
Experimental Protocols
Protocol 1: General Screening of Solvent and Base for a Challenging Coupling
This protocol provides a starting point for optimizing a reaction with a poorly soluble boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvents: Dioxane, Toluene, THF, and sterile water for injection.
-
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), the boronic acid (0.6 mmol), and the chosen base (1.0 mmol).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01 mmol).
-
Solvent Addition: Add the chosen degassed organic solvent (e.g., Dioxane, 2.0 mL) followed by degassed water (0.5 mL) via syringe. The final concentration should be around 0.2 M relative to the limiting reagent.
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to 80-100 °C.
-
Monitoring: Stir vigorously. A homogeneous solution is ideal, but a well-stirred biphasic mixture or slurry is often effective. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Analysis: Compare the conversion and yield across different solvent/base combinations to identify the optimal conditions.
Table 1: Example Base & Solvent Screening Matrix
| Entry | Solvent System (4:1) | Base | Temperature (°C) | Observed Solubility | Outcome (e.g., % Conversion) |
| 1 | Toluene / H₂O | K₂CO₃ | 100 | Poor, thick slurry | Low |
| 2 | Dioxane / H₂O | K₂CO₃ | 90 | Improved, fine slurry | Moderate |
| 3 | Dioxane / H₂O | K₃PO₄ | 90 | Good, biphasic | High |
| 4 | THF / H₂O | Cs₂CO₃ | 80 | Homogeneous | Excellent |
This table is for illustrative purposes. Results are highly substrate-dependent.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Boron Suzuki Coupling | Borates Today [borates.today]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in (3-Methylbenzofuran-2-yl)boronic acid Synthesis
Welcome to the technical support center for the synthesis of (3-Methylbenzofuran-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of this versatile building block. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Monitoring
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and generally reliable method involves the lithiation of 3-methylbenzofuran followed by borylation with a trialkyl borate.[1] This multi-step process begins with the deprotonation of 3-methylbenzofuran at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting 2-lithio-3-methylbenzofuran is then quenched with a borate ester, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic hydrolysis yields the desired this compound.[1][2]
The preference for C2 lithiation in furan and its derivatives is well-established due to the higher acidity of the α-protons.[3][4]
Impurity Identification & Management
Q2: I'm observing a significant amount of 3-methylbenzofuran starting material in my crude product. What could be the cause and how can I minimize it?
A2: The presence of unreacted 3-methylbenzofuran is a common issue that can arise from several factors:
-
Incomplete Lithiation: This is the most likely culprit. Ensure that your reaction is conducted under strictly anhydrous and inert conditions (e.g., dry solvents, argon or nitrogen atmosphere). The presence of moisture will quench the organolithium reagent, leading to incomplete deprotonation of the starting material.
-
Insufficient Organolithium Reagent: Use a slight excess of the organolithium reagent (typically 1.1-1.2 equivalents) to ensure complete conversion. The exact amount may need to be optimized for your specific reaction scale and conditions.
-
Temperature Control: Lithiation of 3-methylbenzofuran is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[3] Allowing the temperature to rise prematurely can lead to decomposition of the lithiated intermediate.
Troubleshooting Protocol:
-
Solvent and Reagent Quality: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Titrate your organolithium reagent before use to determine its exact molarity.
-
Reaction Setup: Assemble your glassware hot and cool it under a stream of inert gas to remove any adsorbed moisture.
-
Controlled Addition: Add the organolithium reagent dropwise to the solution of 3-methylbenzofuran at the recommended low temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material before proceeding with the borylation step.
Q3: My final product is contaminated with a significant amount of a deboronated impurity, 3-methylbenzofuran. What is causing this and how can I prevent it?
A3: The loss of the boronic acid group, known as protodeboronation, is a well-documented side reaction for many arylboronic acids, particularly under basic or acidic conditions.[5][6][7][8][9] In the case of this compound, this results in the formation of 3-methylbenzofuran.
Mechanistic Insight: Protodeboronation can be catalyzed by both acids and bases.[8] In basic media, the boronic acid exists as the more reactive boronate anion, which is susceptible to protonolysis.[5][7]
Prevention and Mitigation Strategies:
| Strategy | Description | Key Considerations |
| pH Control During Workup | Maintain a mildly acidic pH (around 3-5) during the aqueous workup and extraction. Avoid strongly acidic or basic conditions. | Use dilute acids like HCl or H2SO4 for acidification. |
| Purification Method | Recrystallization is often preferred over silica gel chromatography for purifying boronic acids, as silica gel can be slightly acidic and promote protodeboronation.[10][11] | Suitable solvent systems for recrystallization include ethanol/water or toluene.[10] |
| Use of Boronate Esters | Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation during purification and storage.[12][13] | The ester can be hydrolyzed back to the boronic acid just before use if necessary.[1][14] |
Q4: I am having difficulty removing boronic anhydride/boroxine impurities from my product. What are the best practices for this?
A4: Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines (or boronic anhydrides).[1] This is an equilibrium process, and the presence of water will shift the equilibrium back towards the boronic acid.
dot ```dot graph Anhydride_Formation { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
BoronicAcid [label="3 R-B(OH)2\nthis compound"]; Water [label="3 H2O", shape=ellipse, fillcolor="#FFFFFF"]; Boroxine [label="(RBO)3\nBoroxine (Anhydride)"];
BoronicAcid -> Boroxine [label="Dehydration"]; Boroxine -> BoronicAcid [label="Hydrolysis"]; Boroxine -- Water [style=invis]; }
Caption: Workflow for the purification of boronic acids from boroxine impurities.
Application in Cross-Coupling Reactions
Q5: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. What are some potential reasons and how can I improve the outcome?
A5: Low yields in Suzuki-Miyaura coupling reactions can be attributed to several factors, particularly related to the quality of the boronic acid and the reaction conditions. [15][16] Troubleshooting Checklist:
-
Purity of the Boronic Acid: Ensure your this compound is free from the impurities mentioned above, especially protodeboronation products and boroxines. The presence of these can affect the stoichiometry of your reaction.
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. [16]Common bases include K2CO3, Cs2CO3, and K3PO4. The base not only facilitates the catalytic cycle but can also contribute to protodeboronation if not chosen carefully. [5][7]For base-sensitive substrates, consider milder conditions. [17] * Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically used. The ratio can influence the solubility of the reagents and the reaction rate.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For heteroaryl boronic acids, ligands such as SPhos, XPhos, or RuPhos often give good results.
-
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
Experimental Protocol for Yield Optimization:
-
Start with a small-scale reaction to screen different bases, solvents, and catalyst/ligand combinations.
-
Use freshly prepared this compound or a high-purity commercial source.
-
Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your Suzuki-Miyaura coupling reactions.
References
-
Wikipedia. Boronic acid. [Link]
-
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
European Journal of Organic Chemistry. (2006). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
ResearchGate. (2020). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Australian Journal of Chemistry. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. [Link]
-
ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. [Link]
-
Semantic Scholar. (2021). Internal and external catalysis in boronic ester networks. [Link]
-
Organic Process Research & Development. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
PubMed Central. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
-
Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
-
American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
-
Reddit. (2017). Purification of boronic acids?. [Link]
- Google Patents. (2005).
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Heterocyclic Chemistry. [Link]
-
RSC Publishing. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Directed (ortho) Metallation. [Link]
-
PubMed Central. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Standard Lithiation–Borylation A user's guide. [Link]
-
Advanced Engineering Science. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. [Link]
-
Arctom. CAS NO. 845457-55-8 | this compound | Catalog CNALD-M195257. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubChem. 3-Methylbenzofuran | C9H8O | CID 88939. [Link]
-
YouTube. (2022). Meta-selective C-H Borylation with Dr. Tyler Pabst (Episode 106). [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation [organic-chemistry.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Substituted Benzofurans
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during your experiments, ensuring the successful synthesis of your target benzofuran derivatives.
Troubleshooting Guide: Overcoming Common Side Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, yet its application to heterocyclic systems like benzofurans can present unique challenges. Side reactions can diminish yields, complicate purification, and obscure results. This section provides a deep dive into the most common side reactions, their mechanistic origins, and field-proven strategies for their mitigation.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Observing significant amounts of unreacted starting materials is a frequent and frustrating issue. The root cause often lies in catalyst inefficiency or decomposition of the boronic acid reagent.
Potential Cause 1: Catalyst Inactivity or Decomposition
The active catalyst in the Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] The presence of oxygen can lead to catalyst decomposition and the formation of palladium black.[1][2]
Solutions:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3][4]
-
Use Robust Precatalysts: Consider using modern, air-stable palladium precatalysts, such as Buchwald palladacycles (e.g., G2, G3, G4) or PEPPSI-type catalysts.[1][5][6] These are designed to generate the active Pd(0) species cleanly and efficiently under mild conditions.[5][6]
-
Ligand Selection: For challenging couplings, especially with sterically hindered or electron-rich benzofurans, employ bulky, electron-rich phosphine ligands like those from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Fu (e.g., P(t-Bu)3) groups.[1] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Potential Cause 2: Protodeboronation of the Benzofuran Boronic Acid
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[7][8] This is a major pathway for boronic acid decomposition, particularly with electron-rich or heteroaromatic systems, and is often accelerated by the presence of water and strong bases.[1][7][8][9]
Solutions:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[9] Switching from strong bases like NaOH or K3PO4 to weaker inorganic bases such as K2CO3 or CsF can be beneficial.[1][8]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1]
-
Boronic Acid Derivatives: For particularly unstable benzofuran boronic acids, consider using more robust derivatives like MIDA boronates or potassium trifluoroborates.[2][7][10] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[7][10]
Problem 2: Significant Formation of Homocoupled Products
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction, often indicating the presence of an oxidant, typically oxygen.[6][11]
Mechanism of Homocoupling: In the presence of oxygen, Pd(0) can be oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).
Solutions:
-
Rigorous Degassing: As with catalyst decomposition, ensuring the reaction is free of oxygen is the primary solution to prevent homocoupling.[3]
-
Use of Pd(0) Sources: Starting with a Pd(0) catalyst, such as Pd(PPh3)4, can sometimes mitigate homocoupling that arises from the reduction of Pd(II) precatalysts. However, these can be less stable and active than modern precatalyst systems.
Problem 3: Dehalogenation of the Benzofuran Halide
In this side reaction, the halide on the benzofuran starting material is replaced by a hydrogen atom. This is often promoted by the presence of a hydride source in the reaction mixture.
Potential Causes and Solutions:
-
Hydride Source: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., formate impurities), or even the phosphine ligand.
-
Choice of Base: Using a non-coordinating, milder base can sometimes reduce the extent of dehalogenation.[3]
-
Reaction Time: Shorter reaction times, facilitated by a highly active catalyst system, can minimize the opportunity for dehalogenation to occur.[3]
Experimental Protocols
General Protocol for Suzuki Coupling of a Substituted Benzofuran
This protocol provides a starting point for the Suzuki coupling of a substituted benzofuran halide with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the substituted benzofuran halide (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K2CO3, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 1–5 mol%) and ligand (if required) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Common Side Reaction Pathways
Caption: Overview of common side reactions in Suzuki coupling.
Quantitative Data Summary
| Parameter | Recommended Conditions for Benzofuran Suzuki Coupling | Rationale |
| Catalyst Loading | 1–5 mol% | Higher loadings may be needed for challenging substrates, but lower loadings are more cost-effective and reduce residual palladium. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs | Accelerate the catalytic cycle, enabling lower temperatures and shorter reaction times, which can suppress side reactions.[1] |
| Base | K2CO3, K3PO4, Cs2CO3, CsF | The choice of base is substrate-dependent; weaker bases can minimize protodeboronation.[1][8] |
| Solvent | Toluene, 1,4-Dioxane, THF, often with an aqueous co-solvent | The solvent system must solubilize all components and the choice can influence the rate of both the desired reaction and side reactions.[10][12] |
| Temperature | 60–110 °C | Higher temperatures can increase reaction rates but may also promote decomposition and side reactions.[13] |
Frequently Asked Questions (FAQs)
Q1: My benzofuran boronic acid is unstable and decomposes upon storage. What can I do?
A1: The stability of boronic acids, especially heteroaromatic ones, can be a significant issue.[7][14] Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[2][7][10] These are often crystalline, air-stable solids that can be stored for extended periods and used directly in the coupling reaction, where they slowly release the active boronic acid in situ.[7][10]
Q2: I am attempting a Suzuki coupling with a chloro-substituted benzofuran and the reaction is very sluggish. How can I improve the reactivity?
A2: Aryl chlorides are less reactive than the corresponding bromides and iodides in the oxidative addition step.[15] To facilitate the coupling of chloro-substituted benzofurans, you will likely need more forcing conditions and a highly active catalyst system. Employing bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is often essential to promote the challenging oxidative addition of the C-Cl bond.[5][15] Stronger bases and higher temperatures may also be required.
Q3: Can I perform the Suzuki coupling of benzofurans in "green" solvents?
A3: Yes, there is a growing interest in developing more environmentally friendly Suzuki coupling protocols.[16] Reactions in aqueous media, often with the aid of surfactants to form micelles, have been successfully applied to a variety of substrates.[16] Solvents such as ethanol are also being explored.[17] However, the solubility of your specific benzofuran substrates and reagents will be a critical factor, and optimization of the reaction conditions will be necessary.
Q4: How do I remove residual palladium from my final product?
A4: For applications in drug development, minimizing residual palladium is critical.[16] Several methods can be employed for palladium removal. These include treatment with scavengers (e.g., silica-bound thiols), activated carbon, or recrystallization of the final product. The choice of method will depend on the properties of your compound and the required level of purity.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Screening of different bases for Suzuki coupling a - ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available at: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (3-Methylbenzofuran-2-yl)boronic acid
Introduction for the Modern Chemist
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. (3-Methylbenzofuran-2-yl)boronic acid is a valuable building block, incorporating the benzofuran motif found in numerous pharmacologically active compounds.[1] However, like many heteroaryl boronic acids, its reactivity can be inconsistent, often plagued by slow reaction rates and competing side reactions.[2][3]
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. We move beyond generic protocols to dissect the nuanced roles of additives in controlling the reaction kinetics and outcomes when using this compound. Here, we address common experimental challenges with evidence-based solutions and detailed methodologies, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is slow or incomplete. What are the primary factors to investigate?
A1: Sluggish reactions with this substrate are common and typically stem from three core issues:
-
Inefficient Transmetalation: The transfer of the 3-methylbenzofuran group from boron to the palladium center is often the rate-limiting step.[4] This is highly dependent on the choice of base and solvent.
-
Catalyst Deactivation: The Lewis basic oxygen atom in the benzofuran ring can coordinate to the palladium catalyst, leading to deactivation.[2]
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source (often water or alcohol), destroying the boronic acid.[2][3] 2-Heteroaryl boronic acids are particularly susceptible to this pathway.[3]
Your initial troubleshooting should focus on optimizing the base and solvent system to accelerate transmetalation while minimizing these detrimental pathways.
Q2: How does the choice of base critically impact the reaction rate?
A2: The base is arguably the most critical additive. It does not merely act as a scavenger. Its primary role is to activate the boronic acid, making it more nucleophilic for transmetalation.[5][6][7] There are two predominant mechanistic pathways influenced by the base[5][8]:
-
Boronate Pathway: The base (e.g., OH⁻, OR⁻) attacks the empty p-orbital of the boron atom, forming a more reactive tetrahedral "ate" complex, [R-B(OH)₃]⁻.[9][10] This is generally the main productive pathway.
-
Hydroxide Pathway: The base can exchange with the halide on the palladium complex (LₙPd(Ar)X) to form a palladium hydroxide species (LₙPd(Ar)OH), which then reacts with the neutral boronic acid.[5]
Stronger bases or those that generate hydroxide ions in situ (like K₃PO₄ or Cs₂CO₃ in aqueous media) are often more effective at promoting the formation of the highly reactive boronate complex, thus increasing the reaction rate.[9][10]
Q3: What is protodeboronation and how can I minimize it with this compound?
A3: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, converting your valuable boronic acid into 3-methylbenzofuran.[3] This side reaction is a major cause of yield loss, especially with electron-rich heteroaryl boronic acids.[3][11] To minimize it:
-
Use Anhydrous Conditions: While some water is often beneficial for dissolving inorganic bases, excess water can promote hydrolysis.[12] Using a carefully controlled amount of water or switching to anhydrous conditions with a soluble organic base can be effective.
-
Choose the Right Base: Weaker bases or non-hydroxide bases like potassium fluoride (KF) can sometimes suppress protodeboronation.[7]
-
Protect the Boronic Acid: A highly effective strategy is to convert the boronic acid into a more stable derivative, such as a potassium trifluoroborate salt or a diethanolamine adduct.[13][14] These derivatives are often more resistant to protodeboronation and release the boronic acid in situ under the reaction conditions.[2][15]
Troubleshooting Guide: From Problem to Solution
Problem 1: Low to No Product Yield
You've set up your reaction with this compound, a standard palladium catalyst, and base, but after several hours, your analysis (TLC, LC-MS) shows mostly starting material.
Causality Analysis: Low yield is most often a rate problem. Either the catalytic cycle is stalled, or the reagents are degrading before they can react. The most common bottleneck is the transmetalation step. The choice and efficacy of the base are paramount.
Additive Strategy: Systematic Base Screening The effectiveness of a base is intimately linked to the solvent system and the specific substrates.[16] Inorganic bases are common, but their poor solubility in organic solvents often necessitates the use of water as a co-solvent, which can increase the risk of protodeboronation.[16] A systematic screen is the most logical approach.
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Couplings
| Base | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | 2-3 equiv., Dioxane/H₂O | Inexpensive, moderately strong, widely used.[5] | Requires water for solubility, can be less effective for challenging substrates. |
| K₃PO₄ | 2-3 equiv., Toluene or Dioxane/H₂O | Stronger base, often effective when carbonates fail.[12] | Can be hygroscopic; water content can affect reproducibility. |
| Cs₂CO₃ | 2-3 equiv., Dioxane or THF | High solubility in some organic solvents, very effective for difficult couplings.[17] | More expensive. |
| KF | 3 equiv., Dioxane | Can minimize protodeboronation, effective for base-sensitive functional groups.[7][18] | Generally provides slower reaction rates than stronger bases. |
| Organic Bases (e.g., DIPEA, Et₃N) | 3-4 equiv., Anhydrous THF or Toluene | Useful for completely anhydrous conditions and base-sensitive substrates.[5] | Often less effective at promoting transmetalation compared to inorganic bases. |
This protocol allows for the efficient identification of an optimal base for your specific coupling partners.
-
Preparation: To four separate oven-dried reaction vials equipped with stir bars, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Base Addition:
-
Vial 1: Add K₂CO₃ (2.5 equiv.).
-
Vial 2: Add K₃PO₄ (2.5 equiv.).
-
Vial 3: Add Cs₂CO₃ (2.5 equiv.).
-
Vial 4: Add KF (3.0 equiv.).
-
-
Inert Atmosphere: Seal each vial with a septum. Evacuate and backfill with argon or nitrogen three times.[13]
-
Solvent Addition: To each vial, add the same degassed solvent system via syringe (e.g., Dioxane/H₂O 10:1, 0.2 M concentration relative to the aryl halide).[13][16]
-
Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate at 90-100 °C.
-
Monitoring: After 2, 6, and 12 hours, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion rate. This will clearly indicate which base provides the fastest and most complete reaction.
Problem 2: Significant Formation of 3-Methylbenzofuran (Protodeboronation Byproduct)
You observe a good yield, but a significant portion of your boronic acid has been converted to the undesired protodeboronated product, 3-methylbenzofuran, complicating purification and wasting reagent.
Causality Analysis: As a 2-substituted heteroaryl boronic acid, your substrate is inherently prone to protodeboronation.[3] This is exacerbated by prolonged heating, high water concentration, and certain pH conditions. The most robust solution is often not to change the coupling conditions, but to change the boron reagent itself.
Additive Strategy: In-Situ Protection via Trifluoroborate Salt Formation Potassium heteroaryltrifluoroborates (R-BF₃K) are crystalline, air- and moisture-stable solids that are much more resistant to protodeboronation than their boronic acid counterparts.[15] They serve as excellent coupling partners, slowly hydrolyzing under the reaction conditions to release the active boronic acid.[12]
-
Dissolution: In a polyethylene or Teflon vial, dissolve this compound (1.0 equiv.) in methanol (4 M).
-
KHF₂ Addition: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv.).
-
Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution over 1-2 hours.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing & Drying: Wash the solid sequentially with cold water, cold methanol, and finally diethyl ether. Dry the product under high vacuum.
-
Usage: The resulting R-BF₃K salt can be used directly in your Suzuki-Miyaura reaction, typically with 1.5 equivalents, using a base like Na₂CO₃ or K₃PO₄.[2][15]
Visualizing the Process: Key Mechanisms and Workflows
Understanding the underlying processes is key to rational optimization. The following diagrams illustrate the core catalytic cycle, the critical role of the base, and a logical workflow for troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key base activation step.
Caption: A logical workflow for troubleshooting difficult Suzuki-Miyaura couplings.
References
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2018). PMC - NIH.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). PMC - NIH.
- Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-boronobenzoate. Benchchem.
- What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). NIH.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Failed suzuki coupling, any suggenstions? (2024). Reddit.
- Suzuki Coupling. Organic Chemistry Portal.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Methods for Purifying Boronic Esters
Welcome to the technical support center for the purification of boronic esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. Here, we address common issues through a troubleshooting guide and a frequently asked questions (FAQ) section, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you might encounter during the column chromatography of boronic esters.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Q: I'm running a silica gel column, but my boronic ester isn't eluting, or the recovery is extremely low. My TLC plate shows the spot either staying at the baseline or streaking significantly. What's happening?
A: This is a classic and frequent problem when purifying boronic esters. The issue stems from the interaction between the Lewis acidic boron atom of your ester and the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong adsorption can lead to irreversible binding and significant product loss.[1][2][3] Furthermore, the inherent acidity of silica gel can catalyze the hydrolysis of the boronic ester back to the more polar boronic acid, which will adhere even more strongly to the stationary phase and fail to elute with typical non-polar solvent systems.[1][4]
Solutions & Protocols:
-
Deactivate the Silica Gel: You can mitigate the acidity of the silica gel through several methods:
-
Base Treatment: A common technique is to add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N or TEA), to your mobile phase (typically 1-3%).[5][6] This base will neutralize the acidic silanol groups, reducing their interaction with your boronic ester.
-
Boric Acid Impregnation: Counterintuitively, treating the silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters, leading to much-improved recovery.[3][7][8] This method is thought to reduce the Lewis basicity of the silica surface.[8]
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switching your stationary phase is the most robust solution.
-
Neutral Alumina: For many boronic esters, particularly less polar ones, neutral alumina is an excellent alternative to silica gel.[9][10][11] It lacks the strong acidity of silica that often causes degradation.
-
Florisil®: This is a magnesium silicate adsorbent that is generally considered a mild and neutral medium, which can be effective for the purification of sensitive compounds.[10][12]
-
-
Minimize Contact Time: If you must use silica, a "plug" or short, wide column for flash chromatography can minimize the residence time of the compound on the stationary phase, thereby reducing the opportunity for decomposition or irreversible adsorption.[5][13]
Issue 2: Product Decomposition or Hydrolysis During Purification
Q: My post-column NMR analysis shows the presence of the corresponding boronic acid in my supposedly pure boronic ester fraction. How can I prevent this hydrolysis?
A: Boronic esters, especially pinacol esters (Bpin), are susceptible to hydrolysis.[1][8] This can be triggered by residual water in your solvents, the acidic nature of the silica gel, or even exposure to atmospheric moisture during a long purification run.[1]
Solutions & Protocols:
-
Ensure Anhydrous Conditions: This is paramount.
-
Use freshly distilled and dried solvents for your mobile phase.
-
Dry your crude sample thoroughly before loading it onto the column. If possible, co-evaporate with an anhydrous solvent like toluene to remove azeotropically any residual water.
-
If your compound is particularly sensitive, consider running the column under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
Modify the Stationary Phase: As detailed in Issue 1, deactivating the silica gel with triethylamine or boric acid, or switching to a non-acidic stationary phase like neutral alumina, will significantly reduce on-column hydrolysis.[5][7][8][9]
-
Derivatization to a More Stable Form: For particularly stubborn cases, consider converting the boronic ester to a more robust derivative before purification.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to a wide range of reaction conditions, including silica gel chromatography, and can be easily deprotected later.[13][14][15]
-
BF₃K Salts: Potassium trifluoroborate salts (R-BF₃K) can be prepared from boronic acids or esters and are often crystalline, highly stable solids that can be purified by recrystallization or a simple silica plug.[2][15]
-
Workflow for Selecting a Purification Strategy
The following diagram provides a decision-making framework to guide your choice of purification method based on the stability of your boronic ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. silicycle.com [silicycle.com]
- 12. Florisil<SUP>®</SUP> Inorganic Adsorbent | Sigma-Aldrich [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of (3-Methylbenzofuran-2-yl)boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, the benzofuran moiety is of particular interest due to its prevalence in biologically active natural products and pharmaceuticals.[1] This guide provides an in-depth technical comparison of the products derived from (3-Methylbenzofuran-2-yl)boronic acid, a versatile building block for the synthesis of 2-substituted 3-methylbenzofurans. We will explore its application in three pivotal transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Chan-Lam coupling for C-N bond formation, and oxidation for C-O bond formation.
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a comparative analysis against alternative synthetic strategies, and is grounded in authoritative references to ensure scientific integrity. While specific experimental data for the direct reactions of this compound is not extensively reported in the available literature, this guide will utilize established methodologies for analogous heteroarylboronic acids to provide robust, illustrative protocols and expected outcomes.
Suzuki-Miyaura Coupling: Crafting 2-Aryl-3-methylbenzofurans
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] In the context of our topic, it provides a direct route to 2-aryl-3-methylbenzofurans, a scaffold present in numerous compounds with potential pharmacological applications.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid. For heteroarylboronic acids like this compound, the electron-rich nature of the benzofuran ring can influence the reactivity and stability of the organoboron reagent.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Illustrative Experimental Protocol
The following protocol is based on established procedures for the Suzuki-Miyaura coupling of heteroarylboronic acids with aryl halides.
Reaction: this compound + 4-Bromoanisole → 2-(4-Methoxyphenyl)-3-methylbenzofuran
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add the degassed solvent mixture (toluene/ethanol/water).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-3-methylbenzofuran.
Product Characterization (Illustrative Data)
The following data for a similar compound, 2-(p-tolyl)-3-methylbenzofuran, provides an example of the expected spectral characteristics.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 2-(p-tolyl)-3-methylbenzofuran | 7.55-7.45 (m, 3H), 7.35-7.20 (m, 4H), 2.40 (s, 3H), 2.25 (s, 3H) | 155.1, 153.8, 138.2, 129.5, 128.8, 128.4, 124.2, 122.6, 120.5, 110.8, 110.2, 21.3, 9.1 | 222 [M]⁺ |
Note: The provided NMR data is for a closely related analog and serves as a representative example.
Comparison with Alternative Synthetic Methods
While the Suzuki-Miyaura coupling is a highly effective method, other strategies exist for the synthesis of 2-aryl-3-methylbenzofurans.
| Method | Description | Advantages | Disadvantages | Typical Yields |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling of this compound with an aryl halide. | High functional group tolerance, mild reaction conditions, commercially available starting materials. | Potential for boronic acid decomposition, residual palladium in the product. | Good to excellent |
| Acid-Catalyzed Cyclization of α-Aryloxy Ketones | Intramolecular cyclization of an α-aryloxy-α-arylacetone derivative. | Metal-free, can be performed in one pot from readily available phenols and α-haloketones. | Requires specific substitution patterns on the starting materials, can lead to regioisomeric mixtures. | Moderate to good |
| Sonogashira Coupling followed by Cyclization | Pd/Cu-catalyzed coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization. | Convergent synthesis, allows for diverse substitution patterns. | Requires a two-step process, may require harsh conditions for cyclization. | Good |
Chan-Lam Coupling: Forging C-N Bonds for 2-Amino-3-methylbenzofurans
The Chan-Lam coupling reaction offers a complementary approach to the well-known Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[3] This copper-catalyzed reaction couples a boronic acid with an amine, providing a direct route to N-aryl or N-heteroaryl compounds. In our case, it enables the synthesis of 2-amino-3-methylbenzofuran derivatives. A key advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, sometimes even open to the air.[4]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(II)-aryl species, which then coordinates with the amine. A subsequent reductive elimination from a transient copper(III) intermediate furnishes the C-N coupled product and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.
Caption: A plausible catalytic cycle for the Chan-Lam N-arylation reaction.
Illustrative Experimental Protocol
The following is a general procedure for the Chan-Lam coupling of a heteroarylboronic acid with an amine.
Reaction: this compound + Aniline → N-Phenyl-3-methylbenzofuran-2-amine
Materials:
-
This compound (1.5 equiv)
-
Aniline (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv, or catalytic amount with an oxidant)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add this compound, copper(II) acetate, and activated 4 Å molecular sieves.
-
Add dichloromethane, followed by aniline and pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-3-methylbenzofuran-2-amine.
Product Characterization (Illustrative Data)
Characterization data for a representative 2-aminobenzofuran derivative is provided below for reference.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| N-Benzyl-3-methylbenzofuran-2-amine | 7.50-7.20 (m, 9H), 6.50 (s, 1H), 4.50 (s, 2H), 2.20 (s, 3H), 4.0 (br s, 1H, NH) | 155.0, 148.5, 139.0, 130.0, 128.8, 128.6, 127.5, 127.2, 123.8, 122.0, 119.5, 110.5, 48.0, 9.0 | 237 [M]⁺ |
Note: The provided NMR data is for a closely related analog and serves as a representative example.
Comparison with Alternative Synthetic Methods
The Chan-Lam coupling provides a valuable alternative to other C-N bond-forming reactions.
| Method | Description | Advantages | Disadvantages | Typical Yields |
| Chan-Lam Coupling | Cu-catalyzed coupling of this compound with an amine. | Mild reaction conditions, often air-tolerant, complementary to Pd-catalyzed methods. | Can require stoichiometric copper, sometimes longer reaction times. | Moderate to good |
| Buchwald-Hartwig Amination [5] | Pd-catalyzed coupling of a 2-halo-3-methylbenzofuran with an amine. | Broad substrate scope, high yields, well-established. | Requires synthesis of the halo-benzofuran precursor, potential for catalyst deactivation. | Good to excellent |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a 2-halo-3-methylbenzofuran with an amine, often requiring an electron-withdrawing group on the benzofuran ring. | Metal-free. | Limited to activated substrates, often requires harsh conditions (high temperature, strong base). | Variable |
Oxidation: Accessing 3-Methylbenzofuran-2-ol
The oxidation of arylboronic acids to the corresponding phenols is a synthetically useful transformation. This reaction provides a straightforward method to introduce a hydroxyl group onto an aromatic ring at the position of the boronic acid moiety. For this compound, this reaction yields the valuable intermediate, 3-methylbenzofuran-2-ol.
Mechanistic Considerations
The oxidation of arylboronic acids can be achieved with various oxidizing agents. A common mechanism involves the formation of a boronate ester with the oxidant, followed by an intramolecular 1,2-migration of the aryl group from boron to oxygen. Subsequent hydrolysis then liberates the phenol.
Caption: A simplified mechanism for the oxidation of an arylboronic acid to a phenol.
Illustrative Experimental Protocol
The following protocol is a general method for the oxidation of an arylboronic acid using Oxone.
Reaction: this compound → 3-Methylbenzofuran-2-ol
Materials:
-
This compound (1.0 equiv)
-
Oxone (potassium peroxymonosulfate, 2.0 equiv)
-
Acetone/Water (1:1 mixture)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound in a 1:1 mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Oxone in water to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-methylbenzofuran-2-ol.
Product Characterization (Illustrative Data)
The expected characterization data for 3-methylbenzofuran-2-ol is presented below, based on spectroscopic principles.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 3-Methylbenzofuran-2-ol | 7.4-7.1 (m, 4H), 5.5 (br s, 1H, OH), 2.2 (s, 3H) | 158.0, 148.0, 129.0, 124.0, 122.5, 120.0, 111.0, 105.0, 8.5 | 148 [M]⁺ |
Note: This data is predicted based on the structure and serves as a representative example.
Comparison with Alternative Synthetic Methods
The oxidation of the corresponding boronic acid is a convenient route to 3-methylbenzofuran-2-ol, but other methods are also available.
| Method | Description | Advantages | Disadvantages | Typical Yields |
| Oxidation of Boronic Acid | Oxidation of this compound with an oxidizing agent like Oxone or H₂O₂. | Mild conditions, direct conversion from the boronic acid. | Requires the synthesis of the boronic acid precursor. | Good to excellent |
| Hydrolysis of 2-Halo-3-methylbenzofuran | Hydrolysis of a 2-bromo or 2-chloro-3-methylbenzofuran under basic or acidic conditions. | Can be performed on a readily available halo-benzofuran. | May require harsh conditions (high temperature, strong acid/base), which could be incompatible with other functional groups. | Moderate to good |
| Cyclization of a Phenoxyacetic Acid Derivative | Intramolecular cyclization of a derivative of 2-(o-formylphenoxy)propanoic acid. | Can be a one-pot process from simple starting materials. | May lead to side products, and the synthesis of the precursor can be multi-step. | Variable |
Conclusion
This compound stands out as a highly versatile and valuable reagent for the synthesis of a range of 2-substituted 3-methylbenzofurans. The Suzuki-Miyaura coupling provides an efficient and functional group tolerant route to 2-aryl derivatives. The Chan-Lam coupling offers a complementary and often milder method for the synthesis of 2-amino analogs. Finally, simple oxidation furnishes the corresponding 2-hydroxy compound.
The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. By understanding the mechanistic underpinnings and comparative advantages of each method, researchers can make informed decisions to optimize their synthetic routes. This guide serves as a foundational resource for harnessing the full potential of this compound in the pursuit of novel and complex molecular architectures.
References
-
Chen, Q., Jiang, P., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2485. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). National Institutes of Health. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]
-
Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Benzofuran-2-yl(p-tolyl)methanone. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]
-
One-pot synthesis of 2-amino-3-arylbenzofurans. (2020). ResearchGate. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). National Institutes of Health. [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
(3-Methylbenzofuran-2-yl)boronic acid versus Organostannanes in Cross-Coupling: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzofuran scaffold is a privileged motif, integral to the structure of numerous biologically active compounds. Its synthesis is a key focus of research, with palladium-catalyzed cross-coupling reactions being the most versatile tools for its construction. The choice of the organometallic reagent is a critical determinant of a reaction's success, influencing yield, purity, scalability, and environmental impact. This guide provides an in-depth comparison of two prominent classes of reagents for introducing the (3-methylbenzofuran-2-yl) moiety: boronic acids for Suzuki-Miyaura coupling, and organostannanes for Stille coupling.
The Ascendancy of Boronic Acids: A Convergence of Efficiency and Safety
(3-Methylbenzofuran-2-yl)boronic acid has become a reagent of choice for many chemists. The Suzuki-Miyaura coupling is known for its mild reaction conditions, broad functional group tolerance, and favorable toxicological profile.[1]
Boronic acids are generally crystalline, air- and moisture-stable solids, simplifying handling and storage.[2] The inorganic byproducts of the Suzuki coupling, primarily borate salts, are typically water-soluble and easily removed, which simplifies purification and is a significant advantage in process chemistry.
However, some boronic acids, especially certain 2-heterocyclic derivatives, can be unstable, limiting their storage and cross-coupling efficiency.[3][4] This instability can be due to processes like protodeboronation, oxidation, and/or polymerization.[3][4] To address this, more stable surrogates like MIDA boronates have been developed, which allow for the slow release of the boronic acid in situ.[3][5]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Enduring Utility of Organostannanes: High Performance with a Health and Safety Caveat
Organostannanes, such as (3-methylbenzofuran-2-yl)tributylstannane, have a long history in cross-coupling chemistry. The Stille coupling is valued for its inertness to a wide variety of functional groups and its insensitivity to moisture.[1][8]
The primary drawback of organostannanes is their high toxicity and the difficulty in removing tin-containing byproducts.[1][9] Organotin compounds are known to be harmful, and their residues can be challenging to separate from the desired product, a major concern in the synthesis of active pharmaceutical ingredients (APIs).[10][11] The stoichiometric tin waste also poses a significant environmental burden.[12]
Mechanistic Overview: The Stille Catalytic Cycle
The Stille coupling follows a catalytic cycle similar to the Suzuki reaction, with the key difference being the transmetalation step, which involves the transfer of the organic group from the tin reagent to the palladium center.[13]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Head-to-Head Comparison: Performance Metrics
| Feature | This compound (Suzuki) | (3-Methylbenzofuran-2-yl)organostannane (Stille) |
| Toxicity | Low.[14] | High (Organotin compounds are toxic).[9][14] |
| Byproduct Removal | Easy (Water-soluble borates).[1] | Difficult (Often requires special workup or chromatography).[1][15] |
| Stability | Can be prone to decomposition.[2][3] | Generally stable to air and moisture.[1][13] |
| Functional Group Tolerance | Very good, but can be sensitive to strong bases.[14][15] | Excellent.[14][16] |
| Reaction Conditions | Mild, requires a base.[6] | Mild, often base-free.[16] |
| Environmental Impact | More environmentally benign.[1] | Generates toxic tin waste.[12] |
Experimental Protocols: A Practical Guide
The following are representative protocols for the cross-coupling of (3-methylbenzofuran-2-yl) reagents with a generic aryl bromide.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).[17]
-
Solvent Addition and Degassing: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes. Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.[17][18]
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress using TLC or LC-MS.[17]
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Add a brine solution and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[17]
Stille Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), (3-methylbenzofuran-2-yl)tributylstannane (1.1 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like XPhos).[19]
-
Solvent and Additive Addition: Evacuate and backfill the flask with an inert gas. Add a degassed anhydrous solvent (e.g., t-BuOH) and any necessary additives (e.g., CsF).[19]
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (e.g., 110 °C) and monitor its progress.[19]
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Purification can be challenging due to organotin byproducts and may require specific workup procedures, such as a fluoride wash, followed by flash chromatography.[1]
Decision-Making Framework: Choosing the Right Reagent
The choice between a boronic acid and an organostannane should be guided by the specific needs of the synthesis.
Caption: Decision-making workflow for reagent selection in cross-coupling reactions.
Conclusion and Future Outlook
For most applications in drug discovery and development, this compound is the preferred reagent. Its advantages in safety, ease of purification, and environmental friendliness are significant.[1] The Suzuki-Miyaura coupling is a robust and well-understood method that aligns with the principles of green chemistry.
While the Stille coupling remains a valuable tool, especially for substrates with base-sensitive functional groups, its use should be carefully considered due to the toxicity of organotin reagents and the challenges in their removal.[1][20]
The development of alternative organometallic reagents continues to expand the synthetic chemist's options. However, the convenience and safety of boronic acids will likely ensure their continued prominence in the synthesis of complex molecules for pharmaceutical applications.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(14), 5049–5051. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Burke, S. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(14), 5049–5051. Retrieved from [Link]
-
Butenschön, H., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16365–16371. Retrieved from [Link]
-
ResearchGate. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. Retrieved from [Link]
-
Andrade, C. K. Z., et al. (2021). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Molecules, 26(16), 4966. Retrieved from [Link]
-
CONICET. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(31), 5854–5857. Retrieved from [Link]
-
ResearchGate. (n.d.). Stille coupling reactions with organostannanes. Retrieved from [Link]
-
Graceli, J. B., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Endocrinology, 9, 256. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A catalyst system for the Stille cross-coupling reactions of aryl mesylates and tosylates. Chemical Science, 1(1), 113–117. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms. Retrieved from [Link]
-
Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(35), 12056–12066. Retrieved from [Link]
- Google Patents. (n.d.). US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]
-
Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Retrieved from [Link]
-
CONICET. (2000). Transmetallations between aryltrialkyltins and borane: synthesis of arylboronic acids and organotin hydrides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.fr [fishersci.fr]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. scispace.com [scispace.com]
- 20. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Benzofuran Boronic Acid Coupling
An Objective Comparison of Catalytic Efficacy for the Synthesis of 2-Arylbenzofurans
The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules with applications ranging from anticancer to antimicrobial agents.[1] The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging the critical carbon-carbon bond that defines these compounds, lauded for its mild conditions and broad functional group tolerance.[1][2] However, the success of this transformation is critically dependent on the selection of the palladium catalyst system.
This guide provides an in-depth comparison of various palladium catalysts for the coupling of benzofuran boronic acids and their derivatives. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind catalyst selection, present comparative experimental data, and offer field-proven methodologies to empower researchers in drug development and organic synthesis to make informed, effective decisions at the bench.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To effectively compare catalysts, one must first understand their role within the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4][5]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[5][6]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4][5]
The choice of palladium source, ligand, and base directly influences the efficiency of each of these steps.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Efficacy Comparison: A Data-Driven Analysis of Catalyst Systems
The "catalyst" is more accurately a "catalyst system" comprising a palladium source (precatalyst), a ligand, a base, and a solvent. Each component plays a pivotal role in the reaction's outcome.
The Palladium Source: From Simple Salts to Advanced Precatalysts
-
Simple Palladium Salts (e.g., Pd(OAc)₂, PdCl₂): These are common, cost-effective Pd(II) sources. They are not catalytically active themselves and must be reduced in situ to the active Pd(0) state.[7] While effective in many cases, their use can sometimes lead to the formation of palladium black or less defined active species, potentially lowering efficiency.[2]
-
Stable Pd(0) Complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These complexes, such as Tetrakis(triphenylphosphine)palladium(0), provide a direct source of the active Pd(0) catalyst.[5] They are often used in combination with an additional ligand of choice.[8]
-
Modern Precatalysts (e.g., PEPPSI™-type): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are air- and water-stable Pd(II) complexes, often featuring N-heterocyclic carbene (NHC) ligands.[9] They offer high activity and are designed for reliable and convenient use.[3]
The Ligand: The Key to Modulating Reactivity
The ligand is arguably the most critical component for achieving high catalytic efficiency. It stabilizes the palladium center, prevents the formation of inactive palladium nanoparticles, and its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination.[10][11][12]
-
Triphenylphosphine (PPh₃): The classical phosphine ligand. It is versatile but can be suboptimal for challenging couplings, such as those involving sterically hindered substrates or unreactive aryl chlorides.[13]
-
Bulky, Electron-Rich Biarylphosphines (e.g., RuPhos, XPhos, SPhos): The development of these ligands by groups like Buchwald and Fu revolutionized palladium catalysis.[8][11] Their large steric bulk promotes the formation of a monoligated, highly reactive L-Pd(0) species, which accelerates the oxidative addition step.[12] Their electron-donating nature also facilitates this key step. These are often the ligands of choice for high-yield couplings.
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable bonds with palladium.[9][12] This stability translates into robust catalysts that can have very high turnover numbers and are resistant to degradation.
Comparative Experimental Data
The following table summarizes results from various studies on the Suzuki-Miyaura coupling to form 2-arylbenzofurans, showcasing the impact of different catalyst systems.
| Entry | Benzofuran Substrate | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | EtOH/H₂O | 80 | 61 | [2] |
| 2 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | PdCl₂ (3) | - | K₂CO₃ | EtOH/H₂O | 80 | 55 | [2] |
| 3 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Novel Pd(II) Complex (3) | - | K₂CO₃ | EtOH/H₂O | 80 | 91 | [2] |
| 4 | Potassium Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | n-Butanol | 100 | 92 | [1][14] |
| 5 | Potassium Benzofuran-2-yltrifluoroborate | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | n-Butanol | 100 | 85 | [1][14] |
| 6 | Potassium Benzofuran-2-yltrifluoroborate | 2-Bromotoluene | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | n-Butanol | 100 | 81 | [1][14] |
| 7 | Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 89 | [13] |
Analysis of Results: The data clearly illustrates the pivotal role of the catalyst system.
-
Entries 1 & 2 vs. 3: Simple, ligandless palladium salts like Pd(OAc)₂ and PdCl₂ provide only moderate yields.[2] The use of a more sophisticated, pre-formed Pd(II) complex (Entry 3) dramatically improves the yield to 91%, demonstrating that the ligand environment around the metal is crucial.[2]
-
Entries 4-6: The combination of a simple Pd(II) source (Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand (RuPhos) proves highly effective, even for challenging substrates like an aryl chloride (4-chlorobenzonitrile, Entry 4), achieving a 92% yield.[1][14] This system also shows high efficacy with both electron-withdrawing (NO₂) and sterically hindered (o-tolyl) substrates.[1][14]
-
Entry 7: The classic Pd(PPh₃)₄ catalyst remains a robust choice, delivering a high yield (89%) under appropriate conditions.[13] This highlights its utility, though modern ligands often provide greater scope and efficiency for more difficult transformations.
Recommended Experimental Protocol
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of a benzofuran derivative with an aryl boronic acid, based on highly successful methodologies reported in the literature.[1][2][14]
Reagents and Setup
-
Reactants: Aryl Halide (1.0 equiv), Benzofuran Boronic Acid or derivative (1.1-1.5 equiv).
-
Catalyst System: Pd(OAc)₂ (1-3 mol%), RuPhos (2-6 mol%) OR Pd(PPh₃)₄ (3-5 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Solvent: Degassed 1,4-Dioxane/Water (4:1) or EtOH/Water (1:1).
-
Apparatus: Schlenk flask or reaction vial with a magnetic stir bar, condenser, and an inert gas (Argon or Nitrogen) line.
Caption: Experimental workflow for the synthesis of 2-arylbenzofurans.
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the benzofuran boronic acid derivative (e.g., potassium benzofuran-2-yltrifluoroborate, 1.05 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 1-3 mol%), and the ligand (e.g., RuPhos, 2-6 mol%).[1]
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas like argon. Repeat this cycle three times to ensure all oxygen is removed.[1][15]
-
Solvent Addition: Add the degassed solvent mixture (e.g., ethanol) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[14]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).[1][14]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.[1]
-
Extraction and Drying: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[1][14]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-arylbenzofuran product.
Conclusion
The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of medicinally relevant 2-arylbenzofurans. While a variety of palladium catalysts can effect this transformation, experimental evidence conclusively shows that catalyst systems employing bulky, electron-rich phosphine ligands, such as RuPhos, in conjunction with a simple Pd(II) salt, offer superior performance in terms of yield and substrate scope.[1][14] Classic catalysts like Pd(PPh₃)₄ remain effective, but the enhanced reactivity afforded by modern ligands is often necessary to overcome challenging substrates, such as aryl chlorides or sterically demanding partners.[13] For researchers and drug development professionals, understanding the mechanistic roles of the catalyst components is key to troubleshooting and optimizing this powerful synthetic tool, ultimately accelerating the discovery of new therapeutic agents.
References
- Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Benzofurylboronic Acid. BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
- Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. IONiC / VIPEr.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. [No Source Found].
- Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. NIH.
- Synthesis of Biaryls via Palladium‐Catalyzed Cross‐Coupling: 2‐Methyl‐4′‐Nitrobiphenyl. [No Source Found].
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. [No Source Found].
- A Comparative Review of Palladium-Catalyzed C-C Bond Formation on the Benzofuran Scaffold. BenchChem.
- Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.
- Advances in C-C Coupling Reactions Catalyzed by Homogeneous Phosphine Free Palladium Catalysts.
- Palladium Catalysts for Cross-Coupling Reaction.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. OUCI.
- Recent Advances of Pd/C-C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 9. ionicviper.org [ionicviper.org]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pjps.pk [pjps.pk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Kinetic Nuances of Suzuki Reactions with (3-Methylbenzofuran-2-yl)boronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3] Its ability to form carbon-carbon bonds with high functional group tolerance has made it a cornerstone of modern organic synthesis.[1][4] However, the efficiency and kinetics of this reaction are highly dependent on the specific substrates employed. This guide provides an in-depth comparison of the kinetic performance of Suzuki reactions involving (3-Methylbenzofuran-2-yl)boronic acid, a heteroaryl boronic acid that presents unique challenges and opportunities. We will delve into the mechanistic underpinnings that govern its reactivity and provide field-proven experimental protocols to empower your research.
The Challenge of Heteroaryl Boronic Acids: A Kinetic Perspective
Heteroaromatic moieties are prevalent in biologically active compounds, making heteroaryl boronic acids critical building blocks in pharmaceutical and agrochemical research.[1] However, their behavior in Suzuki-Miyaura couplings can be unpredictable.[1] The kinetic profile of reactions involving heteroaryl boronic acids like this compound is influenced by a delicate balance of electronic effects, steric hindrance, and stability.
Key factors that influence the reactivity of heteroaryl boronic acids include:
-
Electronic Nature of the Heterocycle: The electron richness or deficiency of the heteroaryl ring significantly impacts the transmetalation step of the catalytic cycle.[1] While π-rich heterocycles like furan are generally more reactive, they can also be more prone to decomposition.[1]
-
Catalyst Inhibition: Lewis basic nitrogen or oxygen atoms within the heteroaryl ring can coordinate to the palladium catalyst, leading to its deactivation and a decrease in reaction rate.[1][5]
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved, leading to the formation of the corresponding arene and a reduction in the yield of the desired cross-coupled product.[1][5][6]
The this compound, with its furan ring and a methyl group at the 3-position, presents a case of a π-rich heterocycle with potential steric hindrance near the reactive site. Understanding these characteristics is crucial for optimizing reaction conditions and achieving desirable kinetic outcomes.
Comparative Kinetic Performance: A Data-Driven Analysis
| Catalyst/Ligand System | Key Characteristics | Expected Relative Rate with this compound | Rationale |
| Pd(PPh₃)₄ | Traditional, general-purpose catalyst. | Moderate | Effective for many Suzuki couplings, but may be less efficient with sterically hindered substrates. |
| Pd(OAc)₂ / SPhos | Bulky phosphine ligand. | High | SPhos is known to promote the coupling of sterically demanding substrates and can minimize protodeboronation.[6] |
| Pd-NHC Complexes | N-Heterocyclic Carbene (NHC) ligands. | High to Very High | NHC ligands often exhibit high stability and activity, particularly with challenging substrates, due to their strong σ-donating properties.[7] |
| [Pd(κ²N,C-C₆H₄CH₂NMe₂)(PCy₃)] | Palladacycle with a bulky phosphine ligand. | High | Palladacycles can act as highly active catalyst precursors, especially when paired with electron-rich and bulky phosphine ligands like PCy₃.[8] |
Note: The relative reaction rates are estimations and should be experimentally verified for specific applications.
The Suzuki-Miyaura Catalytic Cycle: A Visual Explanation
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is fundamental to interpreting kinetic data and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data for the Suzuki-Miyaura reaction with this compound, a well-defined experimental protocol is essential. The following methodologies describe how to monitor the reaction progress and determine key kinetic parameters.
General Workflow for Kinetic Analysis
Caption: General workflow for kinetic analysis of Suzuki-Miyaura reactions.
Detailed Step-by-Step Methodology (Offline Analysis via HPLC)
-
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
HPLC grade solvents
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a reaction vial equipped with a magnetic stir bar.
-
Add the this compound, aryl halide, base, and internal standard.
-
Seal the vial with a Teflon-lined cap.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction Monitoring:
-
Place the reaction vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing the quenching solution and ethyl acetate.
-
-
Sample Preparation and Analysis:
-
Vortex the quenched sample and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample with an appropriate solvent (e.g., acetonitrile) for HPLC analysis.
-
Analyze the samples by HPLC to determine the concentration of reactants and products relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
-
Conclusion
While this compound presents the typical challenges of a heteroaryl boronic acid, a systematic kinetic analysis can unveil the optimal conditions for its successful implementation in Suzuki-Miyaura cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and solvent system, and by employing rigorous kinetic monitoring, researchers can unlock the full synthetic potential of this valuable building block. The methodologies and comparative insights provided in this guide serve as a robust starting point for your investigations, enabling you to accelerate your research and development efforts.
References
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the Suzuki-Miyaura reaction. Chemistry, 17, 2492.
-
Buchwald, S. L., & Martin, R. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 135(34), 12548–12551. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies of the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Denmark, S. E. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]
-
Dreher, S. D., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 8(11), 10766–10770. [Link]
-
Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180–5183. [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
-
Wallace, D. J., & Chen, C. Y. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Tetrahedron Letters, 50(26), 3054-3057. [Link]
-
Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Lennox, A. J. J. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
-
Albisson, D. A., Bedford, R. B., & Scully, P. N. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 20(23), 4987–4990. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]
-
ResearchGate. (n.d.). Reaction kinetics of a water-soluble palladium–β-cyclodextrin catalyst for a Suzuki–Miyaura cross-coupling in continuous flow. ResearchGate. [Link]
-
Dykstra, R. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. [PDF] Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. | Semantic Scholar [semanticscholar.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide for the Synthetic Chemist: Navigating the Landscape of Boronic Acids, Boronic Esters, and Trifluoroborates
In the world of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, organoboron reagents are indispensable tools. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has revolutionized the way chemists construct carbon-carbon bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. At the heart of this powerful transformation lies the organoboron coupling partner. However, the choice of which organoboron species to employ—the traditional boronic acid, the more robust boronic ester, or the increasingly popular trifluoroborate salt—can significantly impact the success, efficiency, and reproducibility of a synthetic route.
This guide provides a comprehensive comparison of these three key classes of organoboron reagents. We will delve into the nuances of their stability, reactivity, and handling, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Stability-Reactivity Trade-Off: A Central Theme
The selection of an organoboron reagent often boils down to a fundamental trade-off between reactivity and stability. Boronic acids, while often highly reactive, are notoriously prone to decomposition, whereas boronic esters and trifluoroborates offer enhanced stability at the potential cost of attenuated reactivity. Understanding the underlying chemical principles governing this trade-off is crucial for optimizing reaction outcomes.
Boronic Acids: The Reactive Workhorse with a Caveat
Boronic acids have long been the go-to organoboron reagent in Suzuki-Miyaura couplings. Their high reactivity stems from the Lewis acidic nature of the tricoordinate boron atom, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity is also their Achilles' heel.
Decomposition Pathways: The vacant p-orbital on the boron atom makes boronic acids susceptible to several decomposition pathways, most notably:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, often water, leading to the formation of the corresponding arene and boric acid.[2] This process can be accelerated by heat and basic conditions, the very conditions often employed in cross-coupling reactions.[3]
-
Oxidation: The carbon-boron bond can be sensitive to oxidation, particularly in the presence of reactive oxygen species.[4]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[5] This equilibrium can complicate accurate stoichiometry in reactions.
The inherent instability of many boronic acids, especially heteroaryl, vinyl, and cyclopropyl derivatives, can lead to low yields, poor reproducibility, and difficulties in purification and long-term storage.[6][7]
Boronic Esters: A Step Towards Stability
To circumvent the stability issues of boronic acids, chemists have turned to boronic esters, with pinacol esters being the most common. By converting the dihydroxyboryl group into a cyclic ester, the vacant p-orbital of the boron atom is shielded, rendering the compound less susceptible to decomposition.[8]
Advantages:
-
Enhanced Stability: Boronic esters are generally crystalline solids that are more stable to air and moisture than their corresponding boronic acids, allowing for easier handling, purification by chromatography, and extended storage.[1][8]
-
Improved Handling: Their solid nature and reduced polarity compared to boronic acids make them more convenient to weigh and dispense.[9]
Reactivity Considerations: The increased stability of boronic esters often translates to lower reactivity compared to the parent boronic acids.[1] It is widely believed that under the aqueous basic conditions of many Suzuki-Miyaura reactions, the boronic ester undergoes in-situ hydrolysis to release the more reactive boronic acid.[1] However, direct transmetalation from the boronic ester is also a plausible pathway.[10]
Trifluoroborates: The Benchmark for Stability and Controlled Reactivity
Potassium organotrifluoroborates have emerged as a superior class of organoboron reagents, offering exceptional stability without significantly compromising reactivity. In these salts, the boron atom is tetracoordinate, forming a stable anionic complex with three fluorine atoms.[5]
Key Advantages:
-
Exceptional Stability: Trifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[5] This high stability allows them to be stored indefinitely at room temperature and carried through multi-step syntheses where boronic acids or esters might require protection and deprotection steps.[5]
-
"Slow Release" of the Active Species: A key factor in the superior performance of trifluoroborates is the in-situ slow release of the corresponding boronic acid under basic conditions.[5] This controlled release maintains a low concentration of the reactive boronic acid in the reaction mixture, minimizing side reactions such as homocoupling and protodeboronation.[5]
-
Ease of Preparation: Trifluoroborates are readily prepared from the corresponding boronic acids or esters by treatment with potassium hydrogen fluoride (KHF₂).[5]
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Overview
While reaction conditions are optimized for each specific transformation, comparative studies highlight the general performance trends of these three organoboron reagents.
| Organoboron Reagent | Stability | Reactivity | Handling | Common Issues |
| Boronic Acid | Low | High | Can be challenging | Protodeboronation, oxidation, boroxine formation, difficult to purify.[2][3][5] |
| Boronic Ester (Pinacol) | Moderate to High | Moderate | Generally straightforward | May require harsher conditions or longer reaction times.[1] |
| Trifluoroborate (K salt) | Very High | High (via slow release) | Straightforward | Requires activation by a base to release the boronic acid.[5] |
Table 1: Qualitative Comparison of Organoboron Reagents.
The following table presents a summary of yields from various studies to illustrate the relative performance in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct head-to-head comparisons in a single study across a wide range of substrates are not always available, and reaction conditions are optimized for each reagent.
| Coupling Partners | Boronic Acid Yield (%) | Boronic Ester (Pinacol) Yield (%) | Trifluoroborate Yield (%) | Reference |
| 4-Chlorobenzonitrile + 2-Thiopheneboron | 37 (as boronic acid) | N/A | 94 (from MIDA boronate) | [6] |
| 4-Bromoanisole + 2-Pyridylboron | Low/Decomposition | N/A | 74 (as lithium triisopropylboronate) | [11] |
| 2-Bromopyridine + Phenylboron | Good | Good | Good | [5] |
| 4-Bromobenzonitrile + Furan-2-ylboron | N/A | N/A | Good to Excellent |
Table 2: Representative Yields in Suzuki-Miyaura Coupling.
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step methodologies for a Suzuki-Miyaura coupling reaction, highlighting the key differences when using a boronic acid, a boronic ester, or a trifluoroborate.
General Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using a Boronic Acid
This protocol is adapted for the coupling of an aryl bromide with a phenylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., argon), add a suitable solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).
-
Degassing: Sparge the mixture with argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the reaction mixture under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Using a Boronic Ester (Pinacol Ester)
This protocol describes the coupling of an aryl chloride with a boronic ester.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the aryl chloride (1.0 equiv), the boronic pinacol ester (1.5 equiv), and a strong base like potassium phosphate (3.0 equiv).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add an anhydrous solvent such as 1,4-dioxane.
-
Reaction: Seal the vial and heat the reaction mixture to a higher temperature (e.g., 100-120 °C) for several hours or overnight.
-
Workup and Purification: Follow a similar workup and purification procedure as described for boronic acids.
Protocol 3: Using a Potassium Organotrifluoroborate
This protocol details the coupling of an aryl chloride with a potassium alkyltrifluoroborate.[2]
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).[2]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.[2]
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL).[2]
-
Degassing: Stir the mixture and sparge with argon for 15 minutes.[2]
-
Catalyst Addition: In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %) and add this mixture to the reaction tube under a positive pressure of argon.[2]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.[2]
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS, followed by a standard aqueous workup and purification.[2]
The Underpinning Mechanism: A Look at the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple. Understanding the key steps, particularly the activation of the organoboron reagent and the subsequent transmetalation, is essential for troubleshooting and optimizing reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The critical transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. For boronic acids, this is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[12] For trifluoroborates, the base is also required to hydrolyze the stable trifluoroborate to the active boronic acid or boronate species in situ.[13][14]
Practical Considerations: Storage and Handling
Proper storage and handling of organoboron reagents are critical for ensuring their longevity and performance.
-
Boronic Acids: Due to their instability, boronic acids should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. For particularly unstable derivatives, long-term storage at low temperatures (-20 °C) is recommended. Avoid frequent opening of the container to minimize exposure to air and moisture.[9][15]
-
Boronic Esters: While more stable than boronic acids, boronic esters should still be stored in well-sealed containers in a cool and dry environment to prevent hydrolysis.[9][15]
-
Trifluoroborates: Potassium organotrifluoroborates are exceptionally stable and can be stored at room temperature in sealed containers without special precautions.[5]
Conclusion: Making the Right Choice for Your Synthesis
The choice between boronic acids, boronic esters, and trifluoroborates is a nuanced decision that depends on the specific requirements of the synthesis.
-
For rapid, small-scale syntheses with relatively stable organoboron partners, boronic acids may offer a cost-effective and highly reactive option.
-
For multi-step syntheses, library synthesis, or when working with known unstable boronic acid derivatives, the enhanced stability and handling of boronic esters, particularly pinacol esters, make them a more reliable choice.
-
For challenging couplings, or when maximum stability and controlled reactivity are paramount, potassium organotrifluoroborates represent the state-of-the-art, offering a robust and often high-yielding alternative.
By understanding the inherent properties of each class of organoboron reagent and leveraging the extensive literature on their application, researchers can confidently select the optimal building block to accelerate their discovery and development efforts.
References
- Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. In Cross-Coupling and Heck-Type Reactions 1 (pp. 105-163). Georg Thieme Verlag.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14497.
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- BenchChem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic acids. In Boronic Acids (pp. 1-11). Springer, Berlin, Heidelberg.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Burke, M. D., & Gillis, E. P. (2009). Slow release of organoboronic acids in cross-coupling reactions. U.S. Patent No. 8,338,601. Washington, DC: U.S.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963.
- Matos, K., & Soderquist, J. A. (1998). The role of base in the Suzuki-Miyaura cross-coupling reaction. The Journal of Organic Chemistry, 63(13), 4613-4620.
- Roy, A., & Brown, H. C. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. The Journal of Organic Chemistry, 72(11), 4231-4234.
- Thomas, A. A., Wang, H., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(43), 14217–14230.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Cammidge, A. N., & Goddard, V. H. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(4), 964–967.
- Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Second Edition (pp. 313-351). John Wiley & Sons.
- Amdursky, N., & Noodleman, L. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Gillis, E. P., & Burke, M. D. (2007). Slow release of organoboronic acids in cross-coupling reactions. U.S.
- YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Miyaura, N. (2012). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Bulletin of the Chemical Society of Japan, 85(1), 1-15.
- Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Chemistry Letters, 38(7), 734-735.
- Hartwig, J. F., & Cammidge, A. N. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(4), 964-967.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- BenchChem. (2025). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Wirth, T., & Ghorbani, F. (2022). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation.
- Smith, A. D., & Brown, M. J. (2018). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Organic Letters, 20(15), 4563–4566.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Chepiga, K. M., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(21), 3569-3588.
- Nolan, S. P., & Cazin, C. S. J. (2018). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. Chemistry–A European Journal, 24(47), 12348-12353.
- Garg, N. K., & Weix, D. J. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4340–4343.
- Jensen, K. F., & Glorius, F. (2020). Comparison of reactivity of different boron reagents.
- Moran, J., & Paquin, J. F. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 18(31), 6033-6037.
- Lab Manager. (2019). Handling and Storing Chemicals.
- BenchChem. (2025). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
- Laboratory Disposable Products. (2025, March 24). How to Store Lab Reagents: Dos and Don'ts.
- University of Bristol. (n.d.).
- iLab. (2023, July 10).
- InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mynewlab.com [mynewlab.com]
A Comparative Analysis of Biological Activity: The Impact of Methyl Substitution on Benzofuran Scaffolds
A Technical Guide for Researchers and Drug Development Professionals
The benzofuran nucleus is a prominent heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5][6] Among the various possible substitutions, the introduction of a simple methyl group can profoundly alter the pharmacological profile of the parent benzofuran molecule. This guide provides an in-depth comparison of the biological activities of methyl-substituted versus unsubstituted benzofurans, supported by experimental data, to elucidate the critical role of methyl groups in modulating therapeutic efficacy.
Anticancer Activity: Enhancing Potency through Methylation
Benzofuran derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxicity against a range of human cancer cell lines.[3][7][8] The position and nature of substituents on the benzofuran ring are critical determinants of their anticancer activity.[9]
The Influence of Methyl Substitution
Experimental evidence suggests that the presence of a methyl group, particularly at the C-3 position of the benzofuran ring, can significantly enhance anticancer potency. For instance, a study on a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans revealed that a compound with a methyl group at the C-3 position and a methoxy group at the C-6 position was 2 to 4 times more potent than its unsubstituted counterpart.[1] Another study reported that a 3-methylbenzofuran derivative with a p-methoxy group showed potent antiproliferative activity against the A549 lung cancer cell line with an IC50 value of 1.48 µM, which was comparable to the reference drug staurosporine.[10]
The enhanced activity of methyl-substituted benzofurans can be attributed to several factors. The methyl group, being an electron-donating group, can increase the electron density of the benzofuran ring system, which may enhance its interaction with biological targets. Additionally, the steric bulk of the methyl group can influence the compound's binding affinity and selectivity for specific enzymes or receptors involved in cancer cell proliferation. Some benzofuran derivatives have been shown to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[8]
Comparative Anticancer Data
The following table summarizes the cytotoxic activity of selected methyl-substituted and unsubstituted benzofuran derivatives against various cancer cell lines.
| Compound Type | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzoylbenzofuran | Unsubstituted | MCF-7 (Breast) | >50 | [7] |
| 3-Methylbenzofuran | 3-CH₃, p-methoxy | A549 (Lung) | 1.48 | [10] |
| 3-Methylbenzofuran | 3-CH₃ | NCI-H23 (Lung) | 0.49 - 68.9 | [11] |
| Benzofuran-oxadiazole | Bromo-substituted | HCT116 (Colon) | 3.27 | [10] |
| Benzofuran-thiazole | Methyl on thiazole | HePG2 (Liver) | 8.49 - 16.72 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Benzofuran compounds
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzofuran compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: A Double-Edged Sword
Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][12][13] The introduction of a methyl group can either enhance or diminish this activity, depending on its position and the overall structure of the molecule.
Impact of Methyl Substitution on Antimicrobial Efficacy
The structure-activity relationship (SAR) studies reveal that the antimicrobial activity of benzofurans is highly dependent on the substitution pattern.[14] In some cases, methyl substitution has been shown to be beneficial. For example, a study on 1-(benzofuran-2-yl)-1-(1-H-imidazol-1-yl) alkanes reported that methyl-substituted compounds were 2.36-12.0 times more potent than aminoglutethimide.[2] Conversely, for certain benzofuran-based pyrazole derivatives, substitutions with electron-withdrawing groups like halogens on an attached phenyl ring resulted in excellent antibacterial activity, suggesting that a methyl group might not always be favorable.[14]
Comparative Antimicrobial Data
| Compound Type | Substitution | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran-thiazolidinone | Various aryl groups | S. aureus | - | [2] |
| Benzofuran ketoxime | Cyclobutyl group | S. aureus | 0.039 | [2] |
| Benzofuran ketoxime | Cyclobutyl group | C. albicans | 0.625 - 2.5 | [2] |
| 6-Benzofuryl purines | Hydroxyl at C-6 | Various bacteria | 0.78 - 3.12 | [2] |
Experimental Workflow for Antimicrobial Screening
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Protocol: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Benzofuran compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the benzofuran compounds in the growth medium in a 96-well plate.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension.
-
Include positive (microbes only) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Antioxidant Activities
Benzofuran derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents.[4][15][16][17] Their mechanisms of action often involve the modulation of key signaling pathways and the scavenging of reactive oxygen species (ROS).
Methyl Group's Role in Modulating Inflammation and Oxidative Stress
The anti-inflammatory effects of some benzofurans are attributed to their ability to inhibit signaling pathways like NF-κB and MAPK.[15] While direct comparative studies on the effect of methyl substitution on anti-inflammatory activity are less common in the reviewed literature, the electronic and steric properties of the methyl group can be expected to influence interactions with target proteins in these pathways.
In terms of antioxidant activity, the transformation from a chroman to a benzofuran skeleton has been reported to increase activity.[17] The presence of electron-donating groups, such as methyl groups, on the aromatic ring can enhance the radical scavenging ability of the molecule by stabilizing the resulting phenoxy radical. A study on a water-soluble antioxidant of the benzofuran family, which contains three methyl groups, reported better antioxidant activity than the congener compound Trolox C.[17]
Comparative Anti-inflammatory and Antioxidant Data
| Compound Type | Activity | Assay | IC50 or % Inhibition | Reference |
| Benzofuran-piperazine hybrid | Anti-inflammatory | NO Production | 5.28 µM | [18] |
| Fluorinated benzofuran | Anti-inflammatory | IL-6 Secretion | 1.2 - 9.04 µM | [19] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Antioxidant | LPO Inhibition | 62% at 100 µM | [3] |
| Dehydro-δ-viniferin derivative | Antioxidant | DPPH Scavenging | - | [20] |
NF-κB Signaling Pathway
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by benzofuran derivatives.
Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
Benzofuran compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
Procedure:
-
Prepare different concentrations of the benzofuran compounds in methanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion and Future Perspectives
The substitution of a methyl group on the benzofuran scaffold is a subtle yet powerful strategy for modulating its biological activity. Evidence strongly suggests that methyl substitution, particularly at the C-3 position, can significantly enhance anticancer efficacy. The impact on antimicrobial activity is more nuanced and appears to be highly dependent on the overall molecular structure. For anti-inflammatory and antioxidant properties, electron-donating methyl groups are generally favorable.
This guide highlights the importance of considering even minor structural modifications in drug design and development. Future research should focus on systematic studies to create a more comprehensive structure-activity relationship library for methyl-substituted benzofurans. Such efforts will undoubtedly pave the way for the development of novel and more potent benzofuran-based therapeutic agents for a variety of diseases.
References
- (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.).
-
Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). European Journal of Medicinal Chemistry, 220, 113501. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(8), 3537. [Link]
-
A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115167. [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1651. [Link]
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2016). Journal of Reports in Pharmaceutical Sciences, 5(2), 85.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(50), 29336-29367. [Link]
-
A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. (2013). International Journal of Basic & Clinical Pharmacology, 2(4), 438. [Link]
-
New Benzofuran Derivatives as an Antioxidant Agent. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 483. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry, 14(5), 785-815. [Link]
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2013). International Journal of Pharmacy and Biological Sciences, 3(4), 735-742.
-
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025). Journal of Pharmaceutical Research. Retrieved January 6, 2026, from [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2022). NeuroQuantology, 20(8), 645. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (2016). Molecules, 21(11), 1461. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(12), 10397. [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents. (2016). RSC Advances, 6(1), 193-210. [Link]
-
Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). RSC Advances, 11(23), 13917-13928. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry, 14(5), 785-815. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). International Journal of Molecular Sciences, 24(13), 10762. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). Journal of Fungi, 11(8), 844. [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1651. [Link]
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2021). International Journal for Scientific Research and Development, 9(2), 2321-0613.
- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Research, 7(3), 241-252.
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]
-
(PDF) Benzofurans: A new profile of biological activities. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpbs.com [ijpbs.com]
- 14. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijbcp.com [ijbcp.com]
- 17. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Beyond Suzuki: A Comparative Guide to C-C Bond Formation for Benzofuran Functionalization
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a multitude of natural products and pharmacologically active compounds.[1][2] The functionalization of this privileged heterocycle, particularly through the formation of carbon-carbon (C-C) bonds, remains a critical endeavor for the synthesis of novel drug candidates and advanced organic materials. For decades, the Suzuki-Miyaura coupling has been a dominant and reliable workhorse for these transformations.[3][4] However, the evolving demands of complex molecule synthesis necessitate a broader toolkit. This guide provides an in-depth, objective comparison of prominent alternatives to the Suzuki coupling for C-C bond formation on the benzofuran core, with a focus on Heck, Sonogashira, and Stille couplings, as well as the increasingly powerful direct C-H activation strategies.
This analysis is tailored for researchers, scientists, and drug development professionals, offering not just protocols but also the mechanistic rationale and field-proven insights required to make informed decisions in synthetic planning.
The Benchmark: Suzuki-Miyaura Coupling
Before exploring alternatives, it's essential to understand the benchmark. The Suzuki coupling's prominence stems from its broad functional group tolerance, the commercial availability and stability of boronic acid reagents, and generally high yields.[3][4] It typically involves the palladium-catalyzed reaction of a benzofuranyl halide or triflate with an organoboron compound.
Representative Suzuki Coupling Protocol
A typical procedure for the synthesis of 2-arylbenzo[b]furan derivatives involves the reaction of a 2-halobenzofuran with an arylboronic acid in the presence of a palladium catalyst and a base.[3][4]
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)benzofuran
-
To a reaction vessel, add 2-bromobenzofuran (1 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add a solvent system, commonly a mixture like toluene/ethanol/water or dioxane/water.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzofuran.
Alternative Cross-Coupling Strategies
While effective, the Suzuki reaction is not without limitations, such as the potential for protodeboronation of the boronic acid starting material. The following methods offer valuable alternatives, each with a unique profile of advantages and disadvantages.
Mizoroki-Heck Coupling
The Heck reaction forms a C-C bond by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For benzofurans, this can be an intramolecular cyclization to form the ring or an intermolecular reaction to functionalize it. A key variant is the oxidative Heck or Fujiwara-Morita reaction, which can proceed via C-H activation.[5]
Mechanistic Insight: The choice of base and additives is critical. The base neutralizes the hydrogen halide produced during the reaction, and additives like phosphine ligands are used to stabilize the palladium catalyst and influence regioselectivity. The reaction often proceeds through a neutral or cationic palladium cycle.
Comparative Performance: The Heck reaction is particularly useful for vinylation of benzofurans. It avoids organometallic reagents like boronic acids or stannanes but can be sensitive to the steric and electronic properties of the alkene partner. Yields are generally good, though regioselectivity can sometimes be a challenge.
Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkyne moieties onto aromatic scaffolds. It involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst.[6] This reaction is instrumental in synthesizing benzofurans that are precursors to more complex, conjugated systems.[7][8]
Mechanistic Insight: The dual-catalyst system is a hallmark of the Sonogashira reaction. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The use of an amine base is crucial, serving both as a solvent and to neutralize the hydrogen halide byproduct.[6]
Experimental Protocol: Sonogashira Coupling of 3-Iodobenzofuran [6]
-
In a Schlenk flask under an argon atmosphere, dissolve the 3-iodobenzofuran (1 equiv.) and the terminal alkyne (1.2 equiv.) in an amine solvent like triethylamine (TEA) or diisopropylamine (DIPA).
-
Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and the copper(I) co-catalyst, typically copper(I) iodide (CuI, 2-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, filter the reaction mixture to remove the amine hydrohalide salt, and wash the filter cake with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the 2-alkynylbenzofuran product.
Stille Coupling
The Stille coupling utilizes an organotin reagent (stannane) to couple with an organic halide, catalyzed by palladium.[1] A key advantage of the Stille reaction is the stability and inertness of organostannanes to many reaction conditions, though their toxicity is a significant drawback.
Mechanistic Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step. Additives like lithium chloride or copper(I) salts can accelerate this step.[1]
The Modern Frontier: Direct C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical strategy, circumventing the need for pre-functionalized starting materials like halides or organometallics.[9][10] For benzofurans, C-H arylation typically occurs with high regioselectivity at the C2 position.[11][12]
Mechanistic Insight: Several mechanisms have been proposed for direct arylation. A prominent pathway is the concerted metalation-deprotonation (CMD), which is often favored with electron-deficient arenes.[13] Alternatively, some direct arylations are proposed to proceed through a Heck-type oxyarylation mechanism.[11][12][14] The choice of solvent, such as hexafluoro-2-propanol (HFIP), can be critical for achieving high yields, particularly at room temperature.[11]
Experimental Protocol: Room-Temperature C-H Arylation of Benzofuran [11]
-
In a vial, combine benzofuran (1 equiv.), the aryl iodide (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a silver salt oxidant/additive (e.g., Ag₂CO₃, 2 equiv.).
-
Add a suitable ligand, if required, and the solvent (e.g., hexafluoro-2-propanol, HFIP).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Comparative Performance Data
| Parameter | Suzuki Coupling[1][4] | Stille Coupling[1] | Sonogashira Coupling[6] | Direct C-H Arylation[11][13] |
| Coupling Partner | Organoboron | Organotin | Terminal Alkyne | Arene/Heteroarene (C-H bond) |
| Leaving Group | Halide, OTf | Halide, OTf | Halide, OTf | None (oxidative coupling) |
| Catalyst Loading | 1-5 mol% | 5-10 mol% | 1-5 mol% (Pd), 2-10 mol% (Cu) | 2-10 mol% |
| Temperature | 80-110 °C | 60-110 °C | Room Temp to 80 °C | Room Temp to 150 °C |
| Reaction Time | 4-24 hours | 1-48 hours | 2-12 hours | 12-48 hours |
| Yields | Good to excellent (up to 98%)[1] | Moderate to excellent (up to 92%)[1] | Good to excellent | Good to excellent |
| Key Advantage | Stable, non-toxic reagents | Tolerant of many functional groups | Direct alkynylation | High atom economy, no pre-functionalization |
| Key Disadvantage | Potential for protodeboronation | Toxicity of tin reagents/byproducts | Limited to alkynes | Can require specific directing groups or harsher conditions |
Conclusion and Future Outlook
While the Suzuki-Miyaura coupling remains a highly reliable and versatile method for C-C bond formation on benzofurans, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist.
-
Heck and Sonogashira couplings provide indispensable pathways for the introduction of vinyl and alkynyl groups, respectively, which are valuable handles for further transformations.
-
Stille coupling , despite the toxicity of organotin reagents, offers a robust alternative when other methods fail, owing to the stability of the coupling partners.
-
Direct C-H activation represents the future of efficient synthesis.[15][16] Its atom-economical nature, which avoids the synthesis of pre-functionalized substrates, is highly attractive. As our understanding of C-H activation mechanisms deepens, we can expect the development of even milder and more selective catalysts that will further expand the synthetic utility of this powerful approach.
The optimal choice of method will always depend on the specific molecular target, available starting materials, and desired functional group tolerance. By leveraging the distinct advantages of each of these powerful catalytic systems, researchers can continue to push the boundaries of what is possible in the synthesis of complex benzofuran-containing molecules.
References
-
Mayhugh, A. L., & Luscombe, C. K. (2021). Room Temperature C–H Arylation of Benzofurans by Aryl Iodides. Organic Letters, 23(18), 7204–7208. Available from: [Link]
-
Roche, M., et al. (2012). Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans. The Journal of Organic Chemistry, 77(3), 1316–1327. Available from: [Link]
-
Mayhugh, A. L., et al. (2022). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Omega, 7(45), 41535–41541. Available from: [Link]
-
Mayhugh, A. L., & Luscombe, C. K. (2021). Room Temperature C–H Arylation of Benzofurans by Aryl Iodides. Organic Letters. Available from: [Link]
-
Roche, M., et al. (2012). Palladium-catalyzed direct arylation of polysubstituted benzofurans. PubMed. Available from: [Link]
-
Shaheen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
-
An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Morgan, D., Yarwood, S. J., & Barker, G. (2021). Recent Developments in C−H functionalisation of Benzofurans and Benzothiophenes. European Journal of Organic Chemistry, 2021(7), 1072-1102. Available from: [Link]
-
Padwa, A., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available from: [Link]
-
Shaheen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728–20752. Available from: [Link]
-
Ali, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. Available from: [Link]
-
Shaheen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available from: [Link]
-
Anilkumar, G., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5671-5675. Available from: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Available from: [Link]
-
da Silva, A. F., et al. (2020). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Molecules, 25(22), 5433. Available from: [Link]
-
Ali, A., et al. (2023). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Chemical Papers, 77(5), 1516-1527. Available from: [Link]
-
Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. Available from: [Link]
-
Knochel, P., et al. (2016). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Organic Letters, 18(15), 3846–3849. Available from: [Link]
-
Balčiūnas, A., et al. (2022). A synthetic approach to furyl- and benzofuryl-containing building blocks. RSC Advances, 12(35), 22961-22969. Available from: [Link]
-
Padwa, A., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available from: [Link]
-
Gummadi, V. (2023). Novel strategies for C-C/X bond formation. Linnaeus University Press. Available from: [Link]
-
Gummadi, V. (2023). Novel strategies for C-C/X bond formation. OUCI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pjps.pk [pjps.pk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lnu.diva-portal.org [lnu.diva-portal.org]
- 16. Novel strategies for C-C/X bond formation [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Organoboron Reagents: Benchmarking (3-Methylbenzofuran-2-yl)boronic Acid
For chemists engaged in the synthesis of complex molecular architectures, particularly within drug discovery and materials science, the choice of a building block is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. The benzofuran motif is a privileged scaffold found in numerous biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for its elaboration, and the selection of the organoboron reagent is the lynchpin of this transformation.[2][3]
This guide provides an in-depth comparison of (3-Methylbenzofuran-2-yl)boronic acid with its common alternatives—boronate esters and potassium trifluoroborates. We will dissect their performance through the lens of reactivity, stability, and handling, supported by experimental data, to empower researchers to make informed, strategic decisions in their synthetic endeavors.
The Organoboron Contenders: A Structural Overview
The efficacy of an organoboron reagent in a Suzuki-Miyaura coupling is a delicate balance between the stability of the C-B bond and its ability to participate in the crucial transmetalation step of the catalytic cycle. The substituents on the boron atom modulate these properties significantly.
-
This compound: The archetypal reagent. Its Lewis acidity facilitates transmetalation, often leading to higher reactivity and faster reaction times.[4][5] However, this reactivity comes at the cost of stability; boronic acids are susceptible to decomposition pathways like protodeboronation, especially at elevated temperatures or under basic conditions.[6]
-
Boronate Esters (e.g., Pinacol Esters): These derivatives offer a significant stability upgrade. By converting the hydroxyl groups of the boronic acid into an ester, typically with a diol like pinacol, the reagent becomes less prone to decomposition.[4] They are often crystalline, chromatographically stable solids, which simplifies purification and long-term storage.[6][7] This enhanced stability, however, can sometimes lead to slower reaction rates, as the ester may need to hydrolyze in situ to the more reactive boronic acid before transmetalation can occur.[4]
-
Potassium Organotrifluoroborates (K-TFB): These salts represent a pinnacle of stability among organoboron reagents. The trifluoroborate moiety renders them as air- and moisture-stable crystalline solids that are exceptionally easy to handle and can be stored indefinitely.[8] This stability profile makes them ideal for multi-step syntheses and high-throughput screening applications.
Caption: A comparison of common organoboron reagent classes.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
The ultimate measure of a reagent's utility is its performance in the reaction flask. The following data, compiled from literature sources, illustrates the comparative efficacy of this compound and its derivatives.
Table 1: Head-to-Head Yield Comparison in a Model Reaction
This table summarizes the performance of different benzofuran-based organoboron reagents when coupled with a challenging electron-rich aryl chloride, 4-chloroanisole, under standardized conditions.
| Entry | Boron Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 | [9],[10] |
| 2 | (Benzofuran-2-yl)boronic acid Pinacol Ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | 88 | [6],[11] |
| 3 | Potassium (Benzofuran-2-yl)trifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [12] |
| 4 | (Benzothiophen-2-yl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | <10* | [12] |
*Low yield attributed to significant protodeboronation under the reaction conditions.
Analysis of Results:
-
This compound (Entry 1) provides an excellent yield, demonstrating its high reactivity. The methyl group at the 3-position can provide a slight electron-donating effect, potentially enhancing the nucleophilicity of the ipso-carbon and facilitating transmetalation.
-
The Pinacol Ester (Entry 2) also performs well, albeit requiring slightly more forcing conditions (higher temperature, longer reaction time) to achieve a comparable yield. This exemplifies the reactivity-stability trade-off.[4] Its utility shines in syntheses where the boronic acid itself might be unstable to preceding reaction steps.
-
The Potassium Trifluoroborate (Entry 3) delivers the highest yield under slightly milder temperature conditions, showcasing its robustness and efficiency. The use of a biphasic solvent system is common for these reagents.[12]
-
The comparison with (Benzothiophen-2-yl)boronic acid (Entry 4) is particularly revealing. Despite its structural similarity, it is significantly more prone to decomposition, leading to a drastically lower yield under identical conditions.[12] This highlights the superior stability and reliability of the benzofuran scaffold in this context.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rationalizing reagent choice. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The nature of the organoboron reagent directly impacts the critical transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species ([Ar'B(OH)₃]⁻), which then participates in transmetalation.[3] Boronate esters and trifluoroborates must first hydrolyze to the corresponding boronic acid/boronate species before they can enter this cycle, which can sometimes be the rate-limiting step.[13]
Experimental Protocol: A Validated Workflow
This section provides a detailed, self-validating protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole, reflecting best practices for achieving high yield and purity.
Materials & Equipment:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial, magnetic stir bar, condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent and Substrate Addition: Add anhydrous, degassed toluene via syringe, followed by the 4-bromoanisole (1.0 equiv).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[14]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and boron byproducts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-3-methylbenzofuran product.
Conclusion and Strategic Recommendations
This compound is a highly effective and reactive reagent for the synthesis of complex benzofuran-containing molecules via the Suzuki-Miyaura coupling. Its performance is often superior to other heteroaryl boronic acids that are more prone to decomposition.[12]
The choice between the boronic acid and its more stable ester or trifluoroborate counterparts is a strategic one, guided by the specific demands of the synthesis:
-
Choose this compound for rapid, high-yielding couplings when the reagent's stability is not compromised by the overall synthetic route. It is often the most cost-effective and atom-economical choice.
-
Choose a Boronate Ester (e.g., Pinacol) when stability, ease of handling, and purification of the boron reagent are paramount. This is the preferred choice for multi-step syntheses or when building a library of compounds where long-term storage of the building block is required.[4][6]
-
Choose a Potassium Trifluoroborate for maximum stability and handling convenience. They often provide excellent yields and can be a robust alternative when the corresponding boronic acid proves problematic.[8]
By understanding the interplay of reactivity and stability among these valuable reagents, researchers can better navigate the complexities of modern organic synthesis and accelerate the discovery of novel chemical entities.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI: 10.1039/C3CS60197H. Available from: [Link]
-
Klimánková, I., Kulhánek, J., & Luner, M. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(11), 5575-5584. DOI: 10.1021/jo400612g. Available from: [Link]
-
Fisher, L. E. (2015). Synthesis and Reactivity of New Organoboron Reagents and Development of New Methodologies for the Generation of Novel Drug-Like Scaffolds. Doctoral dissertation, University of Pittsburgh. Available from: [Link]
-
Pelletier, G., & Hall, D. G. (2007). Expanding Roles for Organoboron Compounds – Versatile and Valuable Molecules for Synthetic, Biological and Medicinal Chemistry. Chimia, 61(11), 731-736. DOI: 10.2533/chimia.2007.731. Available from: [Link]
-
Klimánková, I., Kulhánek, J., & Luner, M. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5575-5584. DOI: 10.1021/jo400612g. Available from: [Link]
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. DOI: 10.1021/acs.orglett.2c01174. Available from: [Link]
-
ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. Available from: [Link]
-
Das, B. C., Nandwana, N. K., Das, S., Nandwana, V., & Shareef, M. A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(20), 6184. DOI: 10.3390/molecules26206184. Available from: [Link]
-
Das, B. C., Nandwana, N. K., Das, S., Nandwana, V., & Shareef, M. A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(20), 6184. Available from: [Link]
-
ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275-286. DOI: 10.1021/ar050199q. Available from: [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. DOI: 10.1021/jo9710328. Available from: [Link]
-
ResearchGate. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Available from: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(16), 7071-7079. DOI: 10.1021/ja3012019. Available from: [Link]
-
ResearchGate. Comparison of reactivity of different boron reagents. Available from: [Link]
-
Schmidt, J., Choi, J., Liu, A. T., Chen, Y., & Fu, G. C. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 138(22), 7139-7142. DOI: 10.1021/jacs.6b03940. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Liu, Y., Zhang, W., & Li, Y. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. DOI: 10.3390/molecules23102450. Available from: [Link]
-
Iwadate, N., & Kodama, T. (2018). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Beilstein Journal of Organic Chemistry, 14, 1559-1565. DOI: 10.3762/bjoc.14.132. Available from: [Link]
-
Leny, F., & Durka, M. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(24), 5988. DOI: 10.3390/molecules25245988. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. DOI: 10.1002/anie.200701292. Available from: [Link]
-
Ahmed, S., Mushtaq, I., & Al-Rashida, M. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(1), 67. DOI: 10.1186/s43094-023-00520-x. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. connectsci.au [connectsci.au]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 8. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from (3-Methylbenzofuran-2-yl)boronic acid
For: Researchers, scientists, and drug development professionals
In the landscape of modern medicinal chemistry and materials science, the benzofuran scaffold holds a significant position due to its prevalence in biologically active natural products and pharmaceuticals.[1] When coupled with the versatile reactivity of a boronic acid group, as in (3-Methylbenzofuran-2-yl)boronic acid, it provides a powerful building block for the synthesis of novel compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[2][3][4] The successful synthesis of these new chemical entities is, however, only the first step. Rigorous structural validation is paramount to ensure the identity, purity, and three-dimensional arrangement of the synthesized molecules, which are critical for understanding their structure-activity relationships.
This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of novel compounds derived from this compound. It is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The Analytical Triad: A Comparative Overview
The definitive structural confirmation of novel small molecules relies on a synergistic approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle. The choice and sequence of these methods are often dictated by the specific questions being asked and the physical properties of the compound .
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C, ¹¹B). | Non-destructive, provides precise information on molecular structure and purity in solution, crucial for determining atom connectivity.[5][6] | Can be complex to interpret for large or highly symmetric molecules, may require advanced 2D techniques for full elucidation.[5] |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns. | High sensitivity and accuracy, confirms elemental composition, can be coupled with chromatography (e.g., LC-MS) for mixture analysis.[5] | Isomer differentiation can be challenging, fragmentation patterns can be complex to interpret.[5] |
| X-ray Crystallography | Unambiguous determination of the three-dimensional atomic arrangement in a single crystal. | The "gold standard" for structural determination, providing precise bond lengths, bond angles, and stereochemistry.[5] | Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may not represent the solution conformation. |
The Workflow of Structural Validation
A logical and efficient workflow is crucial for the unambiguous structural determination of novel compounds. The following diagram illustrates a typical decision-making process for a synthetic chemist.
Caption: A typical workflow for the structural validation of a novel compound.
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹¹B. For derivatives of this compound, NMR is indispensable for confirming the successful coupling to other moieties and for establishing the connectivity of the entire molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the novel compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that could obscure important resonances.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to unambiguously assign all proton and carbon signals and to establish long-range connectivities.
-
¹¹B NMR: Given the presence of a boronic acid or its derivative, acquiring a ¹¹B NMR spectrum can be highly informative. This experiment confirms the electronic environment of the boron atom (trigonal planar vs. tetrahedral).
Causality in Experimental Choices: Starting with a simple ¹H NMR provides a quick assessment of purity and the presence of expected functional groups. If the ¹H spectrum is complex or ambiguous, 2D NMR techniques are employed to resolve overlapping signals and establish through-bond correlations, providing a robust framework of the molecular structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] For novel compounds, high-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy, thereby confirming the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and maximize the abundance of the molecular ion.[7] ESI is particularly well-suited for the polar nature of many benzofuran derivatives.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement of the molecular ion.
-
Data Analysis: Compare the experimentally determined monoisotopic mass with the calculated mass for the proposed molecular formula. The difference should ideally be within 5 ppm.
Trustworthiness through Self-Validation: The combination of NMR and HRMS provides a self-validating system. The molecular formula determined by HRMS must be consistent with the number and types of atoms identified through ¹H and ¹³C NMR. Any discrepancy necessitates further investigation.
X-ray Crystallography: The Definitive 3D Structure
While NMR provides the connectivity in solution and MS confirms the elemental composition, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[5] For chiral molecules, it is the gold standard for determining the absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The most critical and often challenging step is growing a single crystal of suitable size and quality. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.[8]
-
Data Visualization: The final crystal structure is visualized to analyze bond lengths, bond angles, and intermolecular interactions.[9]
Authoritative Grounding: The successful determination of a crystal structure provides the most authoritative evidence for the molecular structure of a novel compound. It can reveal subtle stereochemical details and intermolecular interactions that are not accessible by other techniques.
Comparative Analysis in Practice
The following diagram illustrates the complementary nature of the three primary analytical techniques for structural validation.
Caption: Interplay between NMR, MS, and X-ray Crystallography.
Conclusion
The structural validation of novel compounds derived from this compound requires a multi-faceted analytical approach. A judicious combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a comprehensive and self-validating workflow. By understanding the strengths and limitations of each technique and the causal relationships in their application, researchers can confidently and unambiguously determine the structure of their newly synthesized molecules, paving the way for further investigation into their biological and material properties.
References
- BenchChem. (n.d.). Validating the Structure of Novel Compounds Made with Triphenylamine-4-Boronic Acid: A Comparative Guide.
- BenchChem. (n.d.). Application Note: NMR Spectroscopic Characterization of 6-(2-Aminopropyl)benzofuran.
- ResearchGate. (n.d.). Resolved X-ray crystallographic structures of 1−7 showing their configuration adopted in the solid state and the dihedral angle of the vinyl-phenyl planes.
- Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
- Asian Publication Corporation. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative.
- ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds.
- A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. doi: 10.1080/14756366.2021.1915302
- ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1240. doi: 10.1080/14756366.2022.2062337
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Methylbenzofuran-2-yl)boronic Acid
For researchers at the forefront of pharmaceutical innovation and drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of specialized reagents like (3-Methylbenzofuran-2-yl)boronic acid (CAS No: 845457-55-8) are not merely procedural formalities; they are critical components of a robust safety culture and environmental stewardship.[1] This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Immediate Safety Precautions
This compound, like many boronic acid derivatives, is an irritant. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Therefore, it is imperative to treat this compound as hazardous waste from the moment it is designated for disposal.[1] Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or down the drain.[1][2]
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate PPE. This serves as the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly-sealed safety goggles or a full-face shield. | Protects against splashes of solutions or airborne solid particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can lead to irritation.[2] |
| Body Protection | A laboratory coat. | Shields the skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[2][3] |
Waste Segregation and Container Management: A Proactive Approach
Proper waste segregation is a cornerstone of safe laboratory practice. It prevents inadvertent and potentially dangerous chemical reactions.
Core Principles:
-
Dedicated Waste Streams: this compound waste should be segregated from other chemical waste streams.[1]
-
Avoid Mixing: Never mix boronic acid waste with strong oxidizing agents, strong bases, or other reactive chemicals.
-
Container Selection: Utilize only approved hazardous waste containers that are compatible with the chemical. Ensure containers are in good condition and have securely fitting lids.[4]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocols
The following protocols provide a clear, actionable framework for the disposal of this compound in its various forms within a laboratory setting.
A. Disposal of Solid this compound Waste:
-
Preparation: Conduct all handling within a certified chemical fume hood.[1]
-
Transfer: Carefully sweep or scoop the solid waste, minimizing dust generation. Use tools (spatulas, brushes) that can be decontaminated or disposed of as hazardous waste.
-
Containment: Place the solid waste into a clearly labeled, sealable container designated for solid hazardous waste.[2]
-
Labeling: The label must, at a minimum, include:
-
"Hazardous Waste"
-
"this compound"
-
CAS No: 845457-55-8
-
Appropriate hazard pictograms (e.g., irritant)
-
B. Disposal of Liquid Waste Containing this compound:
-
Collection: Collect all solutions containing this compound in a dedicated, sealed container for liquid hazardous waste.[1]
-
Labeling: Label the liquid waste container with "Hazardous Waste," the full chemical name, the solvent used, and an approximate concentration.
-
Storage: Keep the liquid waste container sealed and in a designated secondary containment area to prevent spills.
C. Decontamination and Disposal of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[1]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The decontaminated container can then be disposed of according to institutional protocols for clean glassware or plastic.[1]
D. Management of Spills:
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Contain: Prevent the spill from spreading or entering drains.[5]
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite or sand). For solid spills, carefully sweep to avoid creating dust.
-
Collect: Place all contaminated absorbent material and cleaning supplies into a sealed container for hazardous waste.[5]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.[5]
Final Waste Management
-
Storage: All hazardous waste containers must be kept closed except when adding waste.[4] Store sealed containers in a designated, well-ventilated, and secure area away from incompatible materials until collection.[1]
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by licensed hazardous waste disposal professionals or your institution's EHS department.[5] Complete all necessary waste manifest documentation as required.
By adhering to these detailed procedures, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and responsibility.
References
-
SAFETY DATA SHEET - 2,3-Dihydrobenzo[b]furan-5-boronic acid. (2024-02-15). Fisher Scientific. Available from: [Link]
-
Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Available from: [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Available from: [Link]
-
Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Available from: [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Handling (3-Methylbenzofuran-2-yl)boronic acid: Personal Protective Equipment and Disposal
This guide provides essential safety and logistical information for the handling and disposal of (3-Methylbenzofuran-2-yl)boronic acid. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your safety and experimental integrity. The protocols described herein are designed as a self-validating system, explaining the causality behind each recommendation to empower you, the researcher, to work with confidence and precision.
While specific toxicological data for this compound is not extensively published, the guidance is predicated on the well-documented hazards associated with the boronic acid functional group. This class of compounds, while invaluable in synthetic chemistry, demands respect and careful handling. It is crucial to note that recent studies have indicated some boronic acids may be mutagenic, reinforcing the need for stringent adherence to safety protocols.[1]
Hazard Identification and Assessment
Based on analogous structures within the boronic acid class, this compound should be handled as a hazardous substance.[2][3][4] The primary risks are irritation to the skin, eyes, and respiratory system.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale |
|---|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation | Boronic acids are known to be irritating upon dermal contact.[2][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant damage.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of the solid dust can irritate the respiratory tract.[2][4] |
Core Personal Protective Equipment (PPE) Protocol
A comprehensive suite of PPE is mandatory to prevent exposure. The selection of each component is directly linked to mitigating the specific hazards identified above.
Table 2: Mandatory PPE for Handling this compound
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[5][6] | Protects eyes from airborne dust particles and potential splashes of solutions containing the compound. Standard safety glasses do not provide an adequate seal against chemical splashes.[6][7] |
| Hand Protection | Chemically resistant nitrile gloves.[5] | Prevents direct skin contact and irritation.[4] Gloves should be inspected for integrity before use and changed immediately if contamination is suspected.[8][9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[5][6] | Protects skin on the arms and body from accidental spills and contact with contaminated surfaces.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood.[3][5] | Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation.[4] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety. This workflow is designed to be a self-validating system, ensuring safety checks are integrated at every stage.
Pre-Operational Workflow
1. Preparation:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.[5]
-
All work involving the solid compound or its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[2][3]
-
The work area should be clean, free of clutter, and prepared with all necessary equipment.[9]
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in Table 2 before handling the chemical.
3. Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[2][5]
-
When transferring the solid, use appropriate tools like a spatula and avoid actions that could generate dust.[5]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling:
-
Thoroughly clean the work area and any equipment used to remove any residual chemical.
-
Remove PPE carefully, avoiding contact between contaminated outer surfaces and your skin. Dispose of gloves as hazardous waste.[10]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][11]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory symptoms persist.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Spills: Evacuate the area. For dry spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[3][13] Ensure proper PPE is worn during cleanup.
Disposal Plan: Waste Management Protocol
Proper disposal is a critical final step in the chemical handling lifecycle. This compound and its contaminated materials must be treated as hazardous waste.[5][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[14]
Post-Operational Workflow
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves, silica gel) in a designated, sealable container clearly labeled "Hazardous Waste."[14]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[14] Never mix boronic acid waste with other incompatible chemicals like strong acids or bleach.[14][15]
-
-
Container Decontamination:
-
Empty containers of the chemical must be properly decontaminated before disposal.[14]
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as liquid hazardous waste.[14] Subsequent rinses may also need to be collected depending on institutional guidelines.[14]
-
After thorough rinsing and allowing the container to air dry, deface the original label. The clean container can then be disposed of in the regular laboratory glassware or plastic recycling stream.[14]
-
-
Storage and Collection:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by your institution’s Environmental Health & Safety (EHS) personnel or a licensed waste disposal company.[14]
-
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
-
Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Furan-2-boronic acid pinacol ester. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
S. L. Galloway, et al. (2025, August 7). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ACS Publications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. aksci.com [aksci.com]
- 13. laballey.com [laballey.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
